2-Methoxy-5-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8-6(9-2)4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNWZNVCSEVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062684 | |
| Record name | Pyrazine, 2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
167.00 to 168.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methoxy-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2882-22-6 | |
| Record name | 2-Methoxy-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXY-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ792258CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-methylpyrazine
For distribution among: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-methylpyrazine, a significant heterocyclic compound with pronounced organoleptic properties and a key intermediate in the synthesis of pharmaceuticals. This document delineates a robust synthetic protocol for its preparation via nucleophilic aromatic substitution, leveraging readily available precursors. Furthermore, it offers a detailed exposition of the analytical methodologies requisite for the unambiguous characterization and purity assessment of the synthesized compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry, flavor science, and organic synthesis, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is an aromatic ether and a member of the pyrazine class of compounds.[1] It is a colorless to pale yellow liquid with a characteristic nutty, earthy, and roasted aroma, making it a valuable constituent in the flavor and fragrance industries.[2] Its presence has been reported in food products such as sherry and krill.[3] Beyond its sensory attributes, this compound serves as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent used for the management of type II diabetes. The strategic importance of this molecule necessitates a thorough understanding of its synthesis and a reliable framework for its characterization.
This guide is structured to provide a holistic understanding of this compound, from its molecular architecture to its practical synthesis and rigorous analytical validation.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the presence of a good leaving group, such as a halide.
The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles.[4] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution. The presence of a halogen, such as chlorine, at the 2-position of the pyrazine ring provides an excellent leaving group, facilitating the SNAr mechanism.
The reaction with sodium methoxide proceeds via an addition-elimination mechanism.[5] The methoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms, which stabilizes the intermediate. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the desired this compound.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 2-Chloro-5-methylpyrazine
This protocol is based on established methods for the nucleophilic substitution of chloropyrazines.[6]
Materials:
-
2-Chloro-5-methylpyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-methylpyrazine in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization: A Multi-faceted Approach to Structure Elucidation and Purity Assessment
The unambiguous identification and purity determination of the synthesized this compound require a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a singlet for the methoxy protons, and two singlets or an AB quartet for the aromatic protons on the pyrazine ring. The chemical shifts are influenced by the electronic environment of the protons.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The carbon attached to the oxygen of the methoxy group will be significantly downfield due to the deshielding effect of the oxygen atom.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.4 | Singlet | -CH₃ |
| ~3.9 | Singlet | -OCH₃ | |
| ~7.8 | Singlet | Pyrazine-H | |
| ~8.0 | Singlet | Pyrazine-H | |
| ¹³C | ~21 | Quartet | -CH₃ |
| ~53 | Quartet | -OCH₃ | |
| ~135 | Doublet | Pyrazine-CH | |
| ~145 | Doublet | Pyrazine-CH | |
| ~150 | Singlet | Pyrazine-C-CH₃ | |
| ~160 | Singlet | Pyrazine-C-OCH₃ |
Diagram of the NMR Analysis Workflow
Caption: Workflow for NMR spectral analysis.
3.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C-O stretching of the ether linkage, and C=N and C=C stretching of the pyrazine ring.
Expected Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2950-3100 | C-H stretching (aromatic and aliphatic) |
| 1500-1600 | C=N and C=C stretching (pyrazine ring) |
| 1200-1300 | C-O-C asymmetric stretching (ether) |
| 1000-1100 | C-O-C symmetric stretching (ether) |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 124.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 124.[7] Key fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109, and the loss of a formyl radical (•CHO) to give a fragment at m/z 95.
Chromatographic Analysis
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the analysis of volatile compounds like this compound. It provides both qualitative and quantitative information.
GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A suitable temperature program to ensure good separation from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the purity assessment of this compound. A reverse-phase HPLC method would be appropriate.
HPLC Method:
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase: A gradient of acetonitrile and water, possibly with a modifier like formic acid for improved peak shape.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 270 nm).
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via nucleophilic aromatic substitution. The provided experimental protocol, coupled with the comprehensive analytical characterization framework, offers a robust system for the preparation and validation of this important heterocyclic compound. The methodologies described herein are grounded in established chemical principles and are designed to be readily implemented in a laboratory setting by researchers and scientists in the fields of organic synthesis, medicinal chemistry, and flavor science.
References
- 1. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]
- 2. bio-conferences.org [bio-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. 2-Chloro-3-methoxy-5-methyl-pyrazine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of 2-Methoxy-5-methylpyrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Methoxy-5-methylpyrazine (CAS No: 2882-22-6), a significant heterocyclic compound found in various natural products and utilized as a flavor and aroma agent. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data, interpreted and validated through comparative analysis with structurally related molecules. We present an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and analytical chemistry by providing a robust framework for the identification and characterization of this compound.
Introduction
This compound is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1] These compounds are of significant interest due to their prevalence in roasted, toasted, and fermented foods, where they contribute characteristic nutty, roasted, and earthy aromas. The specific sensory properties of this compound make it a valuable component in the flavor and fragrance industry.[2] Beyond its organoleptic properties, the pyrazine ring is a common scaffold in medicinal chemistry, making the characterization of its derivatives crucial for drug discovery and development.
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. This guide provides a detailed exploration of its expected spectroscopic signatures.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₈N₂O[3]
-
Molecular Weight: 124.14 g/mol [1]
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Methoxy-3-methylpyrazine, Pyrazine, 2-methoxy-5-methyl-[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the two methyl groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | H-3 |
| ~7.8 | Singlet | 1H | H-6 |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.5 | Singlet | 3H | -CH₃ |
Interpretation:
-
The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as singlets in the aromatic region (δ 7.0-8.5 ppm). Their distinct chemical environments would lead to slightly different chemical shifts.
-
The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet at approximately 3.9 ppm.
-
The methyl group (-CH₃) attached to the pyrazine ring will also appear as a singlet, further upfield around 2.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~145 | C-5 |
| ~138 | C-3 |
| ~135 | C-6 |
| ~53 | -OCH₃ |
| ~21 | -CH₃ |
Interpretation:
-
The carbon atom attached to the electronegative oxygen (C-2) is expected to be the most downfield signal.
-
The other carbon atoms of the pyrazine ring will resonate in the aromatic region.
-
The methoxy carbon will appear around 53 ppm, and the methyl carbon will be the most upfield signal at approximately 21 ppm.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring NMR spectra of pyrazine derivatives.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.
Predicted Mass Spectrum Data (EI):
| m/z | Relative Intensity | Proposed Fragment |
| 124 | High | [M]⁺ (Molecular Ion) |
| 109 | Moderate | [M - CH₃]⁺ |
| 95 | Moderate | [M - CHO]⁺ |
| 81 | High | [M - CH₃ - CO]⁺ |
| 53 | Moderate | [C₃H₃N]⁺ |
Interpretation of Fragmentation:
The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound. Key fragmentation pathways likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109. Subsequent loss of carbon monoxide (CO) would lead to a fragment at m/z 81. Another potential fragmentation is the loss of a formyl radical (•CHO) to yield a fragment at m/z 95.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
A typical method for analyzing volatile pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| 1600-1450 | Strong | C=C and C=N Ring Stretching |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |
Interpretation:
-
The presence of the pyrazine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong ring stretching bands in the 1600-1450 cm⁻¹ region.
-
The C-H stretching of the methyl and methoxy groups will appear in the 2950-2850 cm⁻¹ range.
-
The most characteristic bands for the methoxy group are the strong C-O stretching vibrations, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.
Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data, supported by comparative analysis with related compounds. The presented NMR, MS, and IR data, along with their interpretations and generalized experimental protocols, offer a comprehensive resource for the unambiguous identification and further investigation of this important pyrazine derivative. This information is critical for quality control in the food and fragrance industries and for foundational research in medicinal chemistry.
References
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2-Methoxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Methoxy-5-methylpyrazine (CAS No: 2882-22-6). A key contributor to the aroma of various food products, this heterocyclic compound is of significant interest in the fields of flavor chemistry and sensory science. This document delves into its physicochemical characteristics, spectroscopic profile, and synthetic methodologies, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing technical data with practical experimental considerations, this guide serves as an authoritative resource for the understanding and application of this compound.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature and are known for their potent and diverse aroma profiles.[1] this compound, a prominent member of this family, is characterized by its distinct nutty, roasted, and hazelnut-like aroma.[2][3] Its presence has been reported in food items such as sherry and krill.[2] The potent organoleptic properties of this compound, with a low aroma threshold of 3 to 7 parts per billion, make it a valuable ingredient in the flavor and fragrance industry for imparting or enhancing nut-like flavors in foods and beverages.[2] Beyond its sensory applications, the study of pyrazine derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. This guide provides a detailed examination of the core chemical and structural aspects of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| CAS Number | 2882-22-6 | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 167.0 to 168.0 °C at 760 mm Hg | [4] |
| Flash Point | 61.9 ± 14.9 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Water Solubility | 5445 mg/L at 25 °C (estimated) | [3] |
| LogP | 1.21 | [3] |
| Vapor Pressure | 2.2 mmHg at 25°C | [3] |
Molecular Structure and Aromaticity
This compound possesses a planar, heterocyclic aromatic ring structure. The pyrazine ring consists of four carbon atoms and two nitrogen atoms at positions 1 and 4. This arrangement, along with the delocalized π-electron system, confers aromatic stability to the molecule. The substituents, a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5, influence the electron density distribution within the ring and, consequently, its reactivity and spectroscopic properties. The IUPAC name for this compound is this compound.[4] Its InChIKey is OHQNWZNVCSEVEQ-UHFFFAOYSA-N, and the canonical SMILES representation is CC1=CN=C(C=N1)OC.[4]
Caption: Molecular structure of this compound.
Spectroscopic Characterization
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy substituents.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at positions 3 and 6 of the pyrazine ring.
-
Methoxy Protons: A sharp singlet integrating to three protons is anticipated for the methoxy group (-OCH₃), typically in the range of δ 3.8-4.0 ppm.
-
Methyl Protons: A singlet integrating to three protons is expected for the methyl group (-CH₃) attached to the pyrazine ring, likely appearing in the upfield region around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbons attached to the nitrogen atoms and the methoxy group will be the most deshielded.
-
Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 50-60 ppm.
-
Methyl Carbon: The methyl carbon should appear as a signal in the upfield region, typically around δ 20-25 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 124.
Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for pyrazines involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:
-
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 109.
-
Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 94.
-
Cleavage of the pyrazine ring, leading to various smaller charged fragments.
A GC-MS analysis of this compound is available in the SpectraBase database (UT-1990-969-0).[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 ppm) of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the substituent groups.
-
C-H stretching (aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands are expected in the range of 2850-3000 cm⁻¹ for the methyl and methoxy groups.
-
C=N and C=C stretching (aromatic ring): Medium to strong bands are expected in the 1400-1600 cm⁻¹ region.
-
C-O stretching (methoxy group): A strong band is expected around 1020-1250 cm⁻¹.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small drop of the liquid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and automatically subtracted from the sample spectrum by the instrument's software.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
Synthesis of this compound
Several synthetic routes to substituted pyrazines have been reported.[6] A common approach for the synthesis of 2-alkoxypyrazines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with an alkoxide.
A plausible synthetic route for this compound starts from 2-chloro-5-methylpyrazine.
Reaction Scheme: 2-Chloro-5-methylpyrazine reacts with sodium methoxide in methanol to yield this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine in anhydrous methanol.
-
Addition of Reagent: To this solution, add a stoichiometric equivalent of sodium methoxide. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using a commercially available solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel.
Applications and Significance
The primary application of this compound is as a flavoring agent in the food and beverage industry.[2][3] Its potent nutty and roasted aroma makes it a key component in the formulation of a wide range of savory and sweet flavors, including those for baked goods, coffee, cocoa, and snack foods.
In the context of drug development, the pyrazine scaffold is of significant interest due to its presence in numerous biologically active compounds. The functionalization of the pyrazine ring, as seen in this compound, allows for the modulation of its physicochemical and pharmacokinetic properties. While specific biological activities for this compound have not been extensively reported, its structural motifs are relevant to the design of novel therapeutic agents.
Safety and Handling
This compound is a flammable liquid and vapor.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemically and sensorially significant molecule. This technical guide has provided a detailed overview of its chemical properties, molecular structure, spectroscopic characteristics, and synthesis. The information presented herein serves as a valuable resource for researchers and professionals working with this compound, facilitating its identification, characterization, and application in various scientific and industrial endeavors. Further research into the biological activities of this and related pyrazine derivatives may unveil new opportunities in the field of drug discovery and development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | 2882-22-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
Discovery and isolation of 2-Methoxy-5-methylpyrazine from natural sources
An In-Depth Technical Guide to the Discovery and Isolation of 2-Methoxy-5-methylpyrazine from Natural Sources
Executive Summary
This compound is a potent, volatile heterocyclic compound that imparts desirable nutty, roasted, and earthy aromas to a variety of food products. As a key contributor to the flavor profile of many consumer goods, the ability to isolate this compound from natural sources is of significant interest for the flavor and fragrance industry, as well as for researchers studying the biochemistry of taste and smell. This guide provides a comprehensive technical overview for scientists and drug development professionals on the discovery and isolation of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, field-proven understanding of the entire workflow from sample preparation to final characterization. We will explore its natural occurrence, detail robust methodologies for its extraction and purification, and provide the analytical framework required for its unambiguous identification.
Part 1: Foundational Knowledge of this compound
Physicochemical and Organoleptic Properties
This compound (CAS No: 2882-22-6) is a member of the methoxypyrazine class of compounds.[1] These are known for their extremely low odor thresholds and significant impact on the aroma of foods and beverages. The presence of a methoxy group and a methyl group on the pyrazine ring gives this specific molecule its characteristic sensory profile.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Boiling Point | 167.00 - 168.00 °C (at 760 mm Hg) | [3][4] |
| Vapor Pressure | ~2.2 mmHg @ 25 °C (est.) | [4] |
| Odor Profile | Reminiscent of hazelnut, almond, and peanut. | [5] |
| Aroma Threshold | Detection: 3 to 7 ppb | [5] |
Natural Occurrence and Biosynthesis
The presence of this compound in nature is primarily a result of biological processes, including microbial fermentation and the Maillard reaction during thermal processing of raw ingredients.[6]
-
Fermented Foods: Various strains of bacteria, particularly Bacillus subtilis, are known to produce a wide array of alkylpyrazines during the fermentation of soybeans to create products like natto.[7] While the biosynthesis of many alkylpyrazines is well-documented, the specific pathways leading to methoxylated pyrazines are more complex, often involving amino acid precursors.[7][8]
-
Aged Beverages: It has been reported in alcoholic beverages such as sherry, where its presence contributes to the complex nutty and roasted notes developed during the aging process.[5]
-
Marine Life: The compound has also been identified in krill.[5]
-
Contaminants: Related compounds like 2-methoxy-3,5-dimethylpyrazine have been identified as potent musty off-flavor compounds in wine, originating from microbial activity on cork stoppers.[9][10] This underscores the potent nature of methoxypyrazines and the importance of precise identification.
Part 2: A Validated Workflow for Isolation and Purification
The isolation of a specific volatile compound like this compound from a complex natural matrix is a multi-step process. The choice of techniques is dictated by the sample matrix, the concentration of the target analyte, and the desired final purity.
High-Level Isolation Workflow
The logical flow from a raw natural source to a purified compound involves several critical stages. Each stage presents unique challenges and requires careful optimization to maximize yield and purity.
Caption: High-level workflow for the isolation of this compound.
Extraction of Volatile Compounds: Core Methodologies
The initial extraction is the most critical step, designed to separate volatile and semi-volatile compounds from the non-volatile bulk of the matrix.
Steam distillation is a classic and highly effective technique for extracting heat-sensitive volatile compounds from a complex matrix.[11][12] The principle relies on the fact that the boiling point of a mixture of immiscible liquids (water and the volatile oils) is lower than the boiling point of the individual components.[13] This allows for the volatilization of compounds like pyrazines at temperatures below 100°C, preventing thermal degradation.[12][14]
Experimental Protocol: Steam Distillation
-
Preparation: Place 500 g of the homogenized natural source material (e.g., fermented soybeans) into a 2 L round-bottom flask. Add 1 L of deionized water to create a slurry.
-
Apparatus Setup: Assemble a steam distillation apparatus. The flask containing the slurry is the distilling flask. Connect it to a steam generator on one side and a condenser on the other. A collection flask is placed at the outlet of the condenser.
-
Distillation: Pass steam from the generator through the slurry. The steam will carry the volatile pyrazines over into the condenser.[15]
-
Collection: Collect the distillate, which will be a two-phase mixture of water and the condensed volatile organic compounds. Continue collection until approximately 1.5 L of distillate is obtained. The endpoint can also be determined by periodically sampling the distillate and analyzing for the target compound via GC-MS until its concentration drops significantly.
-
Separation: Transfer the collected distillate to a large separatory funnel. Perform a liquid-liquid extraction (LLE) on the distillate using a non-polar organic solvent such as dichloromethane or methyl tert-butyl ether (MTBE) (3 x 150 mL).[16][17]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent carefully using a rotary evaporator at low temperature (<40°C) to yield the crude volatile extract.
SPME is a modern, solventless sample preparation technique ideal for the rapid screening and discovery of volatile compounds in a sample.[18] It is primarily an analytical tool but is indispensable for method development and for confirming the presence of the target analyte before committing to large-scale extraction. The technique relies on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber.[18]
Experimental Protocol: Headspace SPME (HS-SPME) for Discovery
-
Sample Preparation: Place 5 g of the sample into a 20 mL headspace vial and seal with a septum cap.
-
Incubation: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a set temperature (e.g., 65-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[19][20] The choice of temperature is a balance between maximizing volatility and preventing artifact formation.
-
Extraction: Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a fixed time (e.g., 30-50 minutes) to adsorb the analytes.[20] The fiber coating is chosen based on its affinity for the target analytes; a mixed-phase coating is excellent for broad screening of volatiles like pyrazines.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC), typically set at 250-270°C.[20] The adsorbed compounds are thermally desorbed from the fiber onto the GC column for separation and subsequent detection by a Mass Spectrometer (MS).
Caption: Equilibrium process in Headspace Solid-Phase Microextraction (HS-SPME).
Purification via Column Chromatography
The crude extract obtained from distillation or LLE will contain a mixture of compounds. Column chromatography is employed to separate the target this compound from other pyrazines and impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., transitioning from 99:1 to 90:10 hexane:ethyl acetate).[16][17] This gradient elution separates compounds based on their polarity. Less polar compounds will elute first.
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL) sequentially as the solvent runs through the column.
-
Analysis: Analyze each fraction by GC-MS to identify which ones contain the highest concentration and purity of this compound.
-
Pooling: Combine the fractions that contain the pure target compound.
Part 3: Analytical Characterization and Validation
Unambiguous identification is paramount and relies on sophisticated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for identifying volatile organic compounds.[21][22] The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (a chemical fingerprint) for each compound. Identification is confirmed by matching the obtained mass spectrum and the retention time with that of an authentic reference standard. Given that many pyrazine isomers produce very similar mass spectra, co-injection with a standard and comparison of retention indices (RIs) are critical for unambiguous identification.[21][22]
Gas Chromatography-Olfactometry (GC-O)
While GC-MS identifies the chemical composition, GC-O determines the sensory impact of each compound. In a GC-O setup, the column effluent is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each compound as it elutes. This powerful technique directly links a specific peak on the chromatogram to its characteristic aroma, confirming that the isolated this compound is indeed the source of the target nutty/roasted aroma.[23]
Table 2: Comparison of Primary Isolation and Analytical Techniques
| Technique | Principle | Application Scale | Pros | Cons |
| Steam Distillation | Co-distillation with water at reduced temperature | Preparative | Excellent for heat-sensitive compounds; scalable.[11] | Requires subsequent LLE; can use large volumes of water. |
| Solvent Extraction | Partitioning between immiscible liquid phases | Preparative | Effective and straightforward. | Can co-extract impurities; requires solvent removal.[16] |
| HS-SPME | Adsorption of headspace volatiles onto a fiber | Analytical | Fast, solvent-free, high sensitivity.[18] | Not suitable for preparative scale; fiber-dependent. |
| GC-MS | Chromatographic separation and mass-based detection | Analytical | Gold standard for identification and quantification.[21] | Isomers can be difficult to differentiate without standards.[22] |
References
- 1. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]
- 2. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 5. This compound | 2882-22-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]
- 12. Steam Distillation | Buchi.com [buchi.com]
- 13. Video: Steam Distillation - Concept [jove.com]
- 14. Steam distillation - Wikipedia [en.wikipedia.org]
- 15. usalab.com [usalab.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis [mdpi.com]
- 19. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-Aldrich [sigmaaldrich.com]
- 21. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
The Genesis of Roasted Flavor: An In-depth Technical Guide to the Early Research of Pyrazines in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational research on pyrazines and their pivotal role in food flavor chemistry. Moving beyond a simple historical account, we will explore the seminal discoveries, the evolution of analytical techniques, and the early understanding of the sensory impact of these potent aromatic compounds. This exploration is designed to provide a deep understanding of the scientific underpinnings that continue to inform modern flavor science.
The Dawn of an Aroma: The Maillard Reaction and the Unseen Flavorants
The story of pyrazines in food is intrinsically linked to the groundbreaking work on non-enzymatic browning. In 1912, French chemist Louis-Camille Maillard first described the complex cascade of reactions that occur when amino acids and reducing sugars are heated together.[1][2] While Maillard's initial focus was on the physiological implications, his work laid the groundwork for understanding the formation of color and aroma in cooked foods.
It wasn't until 1953 that John E. Hodge, a chemist at the U.S. Department of Agriculture (USDA), published a landmark paper that truly illuminated the significance of the Maillard reaction in food science.[2][3][4] Hodge meticulously outlined the chemical pathways, establishing a mechanistic framework for how flavor compounds, including the precursors to pyrazines, were formed.[3][4] This work was the critical catalyst that shifted the focus of many food chemists toward unraveling the identities of the specific molecules responsible for the desirable roasted, nutty, and baked aromas.
The Analytical Revolution: Isolating the Elusive Pyrazines
The ability to identify the specific volatile compounds responsible for flavor was revolutionized by the advent of gas chromatography (GC) in the 1950s.[5][6] This powerful separation technique allowed scientists to parse complex mixtures of volatile compounds into individual components. The subsequent coupling of GC with mass spectrometry (MS) in the late 1950s provided an unprecedented tool for both separating and identifying these trace aroma compounds with high specificity.[6][7]
Experimental Workflow: Early Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Analysis
The following diagram illustrates a generalized workflow representative of the techniques used in the 1960s to identify pyrazines in food products. The causality behind these steps was driven by the need to first isolate the volatile fraction from the complex food matrix and then separate and identify the individual components.
Caption: Generalized workflow for early GC-MS analysis of pyrazines in food.
Seminal Discoveries: The First Identification of Key Pyrazines
The application of these new analytical techniques in the 1960s led to a series of landmark discoveries that firmly established the role of pyrazines as key flavor compounds in a variety of roasted and cooked foods.
The Aroma of Coffee
In 1967, a significant paper by I. M. Goldman and colleagues detailed the identification of numerous pyrazines in roasted coffee.[1][8] This research was among the first to comprehensively characterize the pyrazine profile of this globally popular beverage, linking these specific heterocyclic compounds to its characteristic roasted aroma.
The Essence of Roasted Peanuts
Pioneering work by Marion E. Mason and his team in 1966 led to the first identification of several low-molecular-weight pyrazines in roasted peanuts.[3][4] Their paper was a critical step in understanding the chemical basis of the desirable flavor of this important food product. Subsequent research by this group and others continued to build on this foundation, identifying a growing number of pyrazines and beginning to correlate their presence with sensory attributes.[9][10][11]
Quantifying the Impact: Early Sensory Analysis of Pyrazines
Beyond simple identification, early researchers sought to understand the sensory significance of these newly discovered compounds. This involved determining their odor detection thresholds and characterizing their aroma qualities.
A pivotal 1971 study by P. E. Koehler, M. E. Mason, and G. V. Odell provided some of the first quantitative sensory data for a range of pyrazine compounds.[5][6] They determined the odor thresholds of ten purified pyrazines in both water and oil, and provided subjective descriptions of their aromas. This research was instrumental in assessing the probable significance of these pyrazines in the overall flavor of roasted foods.[5]
The following table summarizes some of the key pyrazines identified in early research and their reported sensory characteristics from that era.
| Pyrazine Derivative | Reported Odor Description(s) (from early research) | Odor Threshold (ppb in water) - from Koehler et al. (1971) |
| 2-Methylpyrazine | Roasted, nutty | 100 |
| 2,5-Dimethylpyrazine | Roasted, potato-like | 35 |
| 2,6-Dimethylpyrazine | Roasted, nutty | 60 |
| Trimethylpyrazine | Roasted, nutty, cocoa-like | 40 |
| 2-Ethyl-5-methylpyrazine | Earthy, roasted | 2.5 |
| 2-Ethyl-3-methylpyrazine | Roasted, nutty | 1.0 |
Early Experimental Protocols: A Closer Look
To provide a deeper technical understanding, this section outlines a representative experimental protocol for the extraction and analysis of pyrazines from a food matrix, based on the methodologies described in the literature of the 1960s and early 1970s.
Protocol: Isolation and Identification of Pyrazines from Roasted Peanuts (A Representative 1960s Method)
1. Sample Preparation:
-
Roasted peanuts were finely ground to increase the surface area for efficient extraction.
2. Volatile Extraction (Solvent Extraction & Distillation):
-
The ground peanuts were subjected to simultaneous steam distillation and solvent extraction using a Likens-Nickerson apparatus.
-
Diethyl ether was a commonly used solvent to capture the volatile organic compounds.
-
This process was typically carried out for several hours to ensure exhaustive extraction of the aroma compounds.
3. Concentration of the Extract:
-
The resulting diethyl ether extract, containing the volatile compounds, was carefully concentrated using a rotary evaporator or by gentle distillation to a small volume. This step was crucial to increase the concentration of the trace pyrazines to a level detectable by the analytical instruments of the time.
4. Gas Chromatographic Separation:
-
A small aliquot of the concentrated extract was injected into a gas chromatograph.
-
Column: Packed columns were the standard, often with polar stationary phases like Carbowax 20M, to achieve separation of the heterocyclic pyrazine compounds.
-
Temperature Program: A temperature program was typically employed, starting at a lower temperature and gradually increasing to a higher temperature to elute a wide range of volatile compounds with different boiling points.
5. Mass Spectrometric Identification:
-
The effluent from the gas chromatograph was directed into a mass spectrometer.
-
The molecules were ionized (typically by electron impact) and fragmented.
-
The resulting mass spectra, which provide a "fingerprint" of each molecule, were recorded.
-
Identification of the pyrazines was achieved by comparing the obtained mass spectra with those of authentic, synthesized reference compounds.
Conclusion and Future Perspectives
The early research on pyrazines in food flavor chemistry, from the foundational work on the Maillard reaction to the first identifications using GC-MS, laid the essential groundwork for the modern field of flavor science. The pioneering efforts of researchers in the mid-20th century transformed our understanding of how cooking creates the desirable aromas we associate with many of our favorite foods. Their work not only identified a crucial class of flavor compounds but also drove the development and application of analytical techniques that remain central to food and fragrance research today. This foundational knowledge continues to be built upon, with ongoing research exploring the nuances of pyrazine formation, their complex interactions with other flavor molecules, and their biosynthesis in various organisms.
References
- 1. [Research on the aromas. On the aroma of coffee. II. Pyrazines and pyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. datapdf.com [datapdf.com]
- 9. apresinc.com [apresinc.com]
- 10. ccsenet.org [ccsenet.org]
- 11. researchgate.net [researchgate.net]
2-Methoxy-5-methylpyrazine CAS number 2882-22-6 properties
An In-depth Technical Guide to 2-Methoxy-5-methylpyrazine (CAS: 2882-22-6)
Introduction
This compound, registered under CAS number 2882-22-6, is a heterocyclic aromatic compound belonging to the pyrazine family.[1][2] Specifically, it is classified as a methoxypyrazine, a group of compounds known for their potent sensory properties.[2] This molecule is of significant interest to the flavor and fragrance industries due to its characteristic nutty and roasted aroma profile.[3][4][5] It is a key component in the formulation of various food and beverage flavors, contributing notes reminiscent of hazelnut, almond, and peanut.[3][4]
While primarily utilized for its organoleptic qualities, the study of pyrazine derivatives is expanding into other fields, including pharmaceutical and environmental sciences.[6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the fundamental properties, synthesis, analysis, applications, and safety protocols associated with this compound.
Physicochemical and Organoleptic Properties
The physical and chemical characteristics of a compound are foundational to its application and handling. This compound is a colorless clear liquid under standard conditions.[7][8][9] Its potent aroma is a defining feature, with an aroma detection threshold reported to be as low as 3 to 7 parts per billion (ppb).[3]
Core Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2882-22-6 | [1][7][8] |
| Molecular Formula | C₆H₈N₂O | [1][7][10] |
| Molecular Weight | 124.14 g/mol | [1][10][11] |
| Appearance | Colorless clear liquid | [7][8][9] |
| Odor Profile | Roasted hazelnut, almond, peanut | [3][4] |
| Boiling Point | 167.0 - 168.0 °C at 760 mm Hg | [7][9] |
| Flash Point | 60 - 61.9 °C (140 - 143 °F) | [5][7][8][9] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [5][7][9] |
| Solubility | Soluble in alcohol and water (est. 5445 mg/L at 25 °C) | [5][7] |
| logP (o/w) | 0.4 - 1.21 (estimated) | [1][9] |
| FEMA Number | 3183 | [7][12][13] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
| Spectroscopic Data | Value(s) | Source(s) |
| Kovats Retention Index | Standard non-polar: 969, 971 | [1] |
| Standard polar: 1358, 1371 | [1] | |
| ¹H NMR | Predicted spectra are available | [14] |
| ¹³C NMR | Predicted spectra are available | [14] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 124 | [15] |
Applications in Flavor Science
The primary application of this compound is as a flavoring agent in the food and beverage industry.[16] Its powerful nutty and roasted character makes it an invaluable component for creating or enhancing specific flavor profiles.
-
Nut Flavors : It is fundamental to the development of roasted nut flavors such as peanut, hazelnut, and almond.[17]
-
Chocolate and Cocoa : The addition of minute quantities can significantly improve the authenticity of a chocolate flavor, transforming it from a simple imitation to a rich and complex profile.[17]
-
Baked Goods and Coffee : It is also employed to impart roasted notes in bakery flavors, breads, and as a coffee aroma enhancing agent.[3][4][17]
Typical usage levels in finished consumer products are very low, generally ranging from 0.01 to 4 parts per million (ppm), underscoring its high odor and flavor impact.[17]
Synthesis Pathway and Experimental Protocol
The synthesis of substituted pyrazines can be achieved through various chemical routes. While specific proprietary manufacturing processes may vary, a common approach involves the condensation of dicarbonyl compounds with diamines. An illustrative synthesis protocol for a structurally related pyrazine is described below, which can be adapted for this compound. The general principle involves forming the pyrazine ring and then introducing the desired functional groups.
Illustrative Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis, purification, and analysis of a pyrazine derivative.
Caption: Generalized workflow for pyrazine synthesis and purification.
Example Protocol: Synthesis of a Methoxy-Pyrazine Derivative
This protocol is based on established chemical principles for pyrazine synthesis and serves as an illustrative example.[18][19] Causality : The use of a strong base like sodium methoxide is crucial for the nucleophilic substitution reaction that introduces the methoxy group onto the pyrazine ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Materials:
-
2-Chloro-5-methylpyrazine (precursor)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-methylpyrazine in anhydrous methanol.
-
Reagent Addition : Carefully add sodium methoxide to the solution. The reaction is exothermic and should be controlled.
-
Reaction : Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any precipitated salts (e.g., sodium chloride).
-
Solvent Removal : Evaporate the methanol from the filtrate under reduced pressure.
-
Extraction : Dissolve the resulting residue in water and extract several times with diethyl ether. The organic product will preferentially move into the ether layer.
-
Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and evaporate the diethyl ether to yield the crude product.
-
Purification : Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Verification : Confirm the identity and purity of the final product using analytical methods such as GC-MS and NMR spectroscopy.
Analytical Methodologies
To ensure the quality and purity of this compound, particularly in food and pharmaceutical applications, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.
Analytical Workflow: GC-MS for Purity Assessment
Caption: Standard workflow for GC-MS analysis of volatile compounds.
Recommended GC-MS Protocol
This protocol describes a self-validating system for the identification and quantification of this compound. Causality : A non-polar column is chosen because it separates compounds primarily based on their boiling points, which is effective for the analysis of relatively non-polar pyrazine derivatives. The temperature gradient ensures that compounds with a range of volatilities can be separated and eluted efficiently.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation : Prepare a 1000 ppm stock solution of this compound in ethanol. Create a series of dilutions for calibration. Prepare the unknown sample by diluting it to an appropriate concentration within the calibration range.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)
-
-
MS Conditions :
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis : Inject the reference standard to determine its retention time and mass spectrum. Inject the sample and compare the resulting peaks to the standard. The identity is confirmed if both the retention time and the mass spectrum match the reference. Purity is calculated based on the peak area relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Regulatory Status
Proper handling and storage are critical to ensure laboratory safety. This compound is classified as a flammable liquid.[1][8]
Hazard Classification and Precautionary Measures
-
GHS Classification : Flammable Liquid, Category 3.[1]
-
Precautionary Statements :
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
-
P233: Keep container tightly closed.[8]
-
P240: Ground/bond container and receiving equipment.[8]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[8]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
P403+P235: Store in a well-ventilated place. Keep cool.[1]
-
Storage and Handling Workflow
Caption: Safe handling and storage lifecycle for flammable liquids.
Regulatory Information
This compound is recognized by several regulatory bodies for its use as a flavoring substance.
-
FEMA GRAS : It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 3183.[7][12]
-
JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methoxy-methylpyrazine isomers.[7][12]
-
EPA : The substance is listed on the EPA's Substance Registry Services (SRS) and is included under the Toxic Substances Control Act (TSCA).[7][10]
Conclusion
This compound (CAS 2882-22-6) is a high-impact aroma chemical with well-defined physicochemical properties and a distinct nutty, roasted sensory profile. Its primary role as a flavoring agent is supported by a favorable regulatory status and decades of use in the food industry. For researchers and scientists, a thorough understanding of its synthesis, analytical characterization, and safe handling protocols is paramount. The methodologies and data presented in this guide offer a foundational resource for the effective and safe utilization of this versatile pyrazine derivative in both research and industrial applications.
References
- 1. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]
- 3. This compound | 2882-22-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 8. synerzine.com [synerzine.com]
- 9. parchem.com [parchem.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. scent.vn [scent.vn]
- 12. femaflavor.org [femaflavor.org]
- 13. 2-methoxy-5-methyl pyrazine, 2882-22-6 [perflavory.com]
- 14. 2-Methoxy-3-methylpyrazine(2847-30-5) 1H NMR spectrum [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Methoxy-(3,5 or 6)-methylpyrazine | C6H8N2O | CID 113204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 18. prepchem.com [prepchem.com]
- 19. benchchem.com [benchchem.com]
Physical and chemical properties of 2-methoxy-5-methylpyrazine.
An In-depth Technical Guide to 2-Methoxy-5-methylpyrazine
Foreword
In the landscape of heterocyclic aromatic compounds, pyrazine derivatives occupy a position of significant interest, bridging the worlds of sensory science and medicinal chemistry. This compound, in particular, presents a case study in molecular versatility. While renowned for its potent organoleptic properties that define many familiar nutty and roasted food aromas, its underlying chemical architecture—a substituted pyrazine ring—also makes it a valuable scaffold in synthetic chemistry. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a synthesized understanding of this compound's core physical and chemical properties, grounded in established analytical methodologies and practical safety considerations. The objective is to equip the reader with both foundational knowledge and field-proven insights, fostering a comprehensive understanding of this multifaceted molecule.
Molecular Identification and Structure
This compound is classified as a member of the pyrazines and an aromatic ether.[1][2] Its structure consists of a pyrazine ring substituted with a methoxy group at position 2 and a methyl group at position 5.
Key Identifiers:
-
IUPAC Name: this compound[2]
-
Synonyms: Pyrazine, 2-methyl-5-methoxy-; 6-Methoxy-3-methylpyrazine[3][4]
The presence of the electron-donating methoxy and methyl groups on the inherently electron-deficient pyrazine ring modulates its electronic properties and reactivity, which will be explored in subsequent sections.
Caption: Chemical structure of this compound.
Physical and Organoleptic Properties
The physical state of this compound under ambient conditions is a colorless to pale yellow clear liquid.[5][7] Its most notable characteristic is its potent aroma, described as reminiscent of hazelnut, almond, and peanut.[1][8] This property is leveraged extensively in the food and fragrance industries.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 124.14 g/mol | [2][3] |
| Boiling Point | 167-168 °C at 760 mmHg | [5][6][9] |
| Density | ~1.068 g/cm³ | [9] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [5][9] |
| Flash Point | 61.7 - 61.9 °C (143 °F) TCC | [5][9] |
| Solubility | Soluble in alcohol and water | [6] |
| logP (o/w) | 1.21 | [5] |
| Refractive Index | ~1.496 - 1.510 at 20 °C | [9][10] |
| Aroma Threshold | 3 to 7 ppb (parts per billion) |[1] |
Chemical Profile and Synthesis
As a substituted pyrazine, this compound exhibits chemical behaviors influenced by the aromatic, electron-deficient pyrazine core and its functional groups. While pyrazine itself is resistant to electrophilic aromatic substitution, the activating methyl and methoxy groups can influence its reactivity in targeted synthetic applications.
Synthesis Pathway
The preparation of this compound often originates from 2-methylpyrazine.[1] A common and logical synthetic route involves the N-oxidation of the pyrazine ring, followed by chlorination and subsequent nucleophilic substitution with methoxide. This multi-step process is a well-established strategy in heterocyclic chemistry for introducing alkoxy groups onto nitrogen-containing aromatic rings.
Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1 (N-Oxidation): The pyrazine ring is electron-deficient and thus deactivated towards direct electrophilic substitution. N-oxidation creates an N-oxide, which activates the ring positions (especially alpha and gamma to the N-oxide) for subsequent nucleophilic attack or rearrangement after functionalization.
-
Step 2 (Chlorination): Reagents like phosphorus oxychloride (POCl₃) are standard for converting N-oxides into chloro-substituted heterocycles. This step introduces a good leaving group (chloride) onto the ring.
-
Step 3 (Nucleophilic Substitution): The chloro-substituted pyrazine is now an excellent substrate for SₙAr (Nucleophilic Aromatic Substitution) reactions. Sodium methoxide (NaOCH₃) provides the methoxide nucleophile, which displaces the chloride to yield the final methoxylated product. This reaction is typically driven to completion by the formation of a stable salt (NaCl).
Analytical Methodologies
Accurate identification and quantification of this compound, particularly in complex matrices like food products or synthetic reaction mixtures, requires robust analytical techniques. Gas chromatography is the premier method due to the compound's volatility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides definitive identification through a combination of chromatographic retention time and mass spectral fragmentation patterns.
Typical GC Protocol:
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or isooctane).[11]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in split mode to avoid column overload, given the compound's potent aroma.
-
Separation: Use a non-polar capillary column (e.g., OV-101 or DB-5 type) for separation.[12] A typical temperature program would start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.
-
Detection (MS): The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to obtain the mass spectrum.
Expected Kovats Retention Index:
-
Standard Non-polar Column (e.g., OV-101): 971[12]
This retention index is a critical, standardized value that helps in confirming the compound's identity across different instruments and laboratories.
Caption: Experimental workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for structural confirmation. Based on the structure, the expected proton NMR spectrum would show distinct signals corresponding to the three proton environments:
-
Aromatic protons on the pyrazine ring.
-
Protons of the C5-methyl group.
-
Protons of the C2-methoxy group.
Applications in Research and Development
Flavor and Fragrance Industry
The primary application of this compound is as a flavoring agent.[8] Its potent nutty and roasted aroma profile makes it a key component in creating flavors for baked goods, beverages, confectionery, and snack foods.[6][10]
Drug Development and Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. While this compound itself is not a therapeutic agent, it serves as a valuable building block. Its functional groups (methoxy and methyl) offer sites for further chemical modification, allowing synthetic chemists to build more complex molecules with potential biological activity. Its use as a pharmaceutical intermediate is a recognized application.[8]
Safety, Handling, and Storage
From a safety perspective, this compound is classified as a flammable liquid and vapor.[2][8]
GHS Hazard Information:
Handling and Storage Protocols:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood.[14] Keep away from heat, sparks, open flames, and other ignition sources.[13][15] Use non-sparking tools and take precautionary measures against static discharge.[13][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] The storage area should be designated for flammable liquids. Keep away from oxidizing materials.[13]
Always consult the most current Safety Data Sheet (SDS) before handling this compound.[13][16][17]
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Pyrazine, 2-methoxy-5-methyl- | SIELC Technologies [sielc.com]
- 5. parchem.com [parchem.com]
- 6. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 11. esslabshop.com [esslabshop.com]
- 12. This compound [webbook.nist.gov]
- 13. synerzine.com [synerzine.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2882-22-6 Name: this compound [xixisys.com]
- 15. synerzine.com [synerzine.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aurochemicals.com [aurochemicals.com]
The Architecture of Aroma: An In-depth Technical Guide to the Biosynthesis of Alkyl-Methoxypyrazines in Nature
Foreword
Alkyl-methoxypyrazines (MPs) are a fascinating class of nitrogen-containing heterocyclic compounds that wield significant influence over the sensory landscapes of numerous natural products. From the characteristic green bell pepper aroma of Cabernet Sauvignon wines to the defensive secretions of ladybugs, these potent volatile molecules, perceptible to the human nose at nanogram-per-liter concentrations, are biosynthesized through intricate and diverse metabolic pathways. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the current understanding of alkyl-methoxypyrazine biosynthesis in plants, insects, and microorganisms. By delving into the molecular machinery, precursor molecules, and enzymatic transformations, we aim to equip the scientific community with the knowledge to better understand, and potentially manipulate, the production of these impactful compounds.
Introduction to Alkyl-methoxypyrazines: Structure, Significance, and Sensory Impact
Alkyl-methoxypyrazines are characterized by a pyrazine ring with a methoxy group at the C-2 position and an alkyl group at the C-3 position. The nature of the alkyl substituent dictates the specific compound and its associated aroma profile. The most extensively studied MPs include:
-
3-isobutyl-2-methoxypyrazine (IBMP): Imparts a potent green bell pepper, herbaceous, or vegetative aroma.
-
3-isopropyl-2-methoxypyrazine (IPMP): Associated with earthy, potato-like, or pea-like aromas.
-
3-sec-butyl-2-methoxypyrazine (SBMP): Contributes to earthy and vegetative notes.
The extremely low sensory detection thresholds of these compounds mean that even minute concentrations can have a profound impact on the overall flavor and aroma of foods, beverages, and even the chemical signaling of insects.[1] In viticulture and winemaking, high levels of MPs are often associated with unripe grapes and can be considered a defect in many wine styles. Conversely, in certain vegetables, these compounds are key contributors to their characteristic and desirable aromas. In the insect world, MPs serve as potent aposematic signals, warning predators of their unpalatability.[2]
Table 1: Key Alkyl-methoxypyrazines and Their Sensory Thresholds
| Compound | Alkyl Group | Common Aroma Descriptors | Olfactory Threshold in Wine (ng/L) |
| IBMP | Isobutyl | Green bell pepper, vegetative, herbaceous | 1-16[1][3] |
| IPMP | Isopropyl | Earthy, potato, pea, asparagus | 1-2[1] |
| SBMP | sec-Butyl | Earthy, green | ~1[1] |
Biosynthetic Pathways of Alkyl-methoxypyrazines
The biosynthesis of alkyl-methoxypyrazines has been a subject of intense research, with significant strides made in recent years, particularly in the context of viticulture. While the complete pathways are not fully elucidated in all organisms, a common theme involves the utilization of amino acid precursors and a final O-methylation step.
Biosynthesis in Plants: The Grapevine Model
In grapevines (Vitis vinifera L.), the biosynthesis of MPs is a developmentally regulated process, with concentrations typically peaking in the berries before veraison (the onset of ripening) and declining as the fruit matures.[4] Two primary hypothetical pathways have been proposed, both culminating in the same final step.
Pathway Precursors:
The alkyl side chains of IBMP, IPMP, and SBMP strongly suggest their origin from the branched-chain amino acids L-leucine, L-valine, and L-isoleucine, respectively.[5] More recent studies utilizing stable isotope labeling have also implicated L-serine as a key precursor for the pyrazine ring itself.[6]
Proposed Pathway 1: Amino Acid Amidation and Condensation
This pathway postulates the initial amidation of a branched-chain amino acid. This amide then condenses with a dicarbonyl compound, such as glyoxal, to form the pyrazine ring.[5]
Proposed Pathway 2: Dipeptide Formation and Cyclization
An alternative hypothesis involves the condensation of two amino acids to form a cyclic dipeptide (diketopiperazine). Subsequent enzymatic modifications would then lead to the formation of the hydroxypyrazine intermediate.[5]
The Confirmed Final Step: O-Methylation
Regardless of the initial steps, there is strong evidence that the final reaction in MP biosynthesis is the O-methylation of a non-volatile 3-alkyl-2-hydroxypyrazine (HP) precursor.[7][8] This crucial step is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[8][9] In grapevines, several VvOMT genes have been identified, with VvOMT3 showing a high affinity for hydroxypyrazine precursors and its expression correlating with IBMP accumulation.[10][11]
Caption: Proposed Biosynthesis of Alkyl-methoxypyrazines in Grapevines.
Biosynthesis in Insects: The Ladybug's Chemical Defense
Many species of ladybugs (family Coccinellidae) release a yellow fluid from their leg joints when threatened, a process known as reflex bleeding. This hemolymph is rich in alkyl-methoxypyrazines, which act as a potent deterrent to predators.[12] The most common MPs found in ladybugs are IPMP and IBMP.[13]
Recent research suggests that the biosynthesis of these defensive compounds may not be solely the work of the ladybug itself, but rather a symbiotic relationship with its gut microbiota. Studies have shown that treatment with antibiotics can reduce the levels of methoxypyrazines in ladybug hemolymph. Genera of bacteria such as Serratia and Lactococcus, known to include pyrazine-producing strains, have been identified in the gut microbiome of ladybugs.
Caption: Role of Gut Microbiome in Ladybug Methoxypyrazine Production.
Biosynthesis in Microorganisms: Bacterial Pyrazine Factories
Several bacterial species are known producers of pyrazines, contributing to the aromas of fermented foods and soil.
Pseudomonas species:
Pseudomonas fluorescens has been shown to synthesize monocyclic pyrazines through a novel enzymatic cascade involving the pap gene cluster.[3][7] The key enzymes identified are:
-
PapD: A novel amino acid C-acetyltransferase that converts an α-amino acid into an α-aminoketone.
-
PapF: An oxidase that catalyzes the oxidation of the dihydropyrazine intermediate to form the aromatic pyrazine ring.
This pathway represents a unique mechanism for pyrazine biosynthesis from α-amino acids.[7]
Serratia marcescens :
This bacterium, often associated with insects, is a known producer of various volatile compounds, including pyrazines.[3] Studies have shown that S. marcescens can produce pyrazines from L-threonine. The proposed pathway involves the conversion of L-threonine to aminoacetone, which then undergoes condensation to form the pyrazine ring.
Bacillus subtilis :
Strains of Bacillus subtilis, particularly those used in the fermentation of soybeans to produce natto, are capable of producing a range of alkylpyrazines. The biosynthesis is stimulated by the presence of precursors such as L-threonine (for dimethylpyrazines) and acetoin (for tetramethylpyrazine).
Caption: Microbial Biosynthesis Pathways of Pyrazines.
Experimental Methodologies for Elucidating Biosynthetic Pathways
The investigation of alkyl-methoxypyrazine biosynthesis relies on a combination of sophisticated analytical techniques.
Stable Isotope Labeling Studies
Stable isotope labeling is a powerful tool for tracing the metabolic fate of precursor molecules. By feeding an organism with a precursor enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the label into the final product, thereby confirming the precursor-product relationship.
Experimental Protocol: In Vivo Stable Isotope Labeling in Plants (General Workflow)
-
Selection of Labeled Precursor: Choose a stable isotope-labeled precursor (e.g., [¹³C₆]-L-leucine) based on the hypothesized pathway.
-
Administration of Precursor: Introduce the labeled precursor to the plant tissue. This can be done through various methods such as:
-
Solution feeding: For detached plant parts like grape berries or leaves, incubation in a solution containing the labeled precursor.
-
Injection: Direct injection into the plant stem or fruit pedicel.
-
Hydroponics: For whole plants, addition of the labeled precursor to the hydroponic solution.
-
-
Incubation: Allow sufficient time for the plant to metabolize the labeled precursor. The incubation period will vary depending on the plant species and the specific metabolic pathway being studied.
-
Sample Collection and Quenching: Harvest the plant tissue at different time points and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extraction of Volatiles: Extract the alkyl-methoxypyrazines from the plant material using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Analysis by GC-MS: Analyze the extracted volatiles using gas chromatography-mass spectrometry (GC-MS). The mass spectrometer will detect the mass shift in the alkyl-methoxypyrazine molecules containing the stable isotope, confirming the incorporation of the label.
Caption: Workflow for Stable Isotope Labeling in Plants.
O-Methyltransferase (OMT) Enzyme Assays
Enzyme assays are essential for characterizing the activity of enzymes involved in the biosynthetic pathway, such as the OMTs responsible for the final methylation step.
Experimental Protocol: O-Methyltransferase Assay (General Workflow)
-
Enzyme Preparation:
-
Extract total protein from the tissue of interest (e.g., grape berry skins).
-
Alternatively, express and purify the recombinant OMT enzyme from a heterologous system (e.g., E. coli).
-
-
Assay Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer: To maintain optimal pH (e.g., Tris-HCl, pH 7.5).
-
Substrates: The hydroxypyrazine precursor (e.g., 3-isobutyl-2-hydroxypyrazine) and the methyl donor, S-adenosyl-L-methionine (SAM).
-
Cofactors: Such as Mg²⁺, if required by the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation to the assay mixture.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.
-
Product Quantification:
-
Extract the resulting alkyl-methoxypyrazine.
-
Quantify the product using GC-MS or high-performance liquid chromatography (HPLC). The amount of product formed is a measure of the enzyme's activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for the identification and quantification of volatile compounds like alkyl-methoxypyrazines due to its high sensitivity and specificity.
Experimental Protocol: HS-SPME-GC-MS for Alkyl-methoxypyrazine Analysis (General Workflow)
-
Sample Preparation: Place the sample (e.g., wine, homogenized plant tissue) in a headspace vial. For quantitative analysis, add a known amount of a deuterated internal standard (e.g., d₃-IBMP).
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample.
-
The volatile MPs will adsorb onto the fiber.
-
-
Gas Chromatography (GC):
-
Desorb the MPs from the SPME fiber in the hot GC injection port.
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a polar wax column).
-
-
Mass Spectrometry (MS):
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact) and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound, which allows for its identification and quantification.
-
Future Directions and Concluding Remarks
The study of alkyl-methoxypyrazine biosynthesis is a dynamic field with many exciting avenues for future research. While the final O-methylation step in plants is well-established, the preceding steps leading to the formation of the hydroxypyrazine ring remain largely hypothetical and warrant further investigation. The intricate interplay between insects and their gut microbiota in the production of these potent semiochemicals is a particularly promising area for discovery. Furthermore, a deeper understanding of the genetic and environmental factors that regulate MP biosynthesis will be crucial for developing strategies to modulate their levels in agricultural products. The continued application of advanced analytical techniques, such as metabolomics and transcriptomics, will undoubtedly unravel the remaining mysteries of how nature architects these influential aromas.
References
- 1. foodanalysis.ucdavis.edu [foodanalysis.ucdavis.edu]
- 2. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 5. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 6. A Review of Ladybug Taint in Wine: Origins, Prevention, and Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of pyrimidine biosynthesis in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methoxy-5-methylpyrazine in the Flavor and Fragrance Industry
Introduction: The Role of 2-Methoxy-5-methylpyrazine in Sensory Science
This compound (CAS No. 2882-22-6) is a vital heterocyclic aromatic compound that imparts significant character to a wide array of food and beverage products.[1][2] As a member of the pyrazine family, it is renowned for its potent and distinctive aroma profile, typically described as nutty, roasted, with hints of hazelnut, almond, and peanut.[1][3] These organoleptic properties are primarily the result of Maillard reactions and Strecker degradation, which are chemical transformations that occur during the thermal processing of food, such as roasting and baking.[4] Understanding the application and analysis of this compound is crucial for flavor chemists and food scientists aiming to create, enhance, or replicate specific flavor profiles.
This guide provides an in-depth exploration of this compound, from its sensory characteristics and natural occurrence to detailed protocols for its analytical quantification and sensory evaluation. The methodologies outlined herein are designed to be robust and self-validating, providing researchers and drug development professionals with the tools to effectively utilize and study this impactful flavor compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis.
| Property | Value | Reference |
| Chemical Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | 167.00 to 168.00 °C @ 760.00 mm Hg | [6] |
| Flash Point | 143.00 °F (61.67 °C) | [5][7] |
| Aroma Threshold | 3 to 7 ppb (parts per billion) | [3] |
| Solubility | Soluble in alcohol | [7] |
Regulatory Status and Safety
This compound is recognized for its safety in flavor applications. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), with FEMA number 3183.[7][8] This designation is based on a comprehensive review of its safety and toxicology data, permitting its use in a variety of food products at specified levels.[9][10]
Applications in the Flavor Industry
The primary application of this compound lies in its ability to impart and enhance nutty and roasted flavor profiles. Its high impact at low concentrations makes it a cost-effective tool for flavor creation.
| Application Area | Typical Use Level (ppm) | Description of Impact |
| Baked Goods | 1 - 5 | Enhances the crusty, toasted notes in bread, crackers, and other baked products. |
| Chocolate & Cocoa | 0.5 - 2 | Contributes to the rich, roasted cocoa character, complementing other pyrazines naturally present.[2][11][12] |
| Coffee | 0.1 - 1 | Boosts the roasted and nutty aroma of coffee beverages and flavors. |
| Nut Products | 1 - 10 | Provides a characteristic roasted note to peanut, hazelnut, and almond flavors. |
| Savory Snacks | 0.5 - 3 | Adds a roasted, savory complexity to snacks like potato chips and extruded products. |
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The accurate quantification of this compound in a food matrix is critical for quality control and flavor profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and selectivity.[13] This protocol outlines a validated method using Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is ideal for extracting volatile compounds from complex matrices.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
Step-by-Step Methodology
-
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): 2-methoxy-d3-3-isobutylpyrazine or a suitable analog
-
Solvents: Dichloromethane, Methanol (GC grade)
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
-
Sample Preparation (HS-SPME)
-
Weigh 5.0 g of the homogenized solid sample (e.g., ground roasted coffee) or pipette 5.0 mL of a liquid sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial.
-
Place the vial in a heating block or autosampler and allow it to equilibrate at 60°C for 15 minutes with agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.
-
Monitor characteristic ions for this compound (e.g., m/z 124, 109) and the internal standard.
-
-
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a fixed concentration of the internal standard.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.
-
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a robust sensory methodology used to identify and quantify the sensory attributes of a product.[3][4][14][15][16] This protocol details the application of QDA to characterize the nutty and roasted notes imparted by this compound in a food product.
Sensory Analysis Workflow
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Step-by-Step Methodology
-
Panelist Selection and Training
-
Recruitment: Select 10-12 individuals based on their interest, availability, and ability to articulate sensory perceptions.
-
Screening: Screen candidates for their ability to discriminate between basic tastes and aromas.
-
Training (Lexicon Development):
-
Conduct sessions where panelists are exposed to a range of nutty and roasted food products (e.g., roasted hazelnuts, peanuts, coffee, cocoa).
-
The panel, facilitated by a panel leader, will collaboratively develop a lexicon of descriptive terms for the nutty/roasted aroma profile.
-
Introduce a reference standard of this compound at a known concentration to anchor the specific "roasted peanut/hazelnut" attribute.
-
-
Training (Scaling):
-
Train panelists to use a 15-cm unstructured line scale for rating the intensity of each attribute. The scale should be anchored with "low" and "high" at each end.
-
-
-
Sample Preparation and Evaluation
-
Sample Preparation: Prepare a control food product (e.g., a plain biscuit or a simple beverage) and a series of samples spiked with increasing, known concentrations of this compound.
-
Evaluation Protocol:
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Present the samples to the panelists in a randomized and blind-coded manner to avoid bias.
-
Provide panelists with water and unsalted crackers for palate cleansing between samples.
-
Panelists will independently evaluate each sample and rate the intensity of the agreed-upon sensory attributes on the provided line scales.
-
-
-
Data Analysis and Interpretation
-
Data Collection: Digitize the ratings from the line scales for each panelist and each attribute.
-
Statistical Analysis:
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute ratings between the samples.
-
Employ multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
-
Visualization:
-
Generate a "spider plot" or "radar plot" to visually represent the sensory profile of each sample, allowing for easy comparison of the control versus the spiked samples. This will clearly illustrate the sensory impact of this compound.
-
-
Conclusion
This compound is a powerful and versatile tool in the arsenal of flavor and fragrance professionals. Its characteristic nutty and roasted profile, combined with its high impact at low concentrations, makes it indispensable for creating authentic and appealing sensory experiences. The protocols detailed in this guide for both analytical quantification and sensory evaluation provide a robust framework for researchers and scientists to effectively harness the potential of this key flavor compound. By integrating precise analytical measurements with comprehensive sensory profiling, a deeper understanding of its contribution to food and beverage systems can be achieved, leading to more innovative and successful product development.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. ecorfan.org [ecorfan.org]
- 4. QDA | wein.plus Lexicon [glossary.wein.plus]
- 5. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 6. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. femaflavor.org [femaflavor.org]
- 9. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 10. femaflavor.org [femaflavor.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. benchchem.com [benchchem.com]
- 14. sensorysociety.org [sensorysociety.org]
- 15. researchgate.net [researchgate.net]
- 16. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
Experimental protocol for the laboratory synthesis of 2-Methoxy-5-methylpyrazine
An Application Note for the Laboratory Synthesis of 2-Methoxy-5-methylpyrazine
Abstract
This application note provides a detailed, field-proven protocol for the laboratory synthesis of this compound, a significant heterocyclic compound used as a flavor and aroma agent, notably for its nutty and roasted aroma profile.[1][2] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and high-yielding method, utilizing 2-Chloro-5-methylpyrazine as the starting material and sodium methoxide as the nucleophile. This guide is designed for researchers, chemists, and professionals in the flavor, fragrance, and pharmaceutical industries. It offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and methods for purification and characterization to ensure a high-purity final product.
Introduction and Scientific Principles
This compound is a member of the methoxypyrazine class of organic compounds, which are known for their potent sensory properties.[3] The synthesis strategy detailed herein is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring, being an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, is activated towards attack by strong nucleophiles.
The chlorine atom on the 2-Chloro-5-methylpyrazine starting material serves as a good leaving group. The methoxide ion (CH₃O⁻), a potent nucleophile generated from sodium methoxide, attacks the carbon atom bonded to the chlorine. This addition proceeds through a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is then restored by the expulsion of the chloride ion, yielding the desired this compound product and sodium chloride as a byproduct. The choice of a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) is deliberate; it effectively solvates the sodium cation while leaving the methoxide nucleophile highly reactive, thereby facilitating the reaction.
Reaction Scheme
Caption: Nucleophilic aromatic substitution of 2-Chloro-5-methylpyrazine.
Critical Safety and Handling Protocols
This protocol involves hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.
-
Sodium Methoxide (NaOCH₃): This reagent is highly flammable, corrosive, and reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[4][5] It causes severe skin burns and eye damage.[6]
-
Handling: Always handle sodium methoxide in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon) to prevent contact with air and moisture.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area, away from water, acids, and oxidizing agents. Keep the container tightly sealed.[8]
-
Fire: Use a Class D dry powder extinguisher. DO NOT USE WATER or carbon dioxide.[5]
-
-
2-Chloro-5-methylpyrazine: This compound is harmful if swallowed, inhaled, or in contact with skin.[9] It can cause skin and serious eye irritation.[9]
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid generating dust. Wear standard PPE as described above.
-
-
Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light.
-
Handling: Use only peroxide-free THF (test with peroxide strips). Always work in a fume hood and away from ignition sources.[4]
-
Experimental Protocol
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | CAS Number |
| 2-Chloro-5-methylpyrazine | ≥98% Purity | Sigma-Aldrich | 59303-10-5 |
| Sodium Methoxide | ≥97% Purity, Powder | Sigma-Aldrich | 124-41-4 |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, DriSolv® | MilliporeSigma | 109-99-9 |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | ACS Grade | - | - |
| Saturated Sodium Chloride Solution (Brine) | ACS Grade | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon gas inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical equipment: GC-MS, NMR Spectrometer
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add 2-Chloro-5-methylpyrazine (e.g., 5.0 g, 38.9 mmol) and anhydrous THF (100 mL). Stir the mixture until the solid dissolves.
-
Nucleophile Introduction: Carefully and in an inert atmosphere, add sodium methoxide (e.g., 2.52 g, 46.7 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. A slight exotherm may be observed. The mixture will become a slurry.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis to check for the disappearance of the starting material.
-
Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with 50 mL of saturated brine solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and THF. This will yield the crude product as an oil or low-melting solid.
-
Purification: For high purity, the crude product should be purified. Vacuum distillation is an effective method, given the product's boiling point of 167-168 °C at atmospheric pressure.[10] Alternatively, column chromatography on silica gel can be employed.
Characterization and Quality Control
Verifying the identity and purity of the synthesized this compound is essential. The following are expected analytical data points.[10][11]
| Analysis Technique | Parameter | Expected Result |
| GC-MS | Retention Time | Column and method-dependent |
| Molecular Ion (M⁺) | m/z = 124.06 | |
| ¹H NMR | Chemical Shift (δ) | ~ 8.0-8.2 ppm (2H, pyrazine protons) |
| (CDCl₃, 400 MHz) | ~ 3.9-4.0 ppm (3H, -OCH₃ protons) | |
| ~ 2.4-2.5 ppm (3H, -CH₃ protons) | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 160 ppm (C-OCH₃), ~145-150 ppm (pyrazine carbons), ~53 ppm (-OCH₃), ~20 ppm (-CH₃) |
| Appearance | Physical State | Colorless to pale yellow liquid or solid |
| Boiling Point | Value @ 760 mmHg | 167-168 °C[10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend reaction time and re-check by TLC/GC. Confirm activity of sodium methoxide. |
| Presence of Starting Material | Insufficient reaction time or temperature; insufficient nucleophile. | Increase reflux time. Ensure a slight excess (1.2-1.5 eq.) of sodium methoxide was used. |
| Product is Dark/Discolored | Side reactions due to overheating or presence of air. | Maintain a steady reflux temperature. Ensure the inert atmosphere was maintained throughout the reaction. Purify via chromatography. |
| Difficult Emulsion during Extraction | Formation of salts at the interface. | Add more brine solution to the separatory funnel to help break the emulsion. Allow the funnel to stand for a longer period. |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By employing a nucleophilic aromatic substitution reaction with 2-Chloro-5-methylpyrazine and sodium methoxide, the target compound can be obtained in good yield and high purity. Strict adherence to the detailed safety precautions, particularly concerning the handling of sodium methoxide, is paramount for the safe execution of this procedure. The outlined characterization techniques provide a robust framework for validating the final product's identity and quality, making this protocol suitable for both academic research and industrial applications.
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]
- 4. durhamtech.edu [durhamtech.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 8. download.basf.com [download.basf.com]
- 9. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
Application Note: Accurate Quantification of 2-Methoxy-5-methylpyrazine in Roasted Coffee Beans by HS-SPME-GC-MS with Stable Isotope Dilution Assay
Abstract
2-Methoxy-5-methylpyrazine is a pivotal aroma compound in roasted coffee, contributing significantly to its desirable nutty, roasty, and earthy sensory profile. Its concentration is a critical quality marker influenced by bean origin, roasting conditions, and storage. This application note presents a comprehensive, validated protocol for the precise and accurate quantification of this compound in roasted coffee beans. The methodology leverages the selectivity and sensitivity of Headspace Solid-Phase Microextraction (HS-SPME) for analyte extraction, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, a Stable Isotope Dilution Assay (SIDA) is employed, establishing this method as a gold standard for flavor analysis in complex food matrices.
Introduction and Scientific Rationale
The characteristic aroma of coffee is a complex symphony of over a thousand volatile organic compounds (VOCs).[1] Among these, pyrazines, formed primarily through Maillard reactions during roasting, are crucial for the quintessential "roasted" aroma.[2][3] this compound, in particular, possesses a low odor threshold and imparts potent nutty and roasted notes. Its quantification is therefore essential for quality control, product development, and research into the effects of processing on flavor.
Quantifying trace-level volatiles in a chemically complex solid matrix like roasted coffee presents significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement from matrix interferences. This protocol overcomes these challenges through two core principles:
-
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free extraction technique is ideal for isolating VOCs from the coffee matrix.[4] By sampling the headspace above the ground coffee, the fiber selectively adsorbs volatile and semi-volatile compounds, concentrating them for analysis while leaving non-volatile matrix components behind.[5] The choice of a multi-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), ensures efficient trapping of a broad range of analytes, including pyrazines.[2][4]
-
Stable Isotope Dilution Assay (SIDA): SIDA is the definitive method for accurate quantification in complex matrices.[6][7][8] A known quantity of a stable isotope-labeled version of the analyte (e.g., 2-Methoxy-d3-5-methylpyrazine) is added to the sample at the beginning of the workflow. This internal standard is chemically identical to the native analyte and behaves similarly during every step of extraction, injection, and ionization. Any analyte loss or signal variation will affect both the analyte and the standard equally. Quantification is based on the ratio of the response of the native analyte to the isotopically labeled standard, providing a highly precise and accurate result that is independent of sample matrix effects or recovery variations.[9]
Experimental Workflow Overview
The logical flow of the SIDA-based quantification is designed to ensure self-validation at each stage, from sample preparation to final analysis.
Caption: Overall workflow for SIDA quantification of this compound.
Materials and Reagents
-
Standards:
-
This compound (CAS: 2847-30-5, Purity ≥98%)
-
2-Methoxy-d3-5-methylpyrazine (Isotopic Purity ≥98%)
-
-
Reagents:
-
Methanol (HPLC or GC grade)
-
Sodium Chloride (NaCl, Analytical Grade, baked at 400°C for 4h to remove volatiles)
-
Ultrapure Water
-
-
Consumables:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm (or equivalent)
-
20 mL Headspace Vials with magnetic screw caps and PTFE/Silicone septa
-
2 mL GC Vials with inserts
-
Analytical balance (4 decimal places)
-
Coffee grinder
-
Instrumentation
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole mass selective detector.
-
Autosampler: Gerstel MPS, Agilent G4513A, or equivalent, with SPME and agitation capabilities.
-
GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for separating pyrazines.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of 2-Methoxy-d3-5-methylpyrazine into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Internal Standard Stock Solution 1:100 with methanol. This solution will be used to spike all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. For each calibrant, spike with the Internal Standard Spiking Solution to achieve a constant final concentration (e.g., 50 ng/mL). A typical calibration range would be 5-500 ng/mL.
Protocol 2: Sample Preparation and HS-SPME Extraction
This protocol details the critical steps for extracting the analyte from the solid coffee matrix into the gas phase for SPME analysis.
Caption: Step-by-step HS-SPME extraction protocol for coffee beans.
Causality of Protocol Choices:
-
Grinding: Increases the surface area, facilitating the release of volatile compounds. Uniformity is key for reproducibility.
-
Water and Salt: Adding water helps to create a slurry and dissolve non-volatile components. Sodium chloride increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).[4][6]
-
Incubation (Equilibration): Heating and agitation accelerate the mass transfer of the analyte from the sample matrix into the headspace, allowing the system to reach equilibrium.[2][10]
-
SPME Exposure: This allows the volatile compounds, now concentrated in the headspace, to adsorb onto the stationary phase of the SPME fiber. The DVB/CAR/PDMS fiber is chosen for its high capacity for a wide range of volatiles.[4]
Protocol 3: GC-MS Instrumental Parameters
Accurate detection requires an optimized method. The following parameters serve as a robust starting point.
| Parameter | Setting | Rationale |
| GC Inlet | Mode: Splitless, Temperature: 250°C, Desorption Time: 3 min | Ensures complete thermal desorption of analytes from the SPME fiber onto the GC column without discrimination. |
| Carrier Gas | Helium, Flow Rate: 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 180°C, then ramp 20°C/min to 240°C (hold 5 min) | Provides good separation of early-eluting volatiles and ensures elution of less volatile compounds. |
| MS Interface | Transfer Line Temp: 250°C | Prevents condensation of analytes between the GC and MS. |
| MS Source | Ionization Mode: Electron Ionization (EI), Energy: 70 eV, Source Temp: 230°C | Standard EI energy generates reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard. |
| SIM Ions (m/z) | This compound: 138 (Quantifier), 109 (Qualifier) | 138 is the molecular ion (M+). 109 is a characteristic fragment ion. |
| 2-Methoxy-d3-5-methylpyrazine: 141 (Quantifier), 112 (Qualifier) | 141 is the molecular ion of the deuterated standard. 112 is its corresponding fragment. |
Data Analysis and Method Validation
-
Calibration Curve: Plot the peak area ratio (Analyte Quantifier Ion / Internal Standard Quantifier Ion) against the concentration ratio (Analyte Concentration / Internal Standard Concentration) for all calibration standards. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (R²).
-
Quantification: Calculate the peak area ratio for the unknown sample. Use the calibration equation to determine the concentration of this compound in the sample.
-
Method Validation: To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines.[11][12][13]
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Confirms a proportional response across the intended concentration range. |
| Precision (RSD%) | < 15% | Measures the closeness of repeated measurements, indicating method reproducibility. |
| Accuracy (Recovery %) | 85 - 115% | Assesses the agreement between the measured value and the true value, determined via spike-recovery studies. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration of analyte that can be accurately quantified with acceptable precision. |
Conclusion
This application note provides a robust and highly accurate method for the quantification of the key coffee aroma compound this compound. The strategic combination of HS-SPME with GC-MS and the implementation of a Stable Isotope Dilution Assay provides a self-validating system that effectively overcomes the challenges posed by the complex coffee matrix. This protocol is directly applicable to quality control laboratories, academic research, and industrial R&D settings focused on flavor science and product development.
References
- 1. spectralworks.com [spectralworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cropj.com [cropj.com]
- 12. Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans [repositorio.ufla.br]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methoxy-5-methylpyrazine in Baked Goods
Foreword: The Science of Aroma in Baking
The inviting aroma of freshly baked goods is a complex symphony of chemical compounds, orchestrated primarily by the Maillard reaction and caramelization. Among the most potent contributors to the desirable roasted, nutty, and toasted notes are pyrazines. This guide focuses on a particularly impactful flavoring agent: 2-Methoxy-5-methylpyrazine. This compound, with its characteristic hazelnut, almond, and peanut-like aroma, offers a powerful tool for flavor scientists and product developers to enhance and standardize the sensory profile of baked products.[1][2] This document provides a comprehensive technical overview, from the fundamental properties of this compound to detailed protocols for its application and analysis, designed for researchers, scientists, and drug development professionals.
Physicochemical and Organoleptic Properties of this compound
A thorough understanding of the physical and sensory characteristics of a flavoring agent is paramount for its effective application.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 2882-22-6 | [1] |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3] |
| Boiling Point | 167.0-168.0 °C @ 760 mm Hg | [3] |
| Flash Point | 61.9 ± 14.9 °C | [2] |
| Water Solubility | 5445 mg/L @ 25 °C (estimated) | [2] |
| Appearance | Colorless clear liquid (estimated) | [5] |
Organoleptic Profile
This compound is a potent aroma compound with a very low odor detection threshold, reported to be between 3 to 7 parts per billion.[1] Its primary sensory descriptors are:
Due to its potency, it is typically used at very low concentrations, often in the parts-per-million (ppm) range in the final product.[9]
Application in Baked Goods: Enhancing the Maillard Reaction Signature
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the cornerstone of flavor development in baked goods, naturally producing a variety of pyrazines.[10] The addition of this compound can be viewed as a method to supplement and standardize the desired nutty and roasted notes that may be variable in the final product due to fluctuations in raw material quality and processing conditions.
Recommended Usage Levels
The following are starting recommendations for the concentration of this compound in the final baked product. Optimization will be necessary based on the specific product matrix and desired flavor profile.
| Baked Good Category | Recommended Starting Concentration (ppm) |
| Bread (crust) | 0.5 - 2.0 |
| Cookies | 1.0 - 4.0 |
| Crackers | 0.5 - 3.0 |
| Pizza Crusts | 0.4 - 1.5 |
| Breakfast Cereals | 0.5 - 2.5 |
(Source: Adapted from industry recommendations)[5][9]
Protocol for Incorporation
The method of incorporation is critical to ensure a homogenous distribution of the flavoring agent and to minimize any potential loss due to its volatility.
2.2.1. Preparation of a Stock Solution
Due to the low usage levels, it is highly recommended to work with a diluted stock solution.
-
Solvent Selection: Choose a food-grade solvent that is miscible with the product's liquid phase. Propylene glycol (PG) or ethanol are common choices.
-
Preparation: Accurately weigh 1 gram of this compound and dissolve it in 99 grams of the chosen solvent to create a 1% (w/w) stock solution. Store in a tightly sealed, amber glass bottle at 4-8°C.
2.2.2. Addition to Dough/Batter
The timing of addition can influence the final flavor impact.
-
For liquid flavorings: It is generally recommended to add the flavoring agent along with the other wet ingredients to ensure even distribution throughout the batter or dough.[3]
-
For powdered flavorings: If using a powdered form of the flavor, it should be pre-blended with a small portion of the dry ingredients, such as flour or sugar, before being added to the main mix.[5]
Workflow for Flavor Incorporation:
Caption: Workflow for incorporating this compound into baked goods.
Analytical Quantification in a Baked Goods Matrix
Accurate quantification of this compound in the final product is essential for quality control, product development, and regulatory compliance. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME).[10]
Sample Preparation and Extraction
-
Sample Homogenization: Isolate the portion of the baked good to be analyzed (e.g., the crust of bread). Cryogenically grind the sample to a fine powder to prevent the loss of volatile compounds.
-
Internal Standard: The use of a deuterated internal standard, such as 2,3-Diethyl-5-methylpyrazine-d7, is highly recommended for accurate quantification as it compensates for matrix effects and variations in extraction efficiency.
-
Extraction:
-
Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of the deuterated internal standard.
-
Add 5 mL of saturated sodium chloride (NaCl) solution to increase the ionic strength and promote the release of volatile pyrazines into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
-
HS-SPME-GC-MS Protocol
| Parameter | Recommended Setting |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Equilibration Temp. | 60°C |
| Equilibration Time | 15 minutes |
| Extraction Time | 30 minutes |
| GC Inlet Temp. | 250°C |
| Desorption Time | 5 minutes (splitless mode) |
| GC Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of a pure standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a pure standard |
(Source: Adapted from established methods for pyrazine analysis)[10]
Analytical Workflow Diagram:
Caption: Analytical workflow for the quantification of this compound.
Thermal Stability and Interaction with Maillard Reaction
While specific thermal degradation studies for this compound are not extensively published, methoxypyrazines are known to have some susceptibility to degradation at higher temperatures, which can be influenced by factors such as pH and the presence of other reactants. It is plausible that at typical baking temperatures (170-220°C), some degradation may occur. However, the majority of the added flavoring agent is expected to be retained in the final product, contributing to its aroma profile.
Potential Interactions:
The exogenously added this compound is unlikely to be a primary precursor in the Maillard reaction, as the key reactants are amino acids and reducing sugars. However, its presence can influence the overall sensory perception by complementing and enhancing the naturally formed pyrazines and other flavor compounds. The final flavor profile is a result of the complex interplay between the added flavoring and the multitude of compounds generated during baking.
Safety and Regulatory Information
-
FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent. Its FEMA number is 3183.[5]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (2,5 or 6)-methoxy-3-methylpyrazine and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[11][12][13]
-
Handling Precautions: this compound is a combustible liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated area and wearing appropriate personal protective equipment. Avoid contact with skin and eyes.
Conclusion
This compound is a valuable tool for the flavor industry, offering a consistent and potent source of desirable nutty and roasted aromas in baked goods. By understanding its physicochemical properties, employing careful application protocols, and utilizing robust analytical methods for quantification, food scientists and product developers can effectively leverage this compound to create high-quality, flavorful products. Further research into its thermal stability and interactions within the complex matrix of baked goods will continue to refine its application and unlock its full potential.
References
- 1. JECFA Evaluations-2-METHYLPYRAZINE- [inchem.org]
- 2. ragus.co.uk [ragus.co.uk]
- 3. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bakewithshivesh.com [bakewithshivesh.com]
- 6. benchchem.com [benchchem.com]
- 7. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]
- 9. Maillard reaction - Wikipedia [en.wikipedia.org]
- 10. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WHO | JECFA [apps.who.int]
- 12. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 13. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
Unmasking Key Odorants: A Guide to Gas Chromatography-Olfactometry (GC-O) of Volatile Pyrazines
<APPLICATION NOTE & PROTOCOL >
Authored by: Senior Application Scientist
Introduction: The Aromatic Significance of Pyrazines
Volatile pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the aroma profiles of a vast array of consumer products.[1] Formed primarily through Maillard reactions during thermal processing, they are responsible for the desirable roasted, nutty, toasted, and cocoa-like aromas in foods such as coffee, baked goods, and cocoa.[1][2] Due to their often exceptionally low odor thresholds, some alkyl- and methoxypyrazines can exert a significant sensory impact even at trace concentrations (part-per-trillion levels).[3]
Understanding which specific pyrazines contribute to a product's characteristic aroma is crucial for quality control, product development, and flavor chemistry research. Gas Chromatography-Olfactometry (GC-O) stands out as a uniquely powerful technique for this purpose. It combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[4][5] Unlike instrumental detectors (e.g., Mass Spectrometry), GC-O directly measures the biological response—odor perception—allowing researchers to pinpoint the exact compounds that are truly aroma-active within a complex volatile mixture.[4][6]
This guide provides a comprehensive overview of the principles, a detailed step-by-step protocol, and practical insights for the successful application of GC-O to the analysis of volatile pyrazines.
Principles of GC-O for Pyrazine Analysis
GC-O integrates a gas chromatograph with a human assessor who acts as a sensory detector.[4] The process involves separating a sample's volatile components on a GC column. At the column's exit, the effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated olfactory detection port (ODP), where a trained panelist sniffs the eluting compounds and records their sensory perceptions in real-time.[5][6]
Causality Behind the Technique: The core principle is that an instrumental signal does not always correlate with sensory significance. A compound may be present at a high concentration but have no odor, while another, present at trace levels, might be a key contributor to the overall aroma. GC-O bridges this gap by directly linking the chemical separation to human sensory perception.[4] For pyrazines, which often have potent odors at low concentrations, this is particularly vital.
There are several GC-O methodologies, each providing different quantitative or semi-quantitative data:
-
Detection Frequency: Multiple assessors sniff the sample, and the number of times an odor is detected at a specific retention time is recorded. This democratic approach helps identify commonly perceived, potent odorants.
-
Direct Intensity: Assessors rate the perceived intensity of an eluting odorant on a predefined scale. This method provides a direct measure of the sensory impact of each compound.
-
Dilution to Threshold Methods: These are the most rigorous and widely used techniques for ranking the potency of odorants.
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and re-analyzed by GC-O until no odor can be perceived.[4] The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor.[4][7] A higher FD factor indicates a more potent odorant.
-
CharmAnalysis™: This method also uses serial dilutions but records the duration of the odor perception. The data are used to generate "Charm" values, which are proportional to the odor intensity.[4]
-
This guide will focus on the AEDA protocol, as it is a robust and widely adopted method for identifying key aroma compounds.[7][8]
Caption: Overall workflow for GC-Olfactometry analysis.
Experimental Protocol: AEDA of Volatile Pyrazines
This protocol provides a self-validating system for identifying the most potent pyrazines in a food matrix.
Materials and Reagents
-
Sample: Food matrix of interest (e.g., roasted coffee beans, cocoa powder).
-
Solvents: Dichloromethane (DCM) or Diethyl Ether (high purity, distilled).
-
Standards: Authentic reference standards for common pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine, 2-methoxy-3-isopropylpyrazine).
-
Internal Standard: A deuterated pyrazine, such as Acetylpyrazine-d3, for quantification if desired.[9]
-
Extraction Apparatus:
-
Option A: Headspace Solid-Phase Microextraction (HS-SPME): SPME fibers (e.g., DVB/CAR/PDMS), vials, and autosampler.[10][11] This is a solvent-free, sensitive technique ideal for volatile analysis.[10]
-
Option B: Solvent-Assisted Flavor Evaporation (SAFE): Specialized glassware for high-vacuum distillation. This is excellent for isolating a wide range of volatiles without creating artifacts.[12]
-
-
Gas Chromatograph (GC): Equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an olfactory detection port (ODP).
-
GC Column: A wax-type column (e.g., DB-WAX, Stabilwax) is highly recommended for pyrazine analysis due to its polarity, which provides good separation.[13][14] A standard dimension is 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness.
-
Assessors: A panel of at least 3-4 trained individuals, screened for olfactory acuity and ability to describe odors.
Step-by-Step Methodology
Step 1: Sample Preparation & Volatile Extraction (HS-SPME Example)
-
Sample Preparation: Grind solid samples cryogenically to a fine, consistent powder to maximize surface area and prevent volatile loss.[9]
-
Vial Loading: Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. If performing quantitative analysis, add a known amount of the internal standard solution.
-
Matrix Modification: Add 5 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, enhancing the partitioning of volatile pyrazines into the headspace.
-
Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at a controlled temperature (e.g., 60°C) for 15-30 minutes with agitation to allow volatiles to equilibrate in the headspace.[11]
-
Extraction: Expose the conditioned SPME fiber to the vial's headspace for a fixed time (e.g., 30 minutes) at the same temperature. This step must be precisely timed for reproducibility.
Step 2: GC-O-MS Analysis
-
Desorption & Injection: The SPME fiber is automatically transferred to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column in splitless mode.[11]
-
Chromatographic Separation: Use a temperature program optimized for pyrazines.
-
Initial Temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at 4°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min.
-
Final Hold: Hold at 240°C for 5-10 min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
Effluent Splitting: The column effluent is split 1:1 between the MS detector and the ODP.[7]
-
Olfactory Assessment: A trained assessor sniffs the ODP effluent throughout the run. The assessor uses a microphone or software interface to record the exact retention time, duration, and a descriptor for every odor perceived (e.g., "nutty," "roasty," "earthy").
-
MS Detection: The MS scans a mass range (e.g., 35-350 amu) to acquire mass spectra for compound identification.
Step 3: Aroma Extract Dilution Analysis (AEDA)
-
Initial Run: Analyze the neat (undiluted) extract as described in Step 2 to create the primary olfactogram and chromatogram.
-
Serial Dilution: If using a solvent extract (from SAFE or liquid extraction), perform serial dilutions (e.g., 1:2, 1:4, 1:8, etc.) with fresh solvent. If using SPME, a validated method is to adjust the GC injector split ratio (e.g., splitless, 10:1, 20:1, etc.) to introduce less sample onto the column, which serves as the dilution factor.[8]
-
Iterative Analysis: Analyze each dilution step by GC-O. The assessor records all perceived odors at each level.
-
Determine FD Factors: For each odorant, the Flavor Dilution (FD) factor is the highest dilution factor at which it was still detected.[4] For example, if a "nutty" peak was detected at the 1:16 dilution but not at the 1:32 dilution, its FD factor is 16.
Step 4: Data Analysis and Odorant Identification
-
Compile Olfactogram: Plot the FD factor for each odorant against its retention index. The resulting plot, called an aromagram, visually represents the most potent odorants in the sample.
-
Compound Identification: Correlate the retention time of each significant odor event (high FD factor) with the corresponding peak in the MS chromatogram.
-
Confirmation: Confirm the identity of the compound by:
-
Matching its mass spectrum with a library (e.g., NIST, Wiley).
-
Comparing its calculated Retention Index (RI) with literature values for the same column type.
-
Crucial Final Step: Injecting an authentic chemical standard of the suspected pyrazine and confirming that its retention time, mass spectrum, and perceived odor match the unknown compound in the sample extract. This is the gold standard for unambiguous identification.
-
Data Interpretation & Common Pyrazines
The results from AEDA provide a clear hierarchy of odorant importance. Compounds with the highest FD factors are considered the key contributors to the product's aroma.
Table 1: Common Volatile Pyrazines and their Sensory Properties
| Pyrazine Compound | Typical Odor Descriptor(s) | Odor Threshold (in water, µg/L) | Typical Retention Index (Wax Column) |
| 2-Methylpyrazine | Nutty, roasted, coffee | ~1000 | ~1050-1080 |
| 2,5-Dimethylpyrazine | Roasted peanut, cocoa, nutty | ~400 | ~1120-1150 |
| 2-Ethyl-5-methylpyrazine | Earthy, roasted, potato | ~50 | ~1180-1210 |
| 2,3-Diethyl-5-methylpyrazine | Earthy, woody, roasty | ~10 | ~1290-1320 |
| Trimethylpyrazine | Baked potato, coffee, nutty | ~300 | ~1200-1230 |
| Tetramethylpyrazine | Roasted cocoa, nutty, coffee | ~100 | ~1280-1310 |
| 2-Methoxy-3-isopropylpyrazine | Green bell pepper, earthy, pea | 0.002 | ~1220-1250 |
| 2-Methoxy-3-isobutylpyrazine | Green bell pepper, earthy | 0.001 - 0.1 | ~1270-1300 |
Note: Odor thresholds and retention indices are approximate and can vary significantly based on the matrix and specific chromatographic conditions.[2][3][15]
Troubleshooting & Best Practices
Panelist Training and Well-being: The human detector is the most variable part of the system.
-
Training: Panelists must be trained with a wide range of odor standards to develop a consistent vocabulary.
-
Fatigue: Olfactory fatigue is a major risk.[16] Limit GC-O sessions to 45-60 minutes and enforce mandatory breaks.[16]
-
Validation: Run a standard mixture of known odorants periodically to check panelist performance and consistency.
Instrumental Issues: Common GC problems can compromise GC-O results.
-
No Peaks/Poor Sensitivity: Check for leaks in the system, especially the septum and inlet liner O-ring.[17] Ensure the SPME fiber is not damaged and that the injection parameters are correct.
-
Peak Tailing: Active sites in a dirty inlet liner or a degraded column can cause tailing, especially for polar compounds. Replace the liner and trim the first few cm of the column.[17][18]
-
Baseline Drift/Noise: Can be caused by column bleed at high temperatures or contaminated carrier gas.[19][20] Ensure high-purity gases are used and that the column's maximum temperature is not exceeded.[18]
Caption: A decision tree for troubleshooting common GC-O issues.
References
- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. media.neliti.com [media.neliti.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. aimanalytical.com [aimanalytical.com]
- 20. drawellanalytical.com [drawellanalytical.com]
Stable isotope dilution assay for 2-Methoxy-5-methylpyrazine quantification
Application Note & Protocol
Title: High-Precision Quantification of 2-Methoxy-5-methylpyrazine in Complex Matrices Using a Validated Stable Isotope Dilution Assay (SIDA) by GC-MS/MS
Abstract
This document provides a comprehensive guide to the theory and practice of quantifying this compound (MMP) using a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). MMP is a significant pyrazine derivative that contributes nutty and roasted aromas to various foods but can also be an off-flavor compound.[1][2] Achieving accurate and precise quantification in complex matrices like food, beverages, and environmental samples is challenging due to matrix effects and analyte loss during sample preparation. SIDA, recognized as a gold-standard quantification technique, overcomes these challenges by using a stable isotope-labeled internal standard.[3][4] This application note details the entire workflow, from the fundamental principles and selection of reagents to a step-by-step experimental protocol and method validation, designed for researchers and analytical scientists in the flavor, food science, and drug development industries.
Introduction to this compound (MMP)
This compound (MMP) is a volatile organic compound belonging to the pyrazine family, known for its potent sensory impact. It is characterized by a nutty, hazelnut, or almond-like aroma and is found in thermally processed foods such as roasted nuts, coffee, and baked goods.[1][2] Its low aroma threshold means even trace amounts can significantly influence the flavor profile of a product.[1] Consequently, accurate quantification is critical for quality control, flavor profiling, and process optimization in the food and beverage industry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2882-22-6 | [5] |
| Molecular Formula | C₆H₈N₂O | [5][6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Boiling Point | 167-168 °C at 760 mmHg | [6] |
| Aroma Profile | Hazelnut, almond, peanut | [1][2] |
| IUPAC Name | this compound |[6] |
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a powerful quantitative technique that provides exceptional accuracy and precision by correcting for procedural inconsistencies.[7][8] The method relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, 2-(methoxy-d₃)-5-methylpyrazine—to the sample at the earliest stage of preparation.[3]
The core principle is that the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the native analyte.[9] Therefore, it exhibits the same behavior during extraction, derivatization, and chromatographic separation, and experiences the same degree of ionization and potential ion suppression or enhancement in the mass spectrometer source.[4] By measuring the ratio of the response of the native analyte to the SIL-IS, any loss of analyte during the workflow is effectively canceled out, leading to a highly accurate calculation of the analyte's original concentration.[7][9]
Experimental Protocol: Quantification of MMP in Wine
This protocol details the quantification of MMP in a red wine matrix, a common application where trace-level analysis is required. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample cleanup and concentration, followed by GC-MS/MS analysis.[10][11]
Reagents and Materials
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard: 2-(methoxy-d₃)-5-methylpyrazine (Isotopic Purity ≥98%)
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Salts: Sodium Chloride (NaCl), analytical grade
-
Equipment:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC system with a tandem quadrupole mass spectrometer (GC-MS/MS)
-
Analytical balance, vortex mixer, and standard lab glassware
-
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of MMP and dissolve in 10 mL of methanol.
-
Accurately weigh ~10 mg of 2-(methoxy-d₃)-5-methylpyrazine and dissolve in 10 mL of methanol.
-
-
Working Standard Solution (1 µg/mL): Prepare a series of intermediate dilutions from the primary stock solutions to create a working standard solution containing both MMP and the SIL-IS.
-
Calibration Curve Standards:
-
Prepare a series of calibration standards in a matrix similar to the sample (e.g., a model wine solution of 12% ethanol and 4 g/L tartaric acid in water, pH 3.5).
-
Into separate 20 mL headspace vials, add 5 mL of the model wine solution.
-
Spike with a fixed amount of the SIL-IS working solution to achieve a final concentration of 10 ng/L.
-
Spike with varying amounts of the MMP working solution to create a calibration curve (e.g., 0.5, 1, 2, 5, 10, 25, 50 ng/L).
-
Sample Preparation and Extraction (HS-SPME)
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the solution, which enhances the partitioning of volatile analytes from the liquid phase into the headspace, thereby improving extraction efficiency.
-
Spike the sample with the SIL-IS working solution to a final concentration of 10 ng/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure complete mixing.
-
Place the vial in the autosampler tray for HS-SPME-GC-MS/MS analysis.
GC-MS/MS Instrumentation and Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 2: Example GC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injection Port | Splitless, 250 °C | Ensures efficient transfer of analytes from the SPME fiber to the column. |
| SPME Desorption Time | 5 min | Allows for complete thermal desorption of analytes from the fiber. |
| Column | DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm) | Provides good separation for polar compounds like pyrazines. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 40 °C (hold 2 min), ramp to 180 °C at 5 °C/min, then to 240 °C at 20 °C/min (hold 5 min) | A temperature gradient to separate compounds based on boiling points. |
| MS/MS System | ||
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization technique for GC-MS, providing reproducible fragmentation. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4] |
| MRM Transitions | ||
| MMP (Analyte) | Q1: 124.1 -> Q3: 81.1 (Quantifier) | Q1 is the molecular ion [M]⁺. Q3 transitions are selected for specificity and abundance. |
| Q1: 124.1 -> Q3: 54.1 (Qualifier) | A second transition is used to confirm analyte identity. |
| MMP-d₃ (SIL-IS) | Q1: 127.1 -> Q3: 84.1 (Quantifier) | The +3 Da mass shift from the deuterated methoxy group is reflected in the precursor and product ions. |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the quantifier MRM transitions of both the native MMP and the SIL-IS (MMP-d₃).
-
Calculate the response ratio (Area_Analyte / Area_SIL-IS) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte. The curve is typically linear.
-
Calculate the response ratio for the unknown samples.
-
Determine the concentration of MMP in the samples by interpolating their response ratios onto the calibration curve.
Equation: Concentration_Analyte = (Response_Ratio_Sample - Intercept) / Slope
Method Validation
A rigorous method validation is essential to ensure the reliability and trustworthiness of the results.[12][13] The following parameters should be assessed using a blank matrix (model wine) spiked at various concentrations.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | The correlation coefficient of the calibration curve. | R² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | S/N ≥ 10 |
| Accuracy (Recovery) | The agreement between the measured concentration and the true (spiked) concentration, assessed at low, medium, and high levels.[14] | 80 - 120% |
| Precision (RSD) | The degree of scatter between replicate measurements, assessed as intra-day (repeatability) and inter-day (reproducibility) relative standard deviation (%RSD).[14] | RSD ≤ 15% |
Workflow Visualization
The diagram below outlines the complete analytical workflow for the SIDA of MMP.
Conclusion
The Stable Isotope Dilution Assay described in this note provides a robust, accurate, and highly sensitive method for the quantification of this compound. By incorporating a stable isotope-labeled internal standard, the method effectively mitigates matrix effects and corrects for analyte loss during sample preparation, making it the definitive choice for challenging matrices. The combination of HS-SPME with GC-MS/MS in MRM mode ensures high selectivity and low detection limits, enabling precise quantification at the ng/L levels relevant to the food, beverage, and environmental testing industries. Proper method validation is paramount to guaranteeing the integrity and reliability of the data generated.
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. fiveable.me [fiveable.me]
- 9. imreblank.ch [imreblank.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Savory: A Technical Guide to the Application of 2-Methoxy-5-methylpyrazine in Food Flavoring
This document provides an in-depth technical guide for researchers, flavor chemists, and product development professionals on the strategic application of 2-Methoxy-5-methylpyrazine. Moving beyond a simple datasheet, this guide elucidates the scientific principles and practical methodologies required to effectively leverage this potent aroma chemical in the creation of authentic and compelling savory food flavors. We will explore its sensory characteristics, synergistic potential, and practical application, supported by detailed protocols and scientific rationale.
Introduction: Understanding the Role of this compound
This compound (CAS No. 2882-22-6) is a heterocyclic aromatic compound belonging to the pyrazine family, which is renowned for contributing roasted, nutty, and toasted notes to a wide variety of foods.[1] These compounds are typically formed during thermal processing through the Maillard reaction between amino acids and reducing sugars.[2] this compound, in particular, is distinguished by its potent nutty, hazelnut, and peanut-like aroma.[3][4] Its strategic use allows flavorists to impart a sense of richness and authenticity to savory products, mimicking the flavor profiles developed during cooking. This compound is recognized as a FEMA GRAS (Generally Recognized as Safe) substance, designated as FEMA number 3183, affirming its suitability for use in food products.[5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in food systems. These properties influence its volatility, solubility, and stability during processing and storage.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| CAS Number | 2882-22-6 | [5] |
| Boiling Point | 167.0 - 168.0 °C at 760 mm Hg | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor Profile | Nutty, hazelnut, almond, peanut, roasted | [3][4] |
| Aroma Threshold | Detection: 3 to 7 ppb | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [7] |
The Maillard Reaction: The Genesis of Savory Flavor
The characteristic flavor of cooked foods is largely attributed to the Maillard reaction, a complex network of non-enzymatic browning reactions. The formation of pyrazines, including this compound, is a key outcome of this process. Understanding the precursors and conditions that favor its formation provides insight into creating authentic savory flavors. While the precise pathway for methoxy-substituted pyrazines is intricate, it is generally understood to involve the reaction of specific amino acids and reducing sugars under thermal stress.
Caption: Simplified pathway of the Maillard reaction leading to the formation of pyrazines.
Application Notes for Savory Food Flavoring
The successful application of this compound hinges on a nuanced understanding of dosage, synergy with other flavor compounds, and the specific food matrix. Its potent, low-threshold aroma necessitates careful handling to avoid overpowering the final product.
Recommended Starting Dosages
The following table provides recommended starting dosages for this compound in various savory applications. These are intended as initial guidelines, and further optimization based on the specific product formulation and desired flavor profile is essential. Dosages are expressed as parts per million (ppm) in the final, ready-to-consume product.
| Food Category | Recommended Starting Dosage (ppm) | Target Flavor Contribution |
| Soups and Broths | 0.01 - 0.10 | Enhances richness, provides a subtle roasted background note. |
| Processed Meats (e.g., sausages, burgers) | 0.05 - 0.50 | Imparts a grilled or roasted character, complements meaty notes. |
| Gravies and Sauces | 0.02 - 0.20 | Adds depth and a savory, browned flavor dimension. |
| Snack Foods (e.g., crackers, seasoned nuts) | 0.10 - 1.00 | Creates a toasted, nutty profile. |
| Plant-Based Meat Analogs | 0.05 - 0.75 | Masks off-notes and contributes a crucial cooked, savory character. |
Note: The general usage level for methoxymethyl pyrazines in finished consumer products is typically in the range of 0.01-4 ppm.[8]
Synergistic Flavor Combinations
The true potential of this compound is unlocked when it is used in concert with other flavor compounds. Its nutty and roasted notes provide a foundational richness that can be built upon to create complex and authentic savory profiles.
-
With other Pyrazines: Combining this compound with other alkylpyrazines, such as 2,3-dimethylpyrazine or 2-ethyl-3,5-dimethylpyrazine, can create a more complex and authentic roasted meat flavor.[5] The interplay of different pyrazines can round out the flavor profile, adding layers of complexity.
-
With Sulfur Compounds: The addition of sulfur-containing compounds, such as thiophenes, thiazoles, and mercaptans, is crucial for creating convincing meat flavors. For instance, in a roasted chicken flavor, this compound can provide the roasted skin notes, while sulfur compounds contribute to the characteristic meaty aroma.
-
With Maillard Reaction Products: Incorporating other products of the Maillard reaction, such as furans and furanones (which often have caramel-like notes), can add a subtle sweetness and depth that balances the savory character of the pyrazine.
-
With Top Notes: For a complete flavor profile, the addition of volatile top notes, such as aldehydes and ketones, is essential. These compounds provide the initial aroma impact and can be used to direct the flavor profile towards a specific type of cooked meat (e.g., fatty, brothy, or grilled).
Experimental Protocols
The following protocols provide a framework for the practical application and analysis of this compound in a laboratory or pilot plant setting.
Protocol for Stock Solution Preparation
Due to its high potency, it is recommended to work with dilutions of this compound.
-
Objective: To prepare a standardized stock solution for accurate dosing into food matrices.
-
Materials:
-
This compound (neat)
-
Propylene Glycol (PG) or Ethanol (food grade)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated pipettes
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 1.00 g of this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of the chosen solvent (PG or ethanol) and swirl to dissolve.
-
Once dissolved, bring the volume up to the 100 mL mark with the solvent.
-
This creates a 1% (10,000 ppm) stock solution. Further serial dilutions can be made as needed (e.g., to 0.1%, 0.01%) for precise dosing in experiments.
-
-
Storage: Store stock solutions in tightly sealed amber glass bottles at refrigerated temperatures (4-8 °C) to minimize degradation.
Protocol for Incorporation into Food Systems
The method of incorporation will depend on the nature of the food matrix.
-
For Liquid Systems (Soups, Sauces, Broths):
-
Prepare a dilute stock solution of this compound as described above.
-
Add the required volume of the stock solution to the liquid food matrix during the final stages of processing, after any high-heat steps, to minimize volatile loss.
-
Ensure thorough mixing to achieve a homogenous distribution.
-
-
For Solid/Semi-Solid Systems (Processed Meats, Snack Food Doughs):
-
The stock solution can be sprayed onto the surface of the product before or after cooking, depending on the desired flavor impact.
-
Alternatively, the stock solution can be incorporated directly into the product mix before processing. Ensure even distribution through adequate mixing.
-
Caption: A typical workflow for the application of this compound in food product development.
Protocol for Quality Control: Quantification by GC-MS
Quantitative analysis is essential to verify the concentration of this compound in the final product and to ensure consistency. The following is a general protocol that can be adapted for various savory food matrices.
-
Objective: To quantify the concentration of this compound in a savory food matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation (HS-SPME):
-
Homogenize the savory food sample.
-
Weigh a known amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog).
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature (e.g., 60 °C) with agitation for a set time (e.g., 30 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape and resolution.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) would include the molecular ion (124) and characteristic fragment ions.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Conclusion
This compound is a powerful tool in the arsenal of the modern flavorist. Its ability to impart authentic nutty and roasted characteristics makes it indispensable for creating high-quality savory food products. A thorough understanding of its sensory properties, synergistic interactions, and the scientific principles behind its formation in the Maillard reaction, coupled with rigorous application and analytical protocols, will enable researchers and product developers to harness its full potential. By moving beyond simple addition and embracing a scientifically grounded approach, the application of this compound can elevate savory flavor creation to new levels of authenticity and consumer appeal.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of taste components in stewed beef broth under different conditions by means of chemical analyzed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting common issues in 2-Methoxy-5-methylpyrazine synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazine derivative. Drawing from established chemical principles and practical experience, this document provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your reaction outcomes.
The most common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methylpyrazine with sodium methoxide. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will focus on troubleshooting this specific pathway.
Section 1: Low Yield and Poor Conversion
Low product yield is one of the most frequent issues. This can often be traced back to the quality of reagents, reaction setup, or suboptimal temperature control.
Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Answer: Persistently low yields in this methoxylation reaction are typically linked to three critical areas: the integrity of your sodium methoxide, the presence of water in the reaction, and inadequate temperature management.
-
Integrity of Sodium Methoxide (NaOMe): Sodium methoxide is a powerful base and nucleophile, but its effectiveness is severely compromised by exposure to air and moisture.[1][2]
-
Degradation: NaOMe readily hydrolyzes to form sodium hydroxide (NaOH) and methanol.[1] It also reacts with atmospheric carbon dioxide to form sodium methyl carbonate. Both of these contaminants are less effective nucleophiles for this SNAr reaction, leading to lower conversion of your starting material. Commercial NaOMe can often be contaminated with NaOH.[1]
-
Troubleshooting Protocol:
-
Use Freshly Prepared or High-Purity NaOMe: For best results, prepare sodium methoxide fresh by carefully reacting clean sodium metal with anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] The reaction is highly exothermic and requires careful temperature control with a cooling bath and condenser.[1]
-
Standardize Your Reagent: If using a commercial solution or a previously prepared batch, its molarity should be verified by titration before use. A common method is to titrate against a known concentration of benzoic acid.[4]
-
Proper Handling: Always handle solid NaOMe in a glovebox or under a stream of inert gas. Use anhydrous solvents for all solutions.
-
-
-
Presence of Moisture: Water is detrimental to the reaction.
-
Side Reactions: Water will consume your sodium methoxide to form NaOH. The resulting hydroxide can then compete with the methoxide, reacting with 2-chloro-5-methylpyrazine to form the undesired byproduct, 2-hydroxy-5-methylpyrazine (which exists as its tautomer, 5-methyl-2(1H)-pyrazinone).[5][6]
-
Troubleshooting Protocol:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Anhydrous Solvents: Use anhydrous methanol as the solvent. If you are using a co-solvent like toluene, ensure it is also properly dried.[4]
-
Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of nitrogen or argon.
-
-
-
Reaction Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyrazine is temperature-dependent.
-
Insufficient Activation: If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.
-
Byproduct Formation: Excessively high temperatures can promote side reactions and decomposition, reducing the overall yield of the desired product.
-
Troubleshooting Protocol:
-
Optimize Temperature: The reaction is often performed at the reflux temperature of methanol (approx. 65 °C). However, if yields are low, a systematic optimization may be necessary. Monitor the reaction progress by TLC or GC-MS to determine the optimal balance between reaction rate and purity.
-
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve issues related to low product yield.
Caption: A step-by-step decision diagram for troubleshooting low yields.
Section 2: Impurity and Byproduct Formation
Even with good conversion, the purity of the crude product can be compromised by the formation of closely related side products that are difficult to separate.
Question: My final product is contaminated with an impurity that has a similar polarity. What could it be and how can I prevent it?
Answer: The most probable impurity is the isomeric byproduct, 2-methoxy-3 -methylpyrazine or 2-methoxy-6 -methylpyrazine.[7][8] This arises if your starting material, 2-chloro-5-methylpyrazine, is contaminated with its isomers, 2-chloro-3-methylpyrazine or 2-chloro-6-methylpyrazine.
Causality and Prevention:
-
Starting Material Purity: The synthesis of 2-chloro-5-methylpyrazine often starts from β-picoline (3-methylpyridine). Chlorination of β-picoline can lead to a mixture of chlorinated isomers, which are notoriously difficult to separate due to very similar physical properties.[9]
-
Competing Reactions: As mentioned previously, the presence of water can lead to the formation of 5-methyl-2(1H)-pyrazinone, a hydroxy- substituted pyrazine.[6] While its polarity is typically different enough for chromatographic separation, high concentrations will complicate purification. Furthermore, strong bases like sodium methoxide can also promote elimination reactions in other contexts, although this is less common with aromatic substrates unless specific side chains are present.[10][11]
Troubleshooting and Purification Protocol:
-
Analyze the Starting Material: Before starting the reaction, analyze your 2-chloro-5-methylpyrazine[12] by Gas Chromatography-Mass Spectrometry (GC-MS) or high-field ¹H NMR to quantify the level of isomeric impurities. If the starting material is impure, the final product will be as well.
-
Purify the Precursor: If significant isomeric impurities are detected, attempt to purify the 2-chloro-5-methylpyrazine before use. Fractional distillation under reduced pressure or preparative chromatography may be effective, but can be challenging. Sourcing a higher purity starting material is often the most practical solution.
-
Optimize Chromatography: If the impurity is present in the final product, careful optimization of your purification protocol is essential.
-
Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate) to maximize separation.
-
Alternative Techniques: If silica gel chromatography is insufficient, consider alternative stationary phases (e.g., alumina) or preparative HPLC.
-
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Common Origin | Prevention Strategy |
| 2-Hydroxy-5-methylpyrazine | C₅H₆N₂O | Reaction of 2-chloro-5-methylpyrazine with NaOH (from NaOMe hydrolysis).[1][5] | Ensure strictly anhydrous conditions; use high-purity or freshly prepared NaOMe.[4] |
| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | Isomeric impurity (2-chloro-3-methylpyrazine) in the starting material. | Analyze and purify the 2-chloro-5-methylpyrazine precursor before use.[9] |
| Unreacted Starting Material | C₅H₅ClN₂ | Incomplete reaction due to degraded NaOMe, low temperature, or insufficient reaction time. | Verify NaOMe activity, ensure adequate temperature, and monitor reaction to completion via TLC/GC. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium tert-butoxide (t-BuOK), instead of sodium methoxide?
A1: While t-BuOK is a strong, non-nucleophilic base often used in organic synthesis[13], it is not suitable for this reaction. The goal here is methoxylation, which requires the methoxide ion (CH₃O⁻) to act as a nucleophile. Using t-BuOK would not provide the necessary methoxide group to form the desired product. You must use a source of methoxide, with sodium methoxide in methanol being the most direct and common choice.
Q2: My reaction mixture turns dark brown or black. Is this normal, and does it affect the yield?
A2: A darkening of the reaction mixture is common in pyrazine synthesis, often due to the formation of minor, highly colored polymeric byproducts, especially when heated for extended periods. While it doesn't always signal a complete failure, a very dark color can be indicative of decomposition or significant side reactions, which may negatively impact the final yield and make purification more difficult. Ensure you are not overheating the reaction and that your starting materials are pure. Running the reaction under an inert atmosphere can also help minimize oxidative side reactions that may contribute to color formation.
Q3: How should I properly quench the reaction?
A3: The reaction should be quenched to neutralize the excess sodium methoxide and facilitate extraction. A common and effective method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This will neutralize the base without being overly acidic, which could potentially hydrolyze the product. After quenching, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
Q4: What is the best way to monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is a fast and effective way to monitor the reaction.[5][13] Use a solvent system like hexanes/ethyl acetate. The product, this compound, will be less polar than the hydroxy-byproduct but generally more polar than the 2-chloro-5-methylpyrazine starting material, resulting in a distinct Rf value. Spot the reaction mixture alongside co-spots of your starting material to track its consumption. Gas Chromatography (GC) can also be used for more quantitative monitoring if available.
References
- 1. researchgate.net [researchgate.net]
- 2. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation and Standardization of 0.1 M Sodium Methoxide | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. esslabshop.com [esslabshop.com]
- 8. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 11. sarthaks.com [sarthaks.com]
- 12. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Optimization of extraction methods for 2-Methoxy-5-methylpyrazine from food matrices
Technical Support Center: Optimization of 2-Methoxy-5-methylpyrazine Extraction
Welcome to the technical support center for the analysis of this compound (MMP). This guide is designed for researchers and analytical scientists encountering challenges in the extraction and quantification of this key aroma compound from complex food matrices. Here, we synthesize field-proven insights and established methodologies into a practical, question-and-answer format to troubleshoot common issues and optimize your analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (MMP) and why is its extraction challenging?
This compound is a volatile heterocyclic compound belonging to the pyrazine family. It is a potent aroma compound with a low odor threshold, contributing desirable nutty, roasted, and cocoa-like notes to foods like coffee, roasted nuts, and baked goods.[1]
The primary challenges in its extraction stem from:
-
Volatility: MMP can be easily lost during sample preparation if not handled correctly.
-
Low Concentration: It is often present at trace levels (ng/L to µg/L), requiring highly sensitive and efficient enrichment techniques.[1]
-
Complex Food Matrices: Food samples are intricate mixtures of fats, proteins, carbohydrates, and other volatiles. These components can interfere with extraction efficiency and cause "matrix effects" during analysis, which can suppress or enhance the analytical signal.[2][3]
Q2: Which extraction technique is generally recommended for MMP analysis in food?
There is no single "best" method, as the optimal choice depends on the food matrix, required sensitivity, available equipment, and analytical throughput. However, Headspace Solid-Phase Microextraction (HS-SPME) is widely adopted and frequently recommended for volatile pyrazines due to its simplicity, speed, and solvent-free nature.[4][5] It is particularly effective for analyzing volatile compounds in the space above the sample, minimizing direct contact with non-volatile matrix components.[6] For applications demanding higher sensitivity, Stir Bar Sorptive Extraction (SBSE) offers a significant advantage due to its larger sorbent volume.[7][8]
Section 2: Method Selection and Workflow
Choosing the right extraction strategy is critical for success. The following decision tree provides a logical pathway for selecting an appropriate method based on key sample and analytical parameters.
Caption: Decision tree for selecting an MMP extraction method.
Section 3: Troubleshooting Specific Extraction Techniques
This section addresses common problems encountered during the application of prevalent extraction methods for MMP.
Headspace Solid-Phase Microextraction (HS-SPME)
Q3: My MMP recovery is low and inconsistent when using HS-SPME. What are the likely causes?
This is a frequent issue with several potential root causes. Let's break them down.
-
Probable Cause 1: Suboptimal SPME Fiber. The choice of fiber coating is critical for effective analyte partitioning.
-
Solution: For pyrazines, which have a moderate polarity, a mixed-phase fiber is generally most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often reported to provide the highest extraction efficiency for a broad range of volatile compounds, including pyrazines, from various matrices like yeast extract and wine.[9][10] The combination of different sorbents allows for the capture of analytes with diverse polarities and molecular sizes.
-
-
Probable Cause 2: Incomplete Equilibration. HS-SPME is an equilibrium-based technique.[11] Failure to reach equilibrium between the sample, the headspace, and the fiber will lead to high variability.
-
Solution: Systematically optimize equilibration time and temperature. An autosampler is highly recommended for precise control.[12] For roasted coffee, increasing the equilibration temperature from 60°C to 90°C significantly increased the quantity of extracted pyrazines.[13] An equilibration time of 50 minutes was found to be optimal for pyrazines in edible oils to ensure equilibrium was reached, which is a prerequisite for good repeatability.[11]
-
-
Probable Cause 3: Matrix Effects. The food matrix can influence the volatility of MMP.
-
Solution:
-
Modify the Matrix: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which "salts out" the volatile analytes, driving them into the headspace and improving extraction efficiency.[14]
-
Temperature Optimization: As mentioned, increasing the sample incubation temperature increases the vapor pressure of MMP, facilitating its transfer to the headspace.[13]
-
-
Q4: I'm seeing interfering peaks in my chromatogram that co-elute with MMP. How can I improve selectivity?
-
Probable Cause: Non-selective Extraction or GC Separation. The SPME fiber may be extracting other volatile compounds from the matrix that have similar chromatographic properties to MMP.
-
Solution:
-
Adjust GC-MS Parameters: Modify the GC oven temperature program to improve separation. A slower temperature ramp can often resolve closely eluting peaks.[15]
-
Use High-Resolution Mass Spectrometry: If available, GC-HRMS can distinguish between MMP and interfering compounds with the same nominal mass.
-
Employ Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides excellent selectivity by monitoring a specific precursor-to-product ion transition for MMP, effectively filtering out chemical noise.[1]
-
-
Stir Bar Sorptive Extraction (SBSE)
Q5: I switched from SPME to SBSE to improve sensitivity, but my results are not as good as expected. Why?
-
Probable Cause 1: Inefficient Analyte Transfer. While SBSE offers a much larger volume of the PDMS sorptive phase (typically 50-250 times greater than SPME), leading to higher theoretical capacity and sensitivity, the extraction kinetics can be slower.[7][16]
-
Probable Cause 2: Incomplete Desorption. The extracted analytes must be efficiently transferred from the stir bar to the GC inlet.
-
Solution: Optimize the thermal desorption parameters. Ensure the desorption temperature is high enough (e.g., 250-280°C) and the time is long enough (e.g., 5-10 minutes) to quantitatively transfer MMP from the PDMS coating to the GC column. A cryofocusing step in the GC inlet is crucial to trap and focus the analytes into a sharp band before chromatographic separation.[18]
-
Liquid-Liquid (LLE) and Solid-Phase Extraction (SPE)
Q6: My LLE/SPE recovery for MMP is poor, and the extracts are dirty. How can I fix this?
-
Probable Cause 1: Incorrect Solvent/Sorbent Choice. The polarity of the extraction solvent (for LLE) or sorbent (for SPE) must be well-matched to the analyte.
-
Solution:
-
LLE: Dichloromethane or a mixture of hexane and ethyl acetate are effective for extracting pyrazines.[19][20] Multiple extraction steps with fresh solvent are often necessary for effective recovery from aqueous solutions.[21]
-
SPE: A sorbent like C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) can be used. A critical step is to select appropriate wash and elution solvents to first remove interferences and then selectively elute the MMP.[4][22]
-
-
-
Probable Cause 2: Co-extraction of Matrix Interferences. Fats and other non-volatile components are often co-extracted, leading to complex extracts and matrix effects.[23]
Section 4: Managing Matrix Effects in GC-MS Analysis
Q7: I suspect matrix effects are impacting my quantification, even after optimizing extraction. How can I confirm and correct for this?
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a pervasive issue in mass spectrometry.[2] They can lead to either signal suppression or enhancement, causing inaccurate quantification.[3]
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Prepare two sets of samples. One is a pure solvent standard of MMP. The second is a blank matrix extract (a sample of the same food matrix processed through the entire extraction procedure, but containing no MMP) to which you add the same amount of MMP standard after extraction.
-
Compare Responses: Analyze both samples by GC-MS. If the peak area of MMP in the post-extraction spike is significantly different (e.g., <80% or >120%) from the peak area in the pure solvent standard, a matrix effect is present.[23][24]
-
-
Correction Strategies:
-
Matrix-Matched Calibration: This is the most common approach. Instead of preparing your calibration standards in a pure solvent, prepare them in a blank matrix extract. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[2][25]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the procedure. Because it behaves identically during extraction and chromatography and experiences the same matrix effects, quantifying the ratio of the native analyte to the SIL-IS provides highly accurate and precise results.
-
Section 5: Detailed Experimental Protocol
Protocol 1: HS-SPME-GC-MS for MMP in a Liquid Matrix (e.g., Coffee Brew)
This protocol provides a validated starting point for the analysis of MMP. Optimization will be required for different matrices.
-
Sample Preparation:
-
Prepare the coffee brew as desired. Allow it to cool to room temperature.
-
Place 5 mL of the coffee brew into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample.
-
If using an internal standard, spike the sample with the appropriate amount of SIL-IS.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubation/Equilibration: Incubate the sample at 80°C for 20 minutes with agitation (e.g., 450 rpm) to allow MMP to partition into the headspace.[11]
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 50 minutes at 50°C.[10][11]
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.[15]
-
GC Separation:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 5 °C/min to 180°C, then ramp at 20 °C/min to 250°C and hold for 5 min. (This is a starting point and must be optimized).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity. Key ions for MMP can be confirmed from a standard.
-
-
Data Presentation: Comparison of Common Extraction Methods
| Feature | HS-SPME | SBSE | LLE / SPE |
| Principle | Headspace equilibrium partitioning | Sorptive extraction into a large PDMS volume | Solvent/Sorbent partitioning |
| Sensitivity | Moderate (µg/L) | High to Very High (ng/L)[17] | Variable, depends on concentration factor |
| Solvent Use | None | Minimal (for desorption if not thermal) | High |
| Automation | Easily automated[12] | Possible, but less common | Possible, but complex |
| Sample Throughput | High | Low to Medium | Medium |
| Matrix Compatibility | Excellent for volatiles in complex matrices | Good, primarily for aqueous samples[7] | Requires extensive cleanup for complex matrices[20] |
| Primary Advantage | Speed, simplicity, solvent-free | Highest sensitivity for trace analysis | Established, versatile technique |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 7. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectralworks.com [spectralworks.com]
- 13. Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.tue.nl [research.tue.nl]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. iranarze.ir [iranarze.ir]
- 23. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
Understanding the degradation pathways and stability of 2-Methoxy-5-methylpyrazine
Welcome to the technical support guide for 2-Methoxy-5-methylpyrazine (MMPP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides for common experimental issues and frequently asked questions (FAQs) regarding its chemical behavior under various stress conditions.
I. Overview & Physicochemical Properties
This compound (CAS No: 2882-22-6) is a heterocyclic aromatic compound known for its characteristic nutty and roasted aroma, making it a significant component in the flavor and fragrance industry.[1][2] Its stability is a critical parameter during food processing, storage, and in pharmaceutical applications where it might be investigated as a scaffold or identified as a metabolite. Understanding its degradation is crucial for quality control, shelf-life determination, and safety assessment.
Below is a summary of its key physicochemical properties, which are fundamental to designing stability studies.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[3] |
| Molecular Weight | 124.14 g/mol | PubChem[3] |
| Appearance | Colorless clear liquid (est.) | The Good Scents Company[4] |
| Boiling Point | 167.00 to 168.00 °C @ 760.00 mm Hg | The Good Scents Company[4], Parchem[5] |
| Flash Point | 143.00 °F (61.67 °C) TCC | The Good Scents Company[4], Parchem[5] |
| Vapor Pressure | 2.20 mm/Hg @ 25.00 °C | Parchem[5] |
| Solubility | Limited solubility in water; soluble in organic solvents. | CymitQuimica[6] |
II. Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses common questions regarding the chemical stability of this compound under various stress conditions.
Q1: What is the most likely degradation pathway for this compound under acidic hydrolytic conditions?
A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the methoxy group (an ether linkage) to a hydroxyl group. This reaction would yield 2-Hydroxy-5-methylpyrazine . The pyrazine ring itself is relatively stable, but the ether linkage is susceptible to acid-catalyzed cleavage. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water. While specific studies on this compound are limited, this pathway is consistent with the acidic hydrolysis of similar aromatic ethers.[7]
Caption: Proposed acidic hydrolysis pathway of this compound.
Q2: How does this compound behave under thermal stress, such as during food processing?
A2: Pyrazines are generally formed during heating processes (e.g., Maillard reaction) and are known for their relative thermal stability.[8] However, at elevated temperatures, particularly above its boiling point (167-168 °C), degradation can occur.[4][5] Potential thermal degradation pathways could involve demethylation of the methoxy group or oxidation of the methyl group if oxygen is present. Given its use as a flavor agent in baked goods and coffee, it possesses sufficient stability for most standard food processing applications.[1][9]
Q3: Is this compound susceptible to photodegradation?
A3: Yes, aromatic heterocyclic compounds like pyrazines can be susceptible to photodegradation upon exposure to UV light. The pyrazine ring can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including ring cleavage or reactions with oxygen to form oxides. While specific studies on MMPP are not widely available, research on other pyrazines and aromatic compounds shows that photodegradation is a relevant pathway.[10][11][12] Experiments should be conducted in light-protected containers (e.g., amber vials) to ensure stability.
Q4: What are the expected products from oxidative degradation?
A4: Oxidative degradation, initiated by agents like hydrogen peroxide, atmospheric oxygen, or metal ions, can target several sites on the molecule. The most likely pathways include:
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group (-CH₂OH), then to an aldehyde (-CHO), and finally to a carboxylic acid (-COOH), yielding 2-methoxypyrazine-5-carboxylic acid .
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.
-
Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to a variety of smaller, more polar degradation products.[8]
III. Troubleshooting Guide for Stability & Analysis
This section provides solutions to common problems encountered during the experimental analysis of MMPP.
Problem 1: I am seeing unexpected peaks in my HPLC/GC chromatogram during a stability study.
-
Possible Cause 1: Contamination. Your solvent, glassware, or reference standard may be contaminated.
-
Solution: Run a blank (solvent only) to check for system peaks. Use high-purity solvents (e.g., HPLC or LC-MS grade). Ensure glassware is scrupulously clean.
-
-
Possible Cause 2: Degradation Products. The new peaks are likely degradants of MMPP.
-
Solution: Compare the chromatogram of your stressed sample to a control sample (stored at -20°C or -80°C, protected from light). The peaks present only in the stressed sample are your degradants. Use a photodiode array (PDA) detector in HPLC to check the UV spectrum of the new peaks; similar spectra may indicate structurally related compounds. For definitive identification, proceed with LC-MS analysis.
-
-
Possible Cause 3: Isomerization. While less common for this specific molecule, some compounds can isomerize under stress.
-
Solution: Analyze the mass of the new peak using mass spectrometry. If the mass is identical to the parent compound, it is an isomer.
-
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Problem 2: My recovery of this compound is consistently low, even in control samples.
-
Possible Cause 1: Volatility. MMPP has a relatively high vapor pressure.[5] It may be lost during sample preparation steps like solvent evaporation (e.g., under a nitrogen stream).
-
Solution: Avoid complete dryness during solvent evaporation. Use sealed vials for storage and analysis. Prepare standards and samples in a consistent manner.
-
-
Possible Cause 2: Adsorption. The compound may be adsorbing to container surfaces (e.g., plastic, certain types of glass).
-
Solution: Use silanized glass vials or polypropylene containers. Include a rinse step with the mobile phase or a strong organic solvent to recover any adsorbed material.
-
-
Possible Cause 3: Incorrect pH. If using liquid-liquid extraction, the pH of the aqueous phase may not be optimal for partitioning into the organic layer.
-
Solution: As a weakly basic compound, ensure the pH of the aqueous phase is neutral to slightly basic to keep MMPP in its un-ionized form for efficient extraction into common organic solvents like dichloromethane or ethyl acetate.
-
IV. Experimental Protocols
These protocols provide a validated starting point for your own experiments.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This experiment is designed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL with your chosen solvent. Protect from light and store at -20°C. This is your t=0 reference.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample in a 100°C oven for 48 hours. Dissolve and dilute to the final concentration. For solutions, incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (e.g., ICH Option 1: >1.2 million lux hours and >200 W·h/m²). A control sample wrapped in aluminum foil should be placed alongside.
-
Analysis: Analyze all samples (including the control) by HPLC-PDA and LC-MS to compare profiles and identify degradants.
| Stress Condition | Reagent/Setup | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60 °C | 24 h |
| Base Hydrolysis | 1N NaOH | 60 °C | 24 h |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h |
| Thermal (Solution) | None | 60 °C | 48 h |
| Photolytic | Photostability Chamber | Ambient | As per ICH Q1B |
Protocol 2: HPLC-UV Method for Stability Analysis
This method is suitable for quantifying the parent compound and detecting degradation products.
-
Column: C18, 5 µm, 4.6 x 150 mm.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 279 nm (based on reported UV maxima for similar pyrazines).[8]
Protocol 3: Identification of Degradants by LC-MS
This protocol is for structural elucidation of unknown peaks observed in stress studies.
-
Sample Preparation: Use the samples generated from the Forced Degradation protocol (Protocol 1).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., TOF or Q-TOF for accurate mass, or an ion trap/triple quadrupole for MS/MS fragmentation).[14][15]
-
LC Method: Use the same HPLC method as in Protocol 2 to ensure peak correlation.
-
MS Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. Pyrazines ionize well in positive mode.
-
Full Scan (MS1): Acquire data from m/z 50-500 to determine the molecular weight of the parent compound and any degradation products.
-
Data-Dependent MS/MS (MS2): Set the instrument to automatically fragment the most intense ions from the full scan. This will provide fragmentation patterns that are crucial for identifying the structure of the degradants.
-
-
Data Analysis:
-
Determine the exact mass of the degradation products.
-
Propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to deduce the structure. For example, a loss of 15 Da suggests the loss of a methyl group; a loss of 31 Da suggests the loss of a methoxy group.
-
V. References
-
ChemicalBook. (n.d.). This compound | 2882-22-6. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ESSLAB. (n.d.). 2-Methoxy-3-methyl & this compound, Isomer mix. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0040141). Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 2882-21-5: 2-Methoxy-6-methylpyrazine. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). 2-methoxy-5-methyl pyrazine. Retrieved from --INVALID-LINK--
-
FooDB. (n.d.). Showing Compound this compound (FDB019838). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from --INVALID-LINK--
-
Perfumer's Apprentice. (n.d.). This compound (CAS 2882-22-6). Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). methoxymethyl pyrazine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Anti-photoaging Effects of 2-Methoxy-5-(2-methyl propyl) Pyrazine Isolated from Peach (Prunus persica (L.) Batsch). Retrieved from --INVALID-LINK--
-
M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-METHOXY-3(5/6)-METHYL PYRAZINE. Retrieved from --INVALID-LINK--
-
FooDB. (n.d.). Showing Compound 2-Ethoxy-5-methylpyrazine (FDB019839). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. Retrieved from --INVALID-LINK--
-
The Pherobase. (n.d.). The Kovats Retention Index: this compound (C6H8N2O). Retrieved from --INVALID-LINK--
-
Aurochemicals. (2022). Product Specification: 2-Methoxy-3-Methylpyrazine 5% in EtOH, Natural. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Thermal Degradation of Cellulosic Materials. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Photochemical degradation of triazine herbicides — comparison of homogeneous and heterogeneous photocatalysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Degradation of Atrazine and Other Pesticides by Photolysis. Retrieved from --INVALID-LINK--
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Photochemical degradation of triazine herbicides — comparison of homogeneous and heterogeneous photocatalysis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrazine Formation in the Maillard Reaction
Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the formation of pyrazines during the Maillard reaction. This resource is tailored for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their experiments for desired flavor and aroma profiles. Here, you will find scientifically grounded explanations, practical troubleshooting guides, and detailed protocols to navigate the complexities of pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are pyrazines and why are they important in the Maillard reaction?
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant products of the Maillard reaction.[1] They are largely responsible for the characteristic roasted, toasted, nutty, and baked aromas in a wide variety of thermally processed foods and beverages, including coffee, cocoa, and baked goods.[1][2] Their importance lies in their low odor thresholds and significant contribution to the overall flavor profile of many consumer products.
Q2: What is the basic mechanism of pyrazine formation?
The formation of pyrazines is a complex multi-step process. It begins with the condensation of an α-dicarbonyl compound (formed from sugar degradation) with an amino compound (like an amino acid) in what is known as the Strecker degradation.[3] This reaction produces α-aminoketones.[4] Two of these α-aminoketone molecules then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to a stable pyrazine.[5]
Q3: What are the most critical factors influencing pyrazine yield?
The yield and type of pyrazines formed are highly sensitive to several key parameters:
-
Reactants: The type of amino acids and reducing sugars used as precursors.[6]
-
Temperature and Time: Higher temperatures generally accelerate the reaction, but excessive heat can degrade the pyrazines.[6][7]
-
pH: The pH of the reaction medium significantly impacts the rate of formation, with neutral to slightly alkaline conditions (pH 7-10) often being optimal.[6][8]
-
Water Activity (a_w): Water is necessary for the reaction, but too much can dilute the reactants and hinder formation. The reaction rate often peaks at a water activity between 0.65 and 0.70.[9][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Low or No Pyrazine Yield
Symptoms: Your analytical results (e.g., GC-MS) show very low or undetectable levels of pyrazines.
Potential Causes & Solutions:
-
Incorrect Temperature: The reaction may not be hot enough to initiate the necessary degradation and condensation steps. Conversely, excessively high temperatures can lead to pyrazine degradation.[6]
-
Troubleshooting Steps:
-
Verify your reaction temperature is within the optimal range for pyrazine formation, typically between 120°C and 180°C.[7]
-
If the temperature is too low, incrementally increase it and monitor the pyrazine yield.
-
If the temperature is too high, you may be burning the reactants. Try lowering the temperature and increasing the reaction time.
-
-
-
Suboptimal pH: An acidic pH can protonate the amino groups of the amino acids, hindering their ability to participate in the initial condensation step.[5][6]
-
Inappropriate Reactant Selection or Ratio: The type and molar ratio of your amino acid and reducing sugar are crucial.[6]
-
Troubleshooting Steps:
-
Ensure you are using a reducing sugar (e.g., glucose, fructose) and an amino acid with a primary amine group.
-
Experiment with different amino acids. For instance, lysine has been shown to be effective in pyrazine formation.[12]
-
Vary the molar ratio of the amino acid to the reducing sugar to find the optimal balance for your desired pyrazine profile.
-
-
Issue 2: Inconsistent or Unreproducible Pyrazine Profile
Symptoms: The types and relative amounts of pyrazines produced vary significantly between experimental runs, even with seemingly identical conditions.
Potential Causes & Solutions:
-
Poor Control of Water Activity (a_w): Fluctuations in the water content of your reaction system can dramatically alter the reaction kinetics.[9][10]
-
Troubleshooting Steps:
-
Precisely control the initial water content of your reaction mixture.
-
If working in a low-moisture system, consider using a controlled humidity environment.
-
For aqueous systems, ensure consistent reactant concentrations.
-
-
-
Reaction Time Variability: The Maillard reaction is a dynamic process where pyrazines are both formed and degraded over time.[6]
-
Troubleshooting Steps:
-
Implement precise timing for your heating steps.
-
Conduct a time-course study to determine the optimal reaction duration for maximizing the yield of your target pyrazines.
-
-
-
Impure Reactants: Impurities in your amino acids or sugars can lead to unintended side reactions and an altered pyrazine profile.
-
Troubleshooting Steps:
-
Use high-purity, analytical grade reactants.
-
If possible, analyze your starting materials for any potential contaminants.
-
-
Visualizing the Pathway to Pyrazine Formation
The following diagram illustrates the key steps in the formation of pyrazines during the Maillard reaction.
Caption: Key pathways in pyrazine formation.
Quantitative Data Summary: Impact of Precursors and Conditions
The following table summarizes the influence of various factors on pyrazine formation, providing a quick reference for experimental design.
| Factor | Parameter Variation | Effect on Pyrazine Yield | Observations |
| Amino Acid Type | Different amino acids (e.g., glycine, alanine, lysine) | Varies significantly | The structure of the amino acid side chain can influence the type and amount of pyrazines formed.[13] |
| Peptides vs. Free Amino Acids | Dipeptides can sometimes produce more pyrazines than free amino acids.[4][14][15] | The position of the amino acid in a peptide (N-terminal vs. C-terminal) also affects pyrazine formation.[4][15] | |
| Sugar Type | Different reducing sugars (e.g., glucose, fructose) | Varies | The reactivity of the sugar influences the rate of the initial stages of the Maillard reaction. |
| Temperature | Increasing from 100°C to 140°C | Generally increases | Higher temperatures promote the degradation of Amadori products into pyrazine precursors.[7] |
| Above 180°C | May decrease | At very high temperatures, pyrazines can degrade, and other reaction pathways like caramelization may dominate.[6] | |
| pH | Acidic (below 7) | Generally low | Protonation of the amino group inhibits the initial condensation step.[5] |
| Neutral to Alkaline (7-10) | Generally high | Favors the deprotonated, more nucleophilic form of the amino group, accelerating the reaction.[8][16] | |
| Water Activity (a_w) | Low (e.g., < 0.3) | Low | Insufficient water to mobilize reactants.[9] |
| Moderate (0.65-0.70) | Optimal | Balances reactant mobility with concentration.[9][10] | |
| High (e.g., > 0.8) | Low | Dilution of reactants slows the reaction rate.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis in a Model System
This protocol provides a baseline for studying pyrazine formation. Researchers should optimize parameters for their specific systems.[6]
Materials:
-
Amino acid (e.g., glycine, alanine)
-
Reducing sugar (e.g., glucose)
-
Phosphate buffer (pH adjusted to desired level, e.g., 8.0)
-
Reaction vessel with a reflux condenser
-
Heating mantle or oil bath with temperature control
-
Solvent for extraction (e.g., dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the chosen amino acid and reducing sugar in the phosphate buffer.
-
Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel.
-
Heating: Heat the mixture to the desired temperature (e.g., 140°C) for a specific duration (e.g., 90 minutes).[14]
-
Cooling and Extraction: After the reaction, cool the mixture to room temperature. Extract the pyrazines using a suitable solvent like dichloromethane. Repeat the extraction process to ensure maximum recovery.
-
Analysis: Analyze the extracted pyrazines using GC-MS to identify and quantify the different pyrazine compounds formed.
Protocol 2: Sample Preparation for Pyrazine Analysis using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a common and efficient method for extracting volatile pyrazines for GC-MS analysis.
Materials:
-
Reaction mixture or food sample
-
Headspace vials with septa
-
SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)
-
Water bath or heating block for incubation
-
GC-MS system with an SPME inlet
Procedure:
-
Sample Preparation: Place a known amount of your sample (e.g., 10 ml of the reaction mixture) into a headspace vial.[17]
-
Incubation: Seal the vial and place it in a water bath at a constant temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Insert the SPME fiber through the septum into the headspace of the vial. Expose the fiber for a predetermined time (e.g., 30 minutes) to adsorb the pyrazines.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the inlet will desorb the pyrazines from the fiber onto the GC column for separation and analysis.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. ragus.co.uk [ragus.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalcoffee.com [royalcoffee.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Reducing matrix effects in the analysis of 2-Methoxy-5-methylpyrazine
Welcome to the technical support center for the analysis of 2-Methoxy-5-methylpyrazine (MMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges, particularly the mitigation of matrix effects in your analytical experiments.
Introduction to this compound and Analytical Challenges
This compound (MMP) is a key aroma compound found in a variety of food products, contributing nutty, roasted, and hazelnut-like flavors.[1][2] Its chemical formula is C6H8N2O, and it is also known as Pyrazine, 2-methoxy-5-methyl-.[3] The accurate quantification of MMP is crucial in the food and beverage industry for quality control and flavor profile analysis. However, the complexity of food matrices often introduces significant analytical challenges, primarily in the form of matrix effects.
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[4][5][6] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[4][5] This guide will provide you with the expertise and proven strategies to identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix.[7] In the analysis of MMP, which is often present at low concentrations in complex food matrices, these effects can lead to inaccurate quantification.[8] For instance, in gas chromatography-mass spectrometry (GC-MS), non-volatile matrix components can accumulate in the GC inlet, masking active sites and leading to an artificially high signal response, known as matrix-induced enhancement.[7] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can compete for ionization, causing ion suppression and a lower signal.[5]
Q2: How can I determine if my analysis is being affected by matrix effects?
A: A common method to assess matrix effects is to compare the signal response of a standard in a pure solvent versus the signal response of the same standard spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A significant difference in the signal indicates the presence of matrix effects.[6] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9]
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A: There are several strategies that can be employed, which can be broadly categorized into three areas:
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[5]
-
Chromatographic Optimization: Modifying the chromatographic conditions, such as the mobile phase composition or gradient, can help separate the analyte of interest from interfering compounds.[5]
-
Calibration Strategies: The use of matrix-matched calibration, standard addition, or internal standards (especially stable isotope-labeled standards) can effectively compensate for matrix effects.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during MMP analysis and step-by-step guidance to resolve them.
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for your analyte.
-
Inconsistent results between replicate injections.
-
Recovery of spiked standards is significantly below acceptable limits (e.g., <80%).
Potential Cause: Inefficient extraction of MMP from the sample matrix or loss of the analyte during sample cleanup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low MMP recovery.
Detailed Steps:
-
Evaluate Extraction Solvent: Ensure the solvent used for extraction is appropriate for the polarity of MMP. Acetonitrile is a common and effective solvent for extracting pyrazines from food matrices.[10][11][12]
-
Optimize Extraction Technique:
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique well-suited for volatile compounds like MMP.[13][14] Optimize parameters such as fiber coating, extraction time, and temperature. For pyrazines in cocoa, a 75 μm CAR/PDMS fiber with extraction at 40°C for 40 minutes has been shown to be effective.[15]
-
QuEChERS: This method is excellent for a wide range of analytes in complex matrices.[10][16] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. Ensure proper homogenization of the sample and vigorous shaking during extraction.[11][16]
-
-
Assess Cleanup Step: If using dSPE, ensure the sorbent is appropriate for your matrix. Primary secondary amine (PSA) is commonly used to remove sugars and fatty acids, while C18 can remove nonpolar interferences.
Issue 2: Ion Suppression or Enhancement in LC-MS or GC-MS Analysis
Symptoms:
-
Significant signal difference between standards in solvent and matrix-matched standards.
-
Poor linearity of the calibration curve.
-
High variability in quantitative results.
Potential Cause: Co-eluting matrix components are interfering with the ionization of MMP in the mass spectrometer source.
Mitigation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is similar to the sample matrix.[5][17] | Compensates for matrix effects by ensuring that standards and samples are affected similarly.[18] | Requires a suitable blank matrix, which may not always be available.[9][18] |
| Standard Addition | Known amounts of the analyte are added to the sample, and the concentration is determined by extrapolating the calibration curve.[4] | Corrects for matrix effects specific to each sample. | More laborious and time-consuming than external calibration.[17] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte (e.g., deuterated or 13C-labeled MMP) is added to the sample before preparation.[4][19][20] | The SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[4][19] | Can be expensive and may not be commercially available for all analytes.[4] |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components.[9] | Simple and can be effective if the analyte concentration is high enough. | May reduce the analyte signal below the limit of quantification.[9] |
Experimental Protocol: QuEChERS Sample Preparation for MMP Analysis
This protocol is a modified version of the AOAC official method and is suitable for many food matrices.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Dispersive SPE tubes containing PSA and C18 sorbents
Procedure:
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in ACN.
-
If using an internal standard, add it at this stage.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer the supernatant to a 15 mL dSPE tube containing 1.2 g of anhydrous magnesium sulfate, 400 mg of PSA, and 400 mg of C18.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for GC-MS or LC-MS analysis.
-
Caption: QuEChERS workflow for MMP sample preparation.
Conclusion
Successfully analyzing this compound in complex matrices requires a thorough understanding and mitigation of matrix effects. By implementing robust sample preparation techniques like QuEChERS and employing appropriate calibration strategies such as the use of stable isotope-labeled internal standards or matrix-matched calibration, researchers can achieve accurate and reliable results. This guide provides a foundation for troubleshooting common issues and optimizing your analytical methods.
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 11. specartridge.com [specartridge.com]
- 12. hawach.com [hawach.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 16. QuEChERS - Wikipedia [en.wikipedia.org]
- 17. info.asistandards.com [info.asistandards.com]
- 18. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Headspace Sampling for Volatile Pyrazine Analysis
Welcome to the technical support center for pyrazine analysis. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and solutions to the common challenges encountered during the headspace sampling of volatile pyrazines. This resource is structured to help you not only troubleshoot issues but also to fundamentally understand the causality behind experimental choices, ensuring robust and reproducible results.
Pyrazines are a critical class of volatile nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of many food products, and can also be important markers or impurities in pharmaceutical development.[1][2] Their volatility makes them ideal candidates for headspace gas chromatography (GC), a technique that analyzes the vapor phase in equilibrium with a sample in a sealed vial.[3][4] However, achieving accurate and repeatable quantification requires careful optimization of numerous parameters.
This guide is divided into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for deeper methodological understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis.
Problem 1: Poor Repeatability (High %RSD in Peak Areas)
-
Possible Causes:
-
Incomplete Equilibration: The system has not reached a stable equilibrium between the sample and gas phase.[3]
-
Inconsistent Vial Sealing: Leaks from improperly crimped or worn septa can cause a loss of volatile analytes.[3][5]
-
Temperature Fluctuations: Inconsistent heating in the autosampler oven leads to variability in analyte partitioning. The partition coefficient (K) is highly temperature-dependent.[5][6]
-
Inconsistent Sample Preparation: Variations in sample volume, matrix composition, or salt addition will alter the phase ratio (β) and analyte partitioning.[3][7]
-
-
Recommended Solutions:
-
Extend Incubation Time: Increase the equilibration time in 5-minute increments (e.g., from 15 to 30 minutes) and observe if the peak area stabilizes across replicate injections.[3]
-
Verify Vial Sealing: Ensure caps are tightened correctly without deforming the septum.[5] Regularly replace septa and use a high-quality crimper adjusted for your specific vials and caps.
-
Validate Temperature Control: Use a calibrated thermometer to verify the temperature accuracy and stability of your headspace autosampler's oven. A precision of ±0.1 °C is often required for analytes with high K values.[6]
-
Standardize Sample Handling: Use precise volumetric tools for sample measurement. If adding salt, ensure it is fully dissolved and the amount is consistent for every sample and standard.
-
Problem 2: Low Sensitivity or Missing Peaks
-
Possible Causes:
-
Low Analyte Partitioning: The pyrazines of interest have low vapor pressure or high solubility in the sample matrix (a high partition coefficient, K), meaning they do not readily move into the headspace.[6][8]
-
Suboptimal Temperature: The incubation temperature is too low to sufficiently volatilize the target analytes.[5][8]
-
Unfavorable Phase Ratio (β): The ratio of headspace volume to sample volume is not optimal. For analytes with low K values, a larger sample volume can increase headspace concentration.[6][7]
-
Matrix Effects: Polar analytes, like some pyrazines, can have strong interactions with polar matrices (e.g., water), hindering their release into the headspace.[8]
-
-
Recommended Solutions:
-
Increase Incubation Temperature: Cautiously increase the oven temperature. A good starting point is 20 °C below the boiling point of your sample matrix.[5] This decreases the K value, driving more analyte into the headspace.[5] Be aware of potential thermal degradation of your sample.[8]
-
Utilize "Salting Out": For aqueous samples, add a high concentration of an inert salt (e.g., NaCl or KCl).[6] This reduces the solubility of polar pyrazines in the matrix, lowering their K value and increasing their concentration in the headspace.
-
Adjust Sample Volume: Experiment with different sample volumes in your headspace vial. Often, using a larger sample volume (e.g., 10 mL in a 20 mL vial) can improve sensitivity for analytes with low K values.[6]
-
Consider a Different Sampling Technique: If static headspace is insufficient, explore Headspace Solid-Phase Microextraction (HS-SPME). SPME fibers can effectively trap and concentrate analytes from the headspace over time, significantly improving sensitivity.[9][10]
-
Problem 3: Ghost Peaks or High Background Noise
-
Possible Causes:
-
Septum Bleed: Volatile compounds from the vial septum are being released at high temperatures.
-
Sample Carryover: Residual analytes from a previous, high-concentration sample remain in the sample pathway (needle, transfer line).
-
Contaminated Sample or Reagents: The sample matrix, solvent, or added salts contain volatile impurities.
-
-
Recommended Solutions:
-
Select Appropriate Septa: Use high-quality, low-bleed septa rated for your incubation temperatures.[5]
-
Run Blank Injections: After a high-concentration sample, run one or more blank vials (containing only the matrix or solvent) to flush the system.
-
Increase Transfer Line Temperature: Ensure the transfer line and GC inlet temperatures are at least 20 °C higher than the incubation temperature to prevent condensation and carryover.[6]
-
Verify Reagent Purity: Run a blank analysis of your solvent and matrix to check for contamination.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues in headspace analysis.
Caption: A decision tree for troubleshooting common headspace GC issues.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What are the most critical parameters to optimize for static headspace analysis of pyrazines? A1: The most critical parameters are incubation temperature and incubation time, as they directly control the equilibrium of pyrazines between the sample and the headspace.[8] The sample volume (which determines the phase ratio, β) and the addition of salt are also highly influential, especially for polar pyrazines in aqueous matrices.[6] A systematic optimization, often using a Design of Experiments (DoE) approach, can efficiently determine the ideal conditions.
Q2: How do I choose the right incubation temperature and time? A2: For temperature, a good starting point is 10-20 °C below the boiling point of your sample's primary solvent/matrix.[5][11] For time, 15-30 minutes is a typical starting range.[3] To optimize, prepare several identical samples and analyze them at increasing times (e.g., 10, 20, 30, 40 min) until the analyte peak area no longer increases, indicating equilibrium has been reached.[6]
Q3: When should I use Headspace-SPME instead of static headspace? A3: Headspace Solid-Phase Microextraction (HS-SPME) is preferable when you need higher sensitivity for trace-level analysis.[10] SPME works by concentrating analytes onto a coated fiber over time, which can significantly lower detection limits compared to a standard static headspace injection.[9][12] It is particularly useful for complex matrices where target analytes are present at very low concentrations.[10]
Sample Preparation & Matrix Effects
Q4: What is the "matrix effect" and how does it impact pyrazine analysis? A4: The matrix effect refers to the influence of all other components in the sample on the analysis of the target analytes. In headspace, the matrix can affect the solubility and volatility of pyrazines.[6][8] For example, the high solubility of pyrazines in a polar matrix like water will hinder their release into the headspace. The goal of method optimization is to minimize these matrix effects to achieve accurate quantification.[13]
Q5: How do I select an appropriate internal standard for pyrazine quantification? A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 2,6-Dimethylpyrazine-d6 for the analysis of 2,6-Dimethylpyrazine).[13] This approach, known as Stable Isotope Dilution Analysis (SIDA), is considered the "gold standard" because the deuterated standard has nearly identical physicochemical properties to the analyte.[13] This ensures it behaves the same way during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[13] If a deuterated standard is unavailable, choose a compound with similar chemical properties and volatility that is not present in the sample.
Data Analysis & Quantification
Q6: Why is my calibration curve not linear? A6: Non-linearity can be caused by several factors. At high concentrations, the headspace can become saturated, meaning no more analyte can partition into the gas phase, causing the response to plateau. Another reason could be detector saturation. Ensure your calibration standards cover a realistic concentration range for your samples and do not exceed the linear dynamic range of your detector.
Q7: How can I confirm the identity of a pyrazine peak if multiple isomers are co-eluting? A7: Co-elution of isomers is a common challenge because many pyrazines have similar mass spectra.[14] The first step is to optimize your GC method. Using a longer column or a different stationary phase can improve separation. If co-elution persists, rely on retention time matching with authentic standards. The combination of a correct retention time and a matching mass spectrum provides the most confident identification.
Key Experimental Protocols
Protocol 1: Static Headspace GC-MS for Pyrazine Analysis in a Liquid Matrix
This protocol provides a general workflow. Parameters must be optimized for your specific application.
-
Sample Preparation:
-
Accurately transfer 5.0 mL of the liquid sample into a 20 mL headspace vial using a volumetric pipette.[13]
-
Add a known amount of a suitable internal standard solution (e.g., a deuterated pyrazine analog).[13]
-
If using the "salting out" technique, add 2 grams of anhydrous sodium chloride (NaCl).[15]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap. Crimp tightly.
-
-
Headspace Autosampler Parameters:
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C.
-
Split Ratio: 10:1.[6]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Mode: Full Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification.
-
-
Data Analysis:
-
Identify pyrazine peaks by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
General Headspace Analysis Workflow
The following diagram illustrates the complete process from sample preparation to data analysis.
Caption: A typical workflow for headspace GC-MS analysis.
Data & Parameter Summaries
Table 1: Key Headspace Parameters and Their General Impact
| Parameter | Effect on Analysis | Optimization Strategy |
| Incubation Temperature | Directly impacts analyte vapor pressure and partition coefficient (K). Higher temps increase headspace concentration.[6][18] | Start 20°C below matrix boiling point.[5] Increase cautiously to improve sensitivity, but avoid analyte degradation.[8] |
| Incubation Time | Determines if gas-liquid equilibrium is reached, affecting repeatability.[3][6] | Analyze sample at increasing time intervals until peak area plateaus.[6] |
| Phase Ratio (β = Vgas/Vsample) | Affects the concentration of analyte in the headspace.[7] A smaller headspace volume can increase concentration.[8] | Test different sample volumes (e.g., 2, 5, 10 mL in a 20 mL vial) to find the optimal response.[7] |
| "Salting Out" | Adding salt to polar matrices (e.g., water) decreases the solubility of polar analytes, driving them into the headspace.[6] | Add a high concentration of NaCl or KCl to aqueous samples.[6] |
| Agitation | Speeds up the equilibration process by increasing the surface area between the sample and headspace. | Use if available, especially for viscous samples or solid matrices. |
Table 2: Examples of Pyrazine Derivatives in Food Products
| Pyrazine Derivative | Typical Food Matrix | Concentration Range |
| 2-Methylpyrazine | Coffee, Roasted Peanuts | 0.8 - 211.6 mg/kg[2] |
| 2,5-Dimethylpyrazine | Cocoa Beans, Bread Crust | 1.99 - 10.18 mg/kg (Cocoa)[2] |
| 2,6-Dimethylpyrazine | Roasted Peanuts, Coffee | Typically found alongside 2,5-isomer. |
| 2,3,5-Trimethylpyrazine | Cocoa, Coffee | Often a major pyrazine in roasted products.[19] |
| 2-Ethyl-3,5-dimethylpyrazine | Soy Sauce Baijiu | Highest Odor Activity Value in some spirits.[20] |
References
- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. go-jsb.co.uk [go-jsb.co.uk]
- 16. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: High-Purity 2-Methoxy-5-methylpyrazine Purification
Welcome to the technical support center for the purification of high-purity 2-Methoxy-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Introduction
This compound is a key aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Achieving high purity of this compound is often critical for its intended application, necessitating robust and optimized purification strategies. This guide provides practical, experience-driven advice to help you navigate the common hurdles in obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Isomeric Pyrazines: Depending on the selectivity of the reaction, you may have isomers such as 2-Methoxy-3-methylpyrazine or 2-Methoxy-6-methylpyrazine.[3][4] These can be particularly challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of contamination.
-
Byproducts from Side Reactions: In syntheses involving sugars and ammonia sources, imidazole derivatives can be significant byproducts.[5]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For a first-pass purification, fractional distillation under reduced pressure is often the most effective method, especially for removing non-volatile impurities and solvents. This compound has a boiling point of approximately 167-168 °C at atmospheric pressure and 48-50 °C at 15 Torr.[6][7] Distillation under vacuum is highly recommended to prevent thermal degradation.
Q3: When should I consider using flash column chromatography?
A3: Flash column chromatography is an excellent secondary purification technique, particularly for removing impurities with different polarities, such as isomeric byproducts or closely boiling impurities that are difficult to separate by distillation alone.[8] Pyrazines can be challenging to purify by flash chromatography due to their interaction with silica gel, but with careful solvent selection, high purity can be achieved.[8]
Q4: How do I choose an appropriate solvent system for recrystallization?
A4: Finding a suitable solvent for recrystallization is often an empirical process. A good starting point is to use a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its structure, consider solvent pairs like ethanol/water, ethyl acetate/hexanes, or acetone/water.[9][10]
Q5: What analytical techniques are essential for confirming the purity of this compound?
A5: A combination of analytical techniques is recommended for unambiguous purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile compounds like pyrazines. It provides information on both the purity (as a percentage of the total ion count) and the identity of any impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and for detecting impurities that may not be visible by GC-MS.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Fractional Distillation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery | - Product is co-distilling with a lower-boiling impurity. - The vacuum is too high, causing the product to be carried over into the cold trap. - Inefficient fractionating column. | - Ensure a slow and steady distillation rate to allow for proper equilibration in the column. - Use a well-insulated and appropriately sized fractionating column. - Carefully monitor the temperature at the head of the column and collect fractions in a narrow boiling range. |
| Product Contamination | - Bumping of the distillation flask. - Inefficient separation in the fractionating column. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Increase the length or packing of the fractionating column to improve theoretical plates. |
| Product Darkening/Degradation | - Distillation temperature is too high. - Presence of acidic or basic impurities catalyzing degradation. | - Use a lower pressure (higher vacuum) to reduce the boiling point. - Consider a pre-distillation wash with a dilute bicarbonate solution to remove acidic impurities, followed by drying. |
Flash Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation/Co-elution | - Inappropriate solvent system. - Overloading the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[14] - A common mobile phase for pyrazines is a mixture of hexane and ethyl acetate.[5] - Reduce the amount of crude material loaded onto the column. |
| Tailing of the Product Peak | - Interaction of the basic pyrazine nitrogen with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress tailing.[15] |
| Low Recovery | - Irreversible adsorption of the product onto the silica gel. - Product is too soluble in the mobile phase and elutes too quickly with impurities. | - Deactivate the silica gel with a small amount of triethylamine in the eluent.[15] - Start with a less polar solvent system to ensure the product binds to the column initially. |
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | - The solution is too supersaturated. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to reduce saturation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| No Crystal Formation | - The compound is too soluble in the chosen solvent, even when cold. - The solution is not sufficiently concentrated. | - Try a different solvent or solvent pair. - If using a solvent pair, add more of the "poor" solvent. - Evaporate some of the solvent to increase the concentration. |
| Low Yield | - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Cool the filtrate thoroughly in an ice bath to maximize crystal formation. |
Experimental Protocols
Protocol 1: Fractional Distillation Under Reduced Pressure
Caption: Workflow for fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect any low-boiling impurities first. Then, collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 48-50 °C at 15 Torr).[7]
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.
Protocol 2: Flash Column Chromatography
Caption: Workflow for flash column chromatography.
-
Solvent Selection: Using TLC, determine a suitable solvent system. A good starting point for pyrazines is a mixture of hexanes and ethyl acetate.[5] Adjust the ratio to achieve an Rf of approximately 0.3 for this compound.[14]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Apply the sample to the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Caption: Workflow for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the chosen solvent (or the "good" solvent of a pair) to boiling and add it portion-wise to the crude material with swirling until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Safety Precautions
This compound is a flammable liquid and vapor.[6] Always work in a well-ventilated fume hood and take precautions against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. esslabshop.com [esslabshop.com]
- 4. 2-methoxy-5-methyl pyrazine, 2882-22-6 [perflavory.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-5-methylpyrazine Quantification
For researchers, scientists, and professionals in drug development and quality control, the precise and reliable quantification of volatile and semi-volatile compounds is paramount. 2-Methoxy-5-methylpyrazine (2MMP), a key aroma compound found in various food products and a potential process impurity or signaling molecule in other matrices, presents a unique analytical challenge.[1][2] Its inherent volatility and low concentration in complex samples demand robust, validated analytical methods to ensure data integrity.
This guide provides an in-depth comparison of the primary analytical techniques for 2MMP quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Foundation: Why Method Validation is Non-Negotiable
Before comparing instruments, we must establish the bedrock of analytical science: method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6] Without it, quantitative data is merely a collection of numbers, lacking the assurance of accuracy, precision, and reliability required for regulatory submission, quality control, or fundamental research.
The core parameters for validation are outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and reinforced by FDA guidance.[4][7] These parameters form the basis of our comparative framework.
Key Validation Parameters Include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6][8]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]
-
Accuracy: The closeness of test results to the true value.[6][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[6][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Comparative Analysis of Quantification Methods
The physicochemical properties of 2MMP—a volatile, flammable liquid with a molecular weight of 124.14 g/mol —heavily influence the choice of analytical technique.[10][11] Gas Chromatography is the natural choice for such an analyte, while High-Performance Liquid Chromatography represents a viable, albeit less common, alternative.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For volatile compounds like pyrazines, GC-MS is the most powerful and widely adopted technique.[12] The separation is based on the analyte's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[12]
Causality of Choice: GC is ideally suited for 2MMP because the compound is thermally stable and readily volatilized. Coupling it with a mass spectrometer allows for definitive identification and can filter out matrix interferences, which is critical when dealing with complex samples like food or biological fluids.
Sample Preparation - The Critical First Step: The primary challenge is efficiently extracting the volatile 2MMP from its matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred, solvent-free technique.[13][14] An SPME fiber coated with a specific polymer is exposed to the headspace above the sample, where volatile analytes have partitioned.[15] These analytes adsorb onto the fiber and are then thermally desorbed directly into the GC inlet.[15] This technique is not only efficient but also minimizes matrix effects and pre-concentrates the analyte, significantly improving sensitivity.[15] The choice of SPME fiber coating (e.g., DVB/CAR/PDMS) is crucial and must be optimized for maximum extraction efficiency of pyrazines.[16]
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While less conventional for this analyte, HPLC can be used for pyrazine analysis.[17][18] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[12] This technique is generally better for non-volatile or thermally labile compounds.[19]
Causality of Choice: An HPLC method might be chosen if a laboratory is not equipped with a GC-MS or if the analyte is part of a larger analysis that includes non-volatile compounds. For 2MMP, a reverse-phase method (e.g., using a C18 or similar column) would be typical, with detection commonly performed using a UV detector.[17][19] However, the lack of a strong chromophore in 2MMP can limit sensitivity with UV detection. Coupling the HPLC to a mass spectrometer (LC-MS) would significantly enhance selectivity and sensitivity.[20]
Head-to-Head Performance Comparison
The following table summarizes the expected performance of validated GC-MS and HPLC methods for 2MMP quantification. The values are synthesized from typical performance characteristics reported for pyrazine analysis.[19][21][22]
| Parameter | GC-MS with HS-SPME | HPLC with UV Detection | Rationale & Insights |
| Principle | Separation by volatility & boiling point. | Separation by polarity & partitioning. | GC is inherently better suited for the volatile nature of 2MMP.[19] |
| Selectivity | Very High (Mass-based detection) | Moderate to High | MS detection is highly specific. HPLC selectivity depends on chromatographic resolution from matrix components.[19] |
| Sensitivity (LOQ) | Very Low (ng/L to low µg/L) | Higher (µg/mL range) | HS-SPME pre-concentrates the analyte, and MS is a highly sensitive detector.[19][21] HPLC-UV sensitivity is analyte-dependent. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both techniques can achieve excellent linearity with proper standard preparation.[19][21] |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% | Accuracy is highly dependent on the success of the entire workflow, especially sample prep.[8][19] |
| Precision (%RSD) | < 15% | < 2.0% | Both can achieve high precision, though the multi-step SPME process can introduce more variability.[19] |
| Sample Preparation | More complex (HS-SPME optimization) | Simpler (dissolution and filtration) | SPME requires careful optimization of time, temperature, and fiber type.[16][19][23] |
| Throughput | Lower (longer GC run times) | Higher (shorter HPLC run times) | Typical GC runs for volatiles can be 20-30 minutes, whereas modern UPLC runs are much faster. |
| Cost | Higher (instrumentation) | Lower (instrumentation) | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
Visualizing the Validation & Analysis Workflow
To ensure clarity and reproducibility, the entire process from sample receipt to final data can be mapped. The following diagrams, rendered in Graphviz, illustrate the logical flow of a typical validation study and a routine sample analysis using the gold-standard GC-MS method.
Detailed Experimental Protocol: HS-SPME-GC-MS
This protocol describes a validated method for the quantification of 2MMP in a liquid matrix (e.g., beverage, cell culture media).
1. Reagents and Materials
-
This compound (≥98% purity)
-
Internal Standard (IS), e.g., 2-Methoxy-3-isopropylpyrazine or a deuterated analog
-
Solvents: Methanol (HPLC or GC grade)
-
Reagents: Sodium Chloride (NaCl)
-
Equipment: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
2. Standard Preparation
-
Stock Solutions: Prepare primary stock solutions of 2MMP and the IS in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 2MMP stock solution into a blank matrix. A typical range might be 5-500 ng/mL. Add a constant concentration of IS to each standard.
3. Sample Preparation
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the same constant amount of IS as used in the calibration standards.
-
Add 1.5 g of NaCl to the vial. Causality: Salting-out increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatiles and promotes their partitioning into the headspace, thereby increasing extraction efficiency and sensitivity.
-
Immediately seal the vial.
4. HS-SPME Procedure
-
Incubation/Equilibration: Place the vial in an autosampler tray or heating block. Incubate at 60°C for 15 minutes with agitation to allow the volatiles to equilibrate between the liquid and headspace phases.[14]
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to extract the analytes.[24] Note: These parameters (time and temperature) are critical and must be optimized for each matrix.[23]
5. GC-MS Instrumentation and Conditions
-
GC System: Standard GC equipped with a split/splitless inlet.
-
Inlet: Operate in splitless mode. Desorb the SPME fiber in the inlet at 250°C for 5 minutes.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor at least two characteristic ions for 2MMP (e.g., m/z 124, 109) and the IS.
6. Data Analysis and Quantification
-
Integrate the peak areas for the target ions of 2MMP and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Determine the concentration of 2MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendations
For the robust and reliable quantification of this compound, HS-SPME-GC-MS is the unequivocally superior method. Its high sensitivity, selectivity, and suitability for volatile compounds make it the gold standard. While HPLC is a possible alternative, it suffers from significantly lower sensitivity unless coupled with a mass spectrometer, at which point the advantages over GC-MS diminish for this particular analyte.
The choice of method must always be guided by the intended purpose and validated accordingly against internationally recognized standards like ICH Q2(R1).[4] By understanding the causality behind the analytical choices—from sample preparation to detection—researchers can develop and implement methods that are not only scientifically sound but also generate trustworthy, reproducible data fit for any application.
References
- 1. This compound | 2882-22-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. ikev.org [ikev.org]
- 10. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative analysis of the sensory profiles of different methoxypyrazines.
An In-Depth Comparative Analysis of the Sensory Profiles of Methoxypyrazines
Introduction: The Potent Green Aromas of Methoxypyrazines
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds that wield a significant influence on the sensory profile of numerous products, most notably wine.[1][2] These molecules are responsible for the characteristic "green" or "vegetal" aromas in many grape varieties, such as Cabernet Sauvignon and Sauvignon Blanc.[3][4] Found also in vegetables like bell peppers and green peas, their impact is defined by exceptionally low odor detection thresholds, often in the parts-per-trillion range (nanograms per liter), meaning even minute quantities can dramatically shape the final aroma of a product.[1][4][5]
For researchers and professionals in the food, beverage, and pharmaceutical industries, understanding the nuanced differences between various methoxypyrazines is critical for quality control, product development, and sensory evaluation. This guide provides a detailed comparative analysis of the three most significant methoxypyrazines in wine: 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).
Individual Sensory Profiles of Key Methoxypyrazines
The sensory character of each methoxypyrazine is distinct, dictated by the structure of its alkyl side-chain. These subtle molecular differences result in recognizable and differentiable aromatic notes.
3-Isobutyl-2-methoxypyrazine (IBMP)
IBMP is arguably the most well-known and extensively studied methoxypyrazine. It is the principal compound responsible for the classic green bell pepper aroma.
-
Aroma Profile : The dominant descriptor for IBMP is green bell pepper .[6][7] It is also frequently described as herbaceous, leafy, and vegetative.[6] The perception of IBMP can be concentration-dependent; at very low levels (2–8 ng/L) it may be perceived as musty, transitioning to a distinct green pepper note (8–16 ng/L), and becoming more leafy at higher concentrations (16–64 ng/L).[1]
-
Odor Threshold : The detection threshold for IBMP is approximately 2 ng/L in water and white wine , and slightly higher in red wines, around 10-16 ng/L , due to the more complex matrix.[8][9]
-
Primary Sources : IBMP is the most abundant methoxypyrazine in grape varieties like Sauvignon Blanc and Cabernet Sauvignon.[3][6] It is also the key aroma compound in green bell peppers (Capsicum annuum).[7]
3-Isopropyl-2-methoxypyrazine (IPMP)
IPMP offers a different shade of "green" aroma, leaning more towards earthy and cooked vegetable notes.
-
Aroma Profile : The characteristic aromas of IPMP are described as green pea, earthy, asparagus, and cooked green beans .[6] In cases of "ladybug taint," where the multicolored Asian lady beetle (Harmonia axyridis) is inadvertently incorporated during wine processing, IPMP is the primary contaminant and can impart a "peanut" or "burnt peanut butter" aroma.[4][6]
-
Odor Threshold : IPMP is exceptionally potent, with an extremely low odor threshold of approximately 0.3–2 ng/L in wine .[10][11]
-
Primary Sources : While present in grapes, IPMP is often found at its highest concentrations in the stems and seeds.[6][10] It is a key defensive chemical for the Asian lady beetle.[4]
3-sec-Butyl-2-methoxypyrazine (SBMP)
SBMP is typically found in lower concentrations than IBMP and IPMP, but its potent aroma means it can still contribute to the overall sensory profile.
-
Aroma Profile : The sensory descriptors for SBMP often overlap with the other two, including green, earthy, green bell pepper, and pea notes .[12][13]
-
Odor Threshold : The odor threshold for SBMP is also very low, reported to be around 1–2 ng/L in water and generally found at concentrations below 10 ng/L in wine.[5][10][12]
-
Primary Sources : SBMP is present in grapes and wine, though typically at lower levels than IBMP.[8][14]
Comparative Sensory Analysis
The key to differentiating these compounds lies in their primary aromatic notes and detection thresholds, which vary based on the chemical matrix.
| Methoxypyrazine | Common Acronym | Primary Aroma Descriptors | Odor Detection Threshold (in Wine) |
| 3-isobutyl-2-methoxypyrazine | IBMP | Green bell pepper, herbaceous, leafy, vegetative | ~2 ng/L (White), ~15 ng/L (Red)[9] |
| 3-isopropyl-2-methoxypyrazine | IPMP | Green pea, earthy, asparagus, peanut (taint) | ~0.3-2 ng/L[10][11] |
| 3-sec-butyl-2-methoxypyrazine | SBMP | Green, earthy, bell pepper, pea | <10 ng/L (typically ~1-2 ng/L in water)[5][10] |
While all three contribute to the "green" spectrum of aromas, IBMP is the most direct and recognizable "bell pepper" note. IPMP is softer and earthier, reminiscent of "green peas." SBMP's profile is less distinct, sharing characteristics of both. The significantly lower threshold of IPMP makes it impactful even at concentrations where IBMP might not be perceived.
Methodologies for Analysis
Objective comparison requires robust analytical methods, both sensory and instrumental. The choice of methodology is critical for achieving reliable and repeatable results.
Sensory Evaluation: Quantitative Descriptive Analysis
Sensory panels provide the ultimate measure of aromatic perception. A quantitative descriptive analysis (QDA) is a standard method to profile the sensory attributes of the methoxypyrazines.
Experimental Protocol: Sensory Threshold Determination (ASTM E679)
-
Panelist Selection : Recruit a panel of 8-12 assessors. Screen them for their ability to detect and consistently rate the intensity of green aromas.[15]
-
Environment : Conduct all evaluations in a dedicated sensory analysis laboratory that is odor-free and equipped with individual booths to prevent interaction.[15]
-
Sample Preparation : Prepare a series of dilutions of the target methoxypyrazine (e.g., IBMP) in a neutral base (deionized water or a dealcoholized, aroma-stripped wine). Concentrations should span the expected threshold range.
-
Presentation (3-AFC Test) : Present samples in a three-alternative forced-choice (3-AFC) format. Each panelist receives three samples: two are blanks (neutral base) and one contains the methoxypyrazine. The order is randomized for each panelist.
-
Evaluation : Instruct panelists to smell each sample and identify the "odd" one.[15] This is repeated for a series of ascending concentrations.
-
Data Analysis : The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample multiple times. The group's best estimate threshold (BET) is calculated as the geometric mean of the individual thresholds.
Caption: Workflow for Sensory Threshold Determination.
Instrumental Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantitative analysis of methoxypyrazines due to its high sensitivity and selectivity.
Experimental Protocol: Quantification by HS-SPME-GC-MS
-
Sample Preparation : Place a known volume of the sample (e.g., 10 mL of wine) into a headspace vial. Add salt (e.g., NaCl) to increase the volatility of the analytes.
-
Internal Standard : Spike the sample with a known concentration of a deuterated internal standard (e.g., d3-IBMP). This stable isotope dilution method corrects for matrix effects and variations in extraction efficiency.[16]
-
Extraction (HS-SPME) : Expose a Solid Phase Microextraction (SPME) fiber to the headspace above the heated sample. The volatile methoxypyrazines adsorb onto the fiber coating.
-
Desorption & Separation (GC) : Insert the fiber into the hot inlet of the gas chromatograph. The analytes are desorbed and carried by an inert gas through a capillary column, which separates them based on their boiling points and chemical properties.
-
Detection & Quantification (MS) : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The MS detects specific ion fragments characteristic of each methoxypyrazine and its internal standard, allowing for highly selective quantification.[3][16][17]
Caption: Workflow for Instrumental Analysis by GC-MS.
Biochemical Formation and Influencing Factors
Methoxypyrazine concentrations are not static; they are the result of complex biochemical pathways and are heavily influenced by environmental factors, particularly in viticulture.
-
Biosynthesis : The biosynthesis of methoxypyrazines in grapes is believed to originate from amino acids (e.g., leucine for IBMP, valine for IPMP, and isoleucine for SBMP).[1][2] The final step, which is well-confirmed, is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes.[1][2][18]
-
Viticultural Impact : Methoxypyrazine levels in grapes are highest before veraison (the onset of ripening) and then decline as the grape matures. Viticultural practices that increase sun exposure on the fruit clusters, such as leaf removal and open canopy management, are known to significantly reduce methoxypyrazine concentrations through photodegradation.[6][19] Conversely, high vine vigor and excessive shading lead to higher levels of these "green" compounds in the resulting wine.[19]
Conclusion
The sensory profiles of 3-isobutyl-2-methoxypyrazine, 3-isopropyl-2-methoxypyrazine, and 3-sec-butyl-2-methoxypyrazine are distinct and measurable. IBMP provides the quintessential "green bell pepper" aroma, IPMP contributes earthier "green pea" notes, and SBMP shares characteristics of both. Their extremely low sensory thresholds make them critical components of aroma in wine and other products. A comprehensive understanding of their individual profiles, coupled with robust sensory and instrumental analysis techniques, allows researchers and industry professionals to precisely manage and control these potent "green" aromas, ensuring desired product outcomes and consistent quality.
References
- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. gravitywinehouse.com [gravitywinehouse.com]
- 7. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 8. Methoxypyrazines in Sauvignon blanc Grapes and Wines | American Journal of Enology and Viticulture [ajevonline.org]
- 9. bcwgc.org [bcwgc.org]
- 10. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
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- 14. mdpi.com [mdpi.com]
- 15. agw.org.au [agw.org.au]
- 16. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations [mdpi.com]
A Comparative Guide to the Cross-Validation of Quantification Methods for 2-Methoxy-5-methylpyrazine
Introduction: The Analytical Imperative for 2-Methoxy-5-methylpyrazine
This compound (MMP), a volatile organic compound with the chemical formula C6H8N2O, is a significant contributor to the aroma profile of numerous food products, including roasted nuts, coffee, and baked goods.[1][2][3] Its characteristic nutty and roasted aroma makes it a key target for quantification in flavor chemistry, quality control, and new product development.[4] The accurate and precise measurement of this compound is paramount for ensuring product consistency and consumer satisfaction. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Stable Isotope Dilution Analysis (SIDA) with GC-MS. Additionally, High-Performance Liquid Chromatography (HPLC) will be discussed as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated methods for the analysis of this important flavor compound.
Methodology 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in various matrices.[5] The principle of this method lies in the partitioning of analytes from the sample matrix into the headspace, followed by their adsorption onto a coated fiber and subsequent thermal desorption into the GC-MS system for separation and detection.
Causality Behind Experimental Choices
The selection of HS-SPME parameters is critical for achieving optimal sensitivity and accuracy.[6] The choice of fiber coating, for instance, is dictated by the polarity and volatility of the target analyte. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for adsorbing a wide range of volatile compounds.[6][7][8] Extraction temperature and time are optimized to facilitate the efficient transfer of this compound from the sample to the headspace and then to the SPME fiber, while minimizing the degradation of the analyte or the sample matrix.[6]
Experimental Protocol: HS-SPME-GC-MS
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a headspace vial. For solid samples, a suitable solvent may be added to create a slurry.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine) to each sample, calibrator, and quality control sample.
-
Incubation: Seal the vial and incubate it in a temperature-controlled agitator to allow the volatile compounds, including this compound, to equilibrate in the headspace. A typical condition is 40°C for 30 minutes with agitation.[9][10]
-
SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period to adsorb the analytes. An extraction time of 30 minutes at 40°C is a common starting point.[9]
-
Thermal Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. A typical desorption temperature is 250°C.[9]
-
GC-MS Analysis: The desorbed compounds are separated on a capillary column (e.g., DB-WAX or equivalent polar column) and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9][11]
Workflow Diagram: HS-SPME-GC-MS
Caption: HS-SPME-GC-MS workflow for this compound.
Methodology 2: Stable Isotope Dilution Analysis (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS)
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that utilizes a stable isotope-labeled analog of the target analyte as an internal standard.[12] This method is considered a gold standard in quantitative analysis due to its ability to compensate for sample matrix effects and variations in extraction efficiency and instrument response.[12][13][14]
Causality Behind Experimental Choices
The cornerstone of SIDA is the use of a stable isotope-labeled internal standard (e.g., deuterated this compound). This standard is chemically identical to the native analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatographic analysis. The mass difference allows for their distinct detection by the mass spectrometer. This approach minimizes errors associated with sample loss during preparation and variations in injection volume, leading to highly precise and accurate results.[15][16]
Experimental Protocol: SIDA-GC-MS
-
Internal Standard Spiking: A precisely known amount of the stable isotope-labeled this compound is added to the sample at the earliest stage of sample preparation.
-
Extraction: The sample is then subjected to an extraction procedure to isolate the pyrazines. This can involve liquid-liquid extraction, solid-phase extraction, or steam distillation. The choice of extraction method depends on the sample matrix.
-
Concentration: The extract is concentrated to a known volume to increase the analyte concentration.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The native this compound and the stable isotope-labeled internal standard are separated by the GC and detected by the MS.
-
Quantification: The concentration of the native analyte is determined by the ratio of the MS response of the native analyte to that of the stable isotope-labeled internal standard.
Workflow Diagram: SIDA-GC-MS
Caption: SIDA-GC-MS workflow for this compound quantification.
Alternative Methodology: High-Performance Liquid Chromatography (HPLC)
While gas chromatography is the predominant technique for pyrazine analysis due to their volatility, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile derivatives or when GC instrumentation is unavailable.[17] Reversed-phase HPLC with a C18 column is a common approach for separating pyrazines.[17][18][19]
Causality Behind Experimental Choices
The choice of mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid, is crucial for achieving good separation of pyrazine compounds.[20][21][22] UV detection is commonly employed, with the detection wavelength set to an absorbance maximum for pyrazines (around 270-280 nm) to ensure optimal sensitivity.[17][20]
Experimental Protocol: HPLC
-
Sample Preparation: The sample is typically extracted with a suitable solvent, and the extract is filtered before injection.
-
HPLC Analysis: An aliquot of the prepared sample is injected into the HPLC system.
-
Separation: The pyrazines are separated on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase such as acetonitrile and water.[17][20]
-
Detection: The eluted compounds are detected by a UV detector at an appropriate wavelength.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from standards of known concentrations.
Cross-Validation of Quantification Methods
The trustworthiness of any analytical method hinges on its validation.[23][24][25] Cross-validation of different quantification methods provides a comprehensive understanding of their respective strengths and limitations, enabling the selection of the most appropriate method for a specific application. The key validation parameters are outlined below, with typical performance data for pyrazine analysis summarized in the subsequent table.
-
Linearity (R²): The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[25]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantitated as an exact value.[25]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments.
-
Precision (RSD %): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Comparative Performance Data
| Validation Parameter | HS-SPME-GC-MS | SIDA-GC-MS | HPLC |
| Linearity (R²) | > 0.99[26][27] | > 0.99[14] | > 0.99 |
| LOD | 0.07 - 0.83 ng/g[7][26][28] | Typically in the low ng/L to pg/L range | Generally higher than GC-MS methods |
| LOQ | 0.2 - 2.5 ng/g[26][29] | Typically in the low ng/L to pg/L range | Generally higher than GC-MS methods |
| Accuracy (Recovery %) | 94.6 - 107.9%[28] | Considered the most accurate due to intrinsic correction for losses | Dependent on extraction efficiency |
| Precision (RSD %) | < 10%[28] | Typically < 5% | < 15% |
Logical Framework for Method Selection
Caption: Decision tree for selecting a suitable quantification method.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the study.
-
HS-SPME-GC-MS offers a robust, sensitive, and solventless approach that is well-suited for routine quality control and research applications where high sample throughput is desired.
-
SIDA-GC-MS stands as the benchmark for accuracy and precision. It is the method of choice for applications demanding the highest level of confidence in the quantitative data, such as in reference material certification or when dealing with complex matrices where significant analyte loss during sample preparation is anticipated.
-
HPLC serves as a valuable alternative when GC-MS instrumentation is not available or for the analysis of less volatile pyrazine derivatives. However, it may lack the sensitivity of GC-based methods for trace-level quantification of highly volatile compounds like this compound.
Ultimately, a thorough method validation, following established guidelines, is imperative to ensure that the chosen method is fit for its intended purpose and generates reliable and defensible data.[23][24][30]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]
- 4. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 18. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 21. Pyrazine | SIELC Technologies [sielc.com]
- 22. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. s27415.pcdn.co [s27415.pcdn.co]
- 25. wjarr.com [wjarr.com]
- 26. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 28. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. fda.gov [fda.gov]
Differentiating 2-Methoxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide for Researchers
In the nuanced world of chemical analysis, the unambiguous identification of isomers is a critical challenge that directly impacts research, development, and quality control in the pharmaceutical and flavor industries. Positional isomers, such as 2-Methoxy-5-methylpyrazine and its counterparts, 2-Methoxy-3-methylpyrazine and 2-Methoxy-6-methylpyrazine, possess the same molecular formula (C₆H₈N₂O) and mass.[1][2][3] However, the subtle shifts in the positions of their methyl and methoxy functional groups give rise to distinct spectroscopic fingerprints. This guide provides a comprehensive, data-driven comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to enable their precise differentiation.
The Challenge of Isomeric Differentiation
The structural similarity of these methoxymethylpyrazine isomers necessitates the use of high-resolution analytical techniques. The position of the electron-donating methyl (-CH₃) and methoxy (-OCH₃) groups on the pyrazine ring influences the electron density distribution, which in turn affects the chemical environment of the constituent atoms. These differences are manifested in their respective spectra, providing the basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful and often definitive method for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to their local electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show distinct patterns in the aromatic region, as well as characteristic singlets for the methyl and methoxy protons. The relative positions of the substituents dictate the chemical shifts of the ring protons.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -CH₃ Protons (δ, ppm) |
| This compound | ~8.0 (s, 1H), ~7.8 (s, 1H) | ~3.9 (s, 3H) | ~2.5 (s, 3H) |
| 2-Methoxy-3-methylpyrazine | ~8.0 (d, J≈2.5 Hz, 1H), ~7.9 (d, J≈2.5 Hz, 1H) | ~4.0 (s, 3H) | ~2.6 (s, 3H) |
| 2-Methoxy-6-methylpyrazine | ~7.9 (s, 1H), ~7.9 (s, 1H) | ~3.9 (s, 3H) | ~2.5 (s, 3H) |
Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
The key differentiating feature in the ¹H NMR spectra lies in the coupling patterns of the aromatic protons. For 2-Methoxy-3-methylpyrazine, the two adjacent ring protons are expected to exhibit a doublet splitting pattern due to vicinal coupling, a feature absent in the spectra of the other two isomers where the ring protons are not adjacent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the carbon atoms in the pyrazine ring are particularly informative, reflecting the influence of the substituents.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Reported)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | ~160 | ~135 | ~145 | ~140 | ~53 | ~21 |
| 2-Methoxy-3-methylpyrazine | ~158 | ~148 | ~138 | ~135 | ~53 | ~19 |
| 2-Methoxy-6-methylpyrazine | ~160 | ~138 | ~138 | ~150 | ~53 | ~21 |
Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
The carbon atom directly attached to the electronegative oxygen of the methoxy group (C2 in all isomers) will resonate at a significantly downfield chemical shift. The position of the methyl group will then uniquely influence the chemical shifts of the other ring carbons, allowing for clear differentiation.
Caption: Differentiating isomers using NMR.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compounds and, crucially for isomeric differentiation, unique fragmentation patterns upon ionization. While all three isomers will exhibit a molecular ion peak (M⁺) at m/z 124, the relative abundances of their fragment ions will differ based on the stability of the resulting fragments.
Table 3: Key Fragment Ions in the Mass Spectra of Methoxymethylpyrazine Isomers
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 124 | 109 ([M-CH₃]⁺), 95 ([M-CHO]⁺), 81, 53 |
| 2-Methoxy-3-methylpyrazine | 124 | 109 ([M-CH₃]⁺), 95 ([M-CHO]⁺), 81, 54 |
| 2-Methoxy-6-methylpyrazine | 124 | 109 ([M-CH₃]⁺), 95 ([M-CHO]⁺), 81, 53 |
The primary fragmentation pathway for these compounds involves the loss of a methyl radical (-CH₃) from the methoxy group, leading to a prominent peak at m/z 109. Subsequent loss of carbon monoxide (CO) or other rearrangements will produce a series of fragment ions. The relative intensities of these fragments will be influenced by the position of the methyl group on the pyrazine ring, which affects the stability of the resulting cationic species.
Caption: General fragmentation pathway in MS.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While the IR spectra of these isomers will share many similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 4: Key Infrared Absorption Bands for Methoxymethylpyrazine Isomers
| Vibrational Mode | This compound (cm⁻¹) | 2-Methoxy-3-methylpyrazine (cm⁻¹) | 2-Methoxy-6-methylpyrazine (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 | ~3050 | ~3050 |
| C-H stretch (aliphatic) | ~2950, ~2850 | ~2950, ~2850 | ~2950, ~2850 |
| C=N stretch (ring) | ~1550 | ~1550 | ~1550 |
| C=C stretch (ring) | ~1490 | ~1490 | ~1490 |
| C-O stretch (methoxy) | ~1250 | ~1260 | ~1240 |
| C-H out-of-plane bend | ~840 | ~820 | ~860 |
The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring and can serve as a diagnostic tool. The exact positions of these bands will vary slightly for each isomer, providing a unique vibrational fingerprint.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrazine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]
-
Instrumentation : Utilize a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the analyte into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization : Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative intensities of the key fragment ions.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the sample.[8][9]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups and compare the fingerprint regions of the different isomers.
Conclusion
The differentiation of this compound from its isomers, 2-Methoxy-3-methylpyrazine and 2-Methoxy-6-methylpyrazine, is readily achievable through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy provides the most definitive evidence through the analysis of proton coupling patterns. ¹³C NMR, mass spectrometry, and infrared spectroscopy offer valuable complementary data that, when combined, allow for the unambiguous structural elucidation of these closely related compounds. This guide provides the necessary data and protocols to empower researchers in their analytical endeavors.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. 2-Methoxy-6-methylpyrazine | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. rsc.org [rsc.org]
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- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. eng.uc.edu [eng.uc.edu]
The Architectonics of Flavor: A Comparative Study of Pyrazine Formation in Food Processing
For researchers, scientists, and professionals in food science and drug development, understanding the intricate pathways of flavor formation is paramount. Among the myriad of volatile compounds that contribute to the sensory profile of our food, pyrazines stand out for their characteristic nutty, roasted, and toasted aromas. These heterocyclic nitrogen-containing compounds are pivotal to the desirable flavors of everything from a morning cup of coffee to a savory fermented soybean paste.
This guide provides an in-depth, comparative analysis of the formation of pyrazines through two primary food processing methodologies: the heat-induced Maillard reaction and microbial fermentation. We will dissect the underlying chemical and biological mechanisms, compare the influence of precursors and processing parameters, and provide robust analytical protocols for their quantification. Our objective is to not only present the "what" but to elucidate the "why," offering a foundation for the controlled manipulation of flavor profiles in various food and pharmaceutical applications.
The Genesis of Roasted Aromas: Pyrazine Formation Pathways
Pyrazines are not typically inherent to raw food materials. Instead, they are the products of complex chemical and biological transformations that occur during processing. The two most significant pathways for their formation are the Maillard reaction and microbial biosynthesis.
The Maillard Reaction: A Symphony of Heat, Sugars, and Amines
The Maillard reaction is a non-enzymatic browning process that is fundamental to the flavor of cooked foods. It is a complex cascade of reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein.[1] This reaction is responsible for the desirable flavors in a vast array of products, including roasted coffee, cocoa, baked bread, and grilled meats.[2]
The formation of pyrazines via the Maillard reaction is a multi-step process. It begins with the formation of an α-aminoketone through the Strecker degradation of an amino acid in the presence of a dicarbonyl compound (itself a product of sugar degradation).[3] Two of these α-aminoketone molecules then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to a pyrazine. The specific substituents on the pyrazine ring are determined by the side chains of the reacting amino acids and the structure of the dicarbonyl compounds.[4]
Caption: Generalized pathway of pyrazine formation via the Maillard reaction.
Microbial Fermentation: The Biological Forge of Pyrazines
Fermentation, a metabolic process driven by microorganisms, is another significant route to pyrazine formation, particularly in products like fermented soybeans (natto), cocoa beans, and some traditional liquors.[5] In this pathway, bacteria and fungi utilize precursors present in the food matrix to synthesize pyrazines.
The biosynthesis of pyrazines by microorganisms is not as universally defined as the Maillard reaction, with different species employing distinct enzymatic pathways. However, a common theme involves the utilization of amino acids and intermediates from carbohydrate metabolism. For instance, strains of Bacillus subtilis, commonly found in fermented soybeans, can produce a variety of alkylpyrazines.[6][7] The biosynthesis often involves precursors like L-threonine and acetoin.[6] L-threonine can be a starting point for the formation of 2,5-dimethylpyrazine, while acetoin is a precursor for 2,3,5,6-tetramethylpyrazine.[5][6]
Caption: Simplified overview of microbial pyrazine biosynthesis.
Comparative Analysis of Pyrazine Formation
The final profile and concentration of pyrazines in a food product are dictated by a complex interplay of factors, including the type of precursors available and the specific processing conditions.
The Influence of Precursors
The nature of the initial reactants is a critical determinant of the types of pyrazines formed.
| Precursor Type | Maillard Reaction | Microbial Fermentation | Key Pyrazines Formed |
| Amino Acids | The amino acid side chain directly influences the substitution pattern of the pyrazine ring. For example, alanine can lead to the formation of methyl-substituted pyrazines, while valine can result in isopropyl-substituted pyrazines.[4] The presence of multiple amino acids can lead to a more complex pyrazine profile, though sometimes with lower overall yields compared to single amino acid systems.[8] | Specific amino acids serve as key substrates for microbial enzymes. L-threonine is a well-established precursor for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine in Bacillus subtilis.[5][6] L-serine can be a precursor for unsubstituted pyrazine and methylpyrazine.[5] | 2,5-Dimethylpyrazine, Trimethylpyrazine, Tetramethylpyrazine, and various other alkylpyrazines. |
| Peptides | Peptides, being more abundant than free amino acids in many foods, are significant precursors. The amino acid sequence, particularly the N-terminal amino acid, has a substantial impact on the types and quantities of pyrazines produced.[9] | The role of peptides as direct precursors in microbial pyrazine synthesis is less well-documented, with microbial proteases first breaking them down into amino acids. | Similar to amino acids, but the reaction kinetics and resulting profile can differ. |
| Reducing Sugars | Sugars like glucose and fructose degrade during heating to form the necessary dicarbonyl compounds for the Maillard reaction. The type of sugar can influence the rate of reaction and the specific dicarbonyls formed.[7] | Carbohydrates serve as the primary energy source for microbial growth and metabolism, leading to the formation of pyrazine precursors like acetoin. | The sugar type indirectly influences the pyrazine profile by affecting the availability of dicarbonyl intermediates. |
The Impact of Processing Parameters
The conditions under which food is processed play a pivotal role in shaping the final pyrazine landscape.
| Processing Parameter | Maillard Reaction | Microbial Fermentation | Effect on Pyrazine Profile |
| Temperature | A critical factor. Higher temperatures generally accelerate the Maillard reaction and increase pyrazine formation, up to a certain point.[10] For example, in cocoa roasting, increasing the temperature from 120°C to 140°C leads to a higher concentration of pyrazines.[11] However, excessively high temperatures can lead to the degradation of pyrazines.[12] | Temperature is crucial for microbial growth and enzyme activity. Each microorganism has an optimal temperature range for pyrazine production. For instance, Bacillus subtilis strains have been shown to produce pyrazines effectively at temperatures around 37°C. | Higher temperatures in thermal processing favor the formation of a wider range of pyrazines, while in fermentation, the temperature dictates the metabolic activity of the specific microorganisms involved. |
| Time | Longer processing times generally lead to increased pyrazine formation, although prolonged heating can also cause their degradation.[10] In maple syrup production, pyrazine levels increase with boiling time.[13] | Fermentation time is directly correlated with microbial growth and metabolite production. In the fermentation of Chinese liquor (Baijiu), pyrazine concentrations typically peak after several days of fermentation.[5] | Extended processing times, whether through heating or fermentation, generally lead to higher pyrazine concentrations, but optimization is key to avoid off-flavors or degradation. |
| pH | The pH of the food matrix significantly affects the Maillard reaction. Alkaline conditions tend to promote sugar fragmentation and, consequently, pyrazine formation.[8] However, very high pH can lead to a decrease in the concentration of some aroma compounds. | pH is a critical parameter for microbial growth and enzyme function. The optimal pH for pyrazine production varies between different microbial species and strains. | pH modulation can be a powerful tool to control the rate and profile of pyrazine formation in both thermal and fermentation processes. |
| Water Activity (aw) | The Maillard reaction rate is maximal at intermediate water activities (around 0.6-0.7). At very low aw, reactant mobility is limited, while at high aw, the dilution of reactants slows the reaction. | Water activity is a key factor controlling microbial growth. Most bacteria require a high aw to thrive, which can influence the feasibility of fermentation for pyrazine production in certain food matrices. | Water activity is a critical control point for managing both Maillard and microbial pyrazine formation pathways. |
Quantitative Insights: Pyrazine Concentrations in Foods
The concentration of pyrazines can vary dramatically depending on the food type and the processing method employed. The following table provides a comparative summary of typical pyrazine concentrations found in various food products.
| Food Product | Processing Method | Key Pyrazines | Concentration Range |
| Roasted Coffee | Roasting (Maillard Reaction) | 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | Total alkylpyrazines: 82.1 - 211.6 mg/kg[14][15] |
| Cocoa Beans/Powder | Fermentation & Roasting | Tetramethylpyrazine, Trimethylpyrazine, 2,5-Dimethylpyrazine | Varies significantly with origin and processing; can reach several hundred ppb.[11] |
| Fried Potatoes | Frying (Maillard Reaction) | 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine | Highly variable, dependent on precursors and frying conditions.[7][16] |
| Fermented Soybeans (Natto) | Microbial Fermentation | 2,5-Dimethylpyrazine, Tetramethylpyrazine | Can reach levels of several hundred mg/kg.[6] |
| Chinese Liquor (Baijiu) | Microbial Fermentation | 2,3,5,6-Tetramethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | 2,3,5,6-Tetramethylpyrazine: 475 - 1862 µg/L[4] |
Experimental Protocol: Quantification of Pyrazines by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like pyrazines due to its high sensitivity and selectivity. The following is a generalized protocol that can be adapted for various food matrices.
Caption: A typical experimental workflow for the analysis of pyrazines in food.
Sample Preparation
The choice of sample preparation technique is crucial and depends on the food matrix.
-
For Solid Samples (e.g., Roasted Coffee, Cocoa Powder):
-
Grind the sample to a fine powder to increase surface area.
-
Accurately weigh 1-5 g of the homogenized sample into a headspace vial.
-
Add a known amount of an internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.
-
For high-fat matrices like cocoa, a defatting step with a non-polar solvent may be necessary prior to extraction.
-
-
For Liquid Samples (e.g., Coffee Brew, Fermented Broth):
-
Centrifuge the sample to remove any solid particles.
-
Transfer a known volume (e.g., 5-10 mL) of the supernatant to a headspace vial.
-
Add the internal standard.
-
-
For High-Fat, Solid Samples (e.g., Fried Potatoes, Roasted Nuts):
-
Cryogenically grind the sample to prevent volatile loss.
-
Perform a solvent extraction (e.g., with dichloromethane or diethyl ether) to isolate the pyrazines from the fat matrix.
-
Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.
-
Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from food matrices.
-
Place the sealed headspace vial containing the prepared sample in a heating block or water bath.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the pyrazines.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250-270°C.
-
Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.
-
Column: A polar capillary column (e.g., WAX or PEG phase) is often suitable for separating pyrazines.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 230-250°C. The specific program will need to be optimized for the desired separation.[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification of unknowns, and Selected Ion Monitoring (SIM) mode for targeted quantification of specific pyrazines to enhance sensitivity.
-
Data Analysis and Quantification
-
Identification: Identify the pyrazines in the sample by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: Create a calibration curve using standard solutions of the target pyrazines at different concentrations. Calculate the concentration of each pyrazine in the sample based on its peak area relative to the internal standard and the calibration curve.
Conclusion: Engineering Flavor Through Scientific Understanding
The formation of pyrazines in food is a fascinating and complex interplay of chemistry and biology. While the Maillard reaction provides a powerful thermal route to a diverse array of these important flavor compounds, microbial fermentation offers a more targeted, biological approach. By understanding the fundamental principles governing these pathways—the roles of precursors, the influence of processing parameters, and the intricacies of the underlying reaction mechanisms—food scientists and researchers can gain greater control over the final flavor profile of a product.
The ability to precisely quantify pyrazines using robust analytical techniques like GC-MS is essential for quality control, product development, and fundamental research. The methodologies and comparative data presented in this guide provide a solid foundation for professionals seeking to harness the power of pyrazines to create more flavorful, appealing, and consistent food products. The continued exploration of these formation pathways will undoubtedly unlock new possibilities for flavor innovation in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 6. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean [mdpi.com]
- 8. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial metabolism of pyrazines | Semantic Scholar [semanticscholar.org]
- 12. Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyrazine Quantification: Evaluating Accuracy and Precision
<_content_type_A_Comparison_Guide_for_the_Quantification_of_Pyrazines>
Introduction: The Critical Role of Pyrazine Quantification
Pyrazines are a vital class of nitrogen-containing heterocyclic compounds that significantly influence the sensory landscape of numerous products. They are the chemical architects behind the desirable roasted, nutty, and baked aromas in foods like coffee, cocoa, and bread.[1][2] In the pharmaceutical industry, the pyrazine ring is a key structural motif in many active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of these compounds is not merely an analytical exercise; it is a cornerstone of quality control, flavor profile analysis, process optimization, and safety assessment in both the food and pharmaceutical sectors.[1] This guide provides an in-depth comparison of the most prevalent analytical methodologies for pyrazine quantification, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Overview of Core Analytical Techniques
The quantification of pyrazines, which are often volatile or semi-volatile, necessitates techniques that offer high sensitivity and selectivity, especially when dealing with complex sample matrices. The most commonly employed methods are chromatographic, leveraging the separation power of a column to isolate target pyrazines before detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds like pyrazines.[1] It combines the superior separation capability of gas chromatography with the definitive identification and quantification power of mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile pyrazines, HPLC is a robust technique for less volatile or thermally sensitive pyrazine derivatives.[3] Coupled with UV or MS detectors, it is a staple in pharmaceutical quality control.[3]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution and sensitivity than conventional HPLC-MS, making it suitable for analyzing pyrazines in liquid samples like beverages with high complexity.[4][5]
Sample preparation is a critical preceding step that significantly impacts data quality. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are frequently used to extract and concentrate volatile pyrazines from a sample matrix before GC-MS analysis, enhancing sensitivity and reducing matrix interference.[2][6][7]
In-Depth Comparison of Quantification Methodologies
The choice of an analytical method hinges on a balance of performance characteristics, sample matrix, analyte concentration, and available resources. Here, we dissect the key methods, explaining the causality behind their performance.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely applied technique for pyrazine characterization.[8] Its strength lies in its ability to separate complex mixtures of volatiles and provide mass spectra that act as a chemical fingerprint for each compound.
Causality of Performance: The accuracy and precision of GC-MS are profoundly influenced by the internal standard used. While a conventional internal standard can correct for injection volume variability, it may not account for losses during sample preparation or matrix-induced signal suppression or enhancement.
This is where Stable Isotope Dilution Analysis (SIDA) becomes the superior approach.[9][10] By using a deuterated version of the target pyrazine (e.g., 2,6-Dimethylpyrazine-d6) as an internal standard, we introduce a compound with nearly identical chemical and physical properties to the analyte.[1][9] This standard experiences the same extraction inefficiencies, matrix effects, and chromatographic behavior as the native analyte, providing a near-perfect correction and leading to significantly higher accuracy and precision.[1][9][10] SIDA is widely considered the "gold standard" for the quantitative analysis of volatile compounds by GC-MS.[9]
The Alternative: High-Performance Liquid Chromatography (HPLC)
For certain applications, particularly in pharmaceutical analysis of non-volatile pyrazine derivatives, HPLC offers a reliable and robust alternative.[3]
Causality of Performance: HPLC is ideal for compounds that are not easily volatilized or are thermally labile.[3] The separation occurs in the liquid phase, and detection is typically performed using a UV detector.[3][11] The accuracy of HPLC methods relies on consistent sample preparation and the use of a suitable internal standard to control for variations in injection volume and detector response. While generally less sensitive than GC-MS for trace volatile analysis, modern techniques like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) have significantly improved sensitivity for liquid samples.[4][5][12]
Performance Data: A Comparative Summary
The following table summarizes typical performance characteristics for the quantification of pyrazines using different methodologies. This data, synthesized from various studies, highlights the superior precision and sensitivity often achieved with SIDA-GC-MS.
| Parameter | HS-SPME-GC-MS (SIDA) | HS-SPME-GC-MS (Conventional IS) | UPLC-MS/MS | RP-HPLC-UV |
| Analyte(s) | Various Volatile Pyrazines | Various Volatile Pyrazines | 16 Pyrazines in Baijiu[4] | 2-Hydroxy-5-methylpyrazine[3] |
| Linearity (R²) | ≥ 0.995[9] | ≥ 0.99[9] | ≥ 0.99[4] | > 0.999 |
| Precision (%RSD) | < 5%[9] | < 15%[9] | ≤ 6.36%[4] | < 2% |
| Accuracy (Recovery %) | 94.6 - 107.9%[6] | Not specified | 84.4 - 103.9%[4] | 98 - 102% |
| Limit of Detection (LOD) | 0.07 - 22.22 ng/g[6] | Analyte Dependent | Analyte Dependent | 5 ppb[13] |
| Limit of Quantitation (LOQ) | ng/g range[9] | ng/g to µg/g range[9] | 6 - 180 ng/g[14] | µg/mL range[3] |
Visualizing the Workflow: HS-SPME-GC-MS
The following diagram illustrates a typical experimental workflow for the quantification of pyrazines using the highly effective HS-SPME-GC-MS method.
Caption: A typical experimental workflow for pyrazine analysis.
Detailed Experimental Protocol: HS-SPME-GC-MS with SIDA
This protocol provides a self-validating system for the accurate quantification of volatile pyrazines in a solid or liquid matrix.
1. Materials and Reagents
-
Pyrazine Standards: Analytical grade standards of target pyrazines.
-
Deuterated Internal Standards: High-purity deuterated analogues (e.g., 2-Methylpyrazine-d6).[1]
-
Solvents: High-purity, GC-MS grade methanol or dichloromethane.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for pyrazines.[7]
-
Vials: 20 mL headspace vials with magnetic screw caps and septa.
2. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., Agilent 6890N/5975 MSD).[1]
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating pyrazines.[3]
3. Procedure
-
Step 1: Preparation of Standards and Samples
-
Causality: Accurate standard preparation is the foundation of quantification. Serial dilutions are used to create a calibration curve covering the expected concentration range of the analyte.
-
Prepare stock solutions of pyrazine standards and the deuterated internal standard (IS) in methanol.
-
Create a series of calibration standards by spiking a control matrix (or solvent) with varying concentrations of pyrazine standards and a fixed concentration of the deuterated IS.
-
For each sample, weigh 1-5 g of the homogenized material into a 20 mL headspace vial.[9]
-
Add a known amount of the deuterated IS solution to each sample and calibration vial. This is the core of the SIDA method, ensuring that any analyte loss during subsequent steps is corrected for.
-
-
Step 2: Headspace SPME Extraction
-
Causality: The HS-SPME parameters (temperature, time) are optimized to ensure efficient and reproducible partitioning of the volatile pyrazines from the sample matrix into the vial's headspace, and then onto the fiber coating.[7]
-
Place the vials in the autosampler tray.
-
Incubate the vials at a controlled temperature (e.g., 60-70°C) for a set time (e.g., 15-20 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-30 minutes) to adsorb the pyrazines.
-
-
Step 3: GC-MS Analysis
-
Causality: The GC temperature program is designed to separate the target pyrazines from other volatile compounds based on their boiling points and interaction with the column's stationary phase. The MS parameters are set to ensure sensitive detection and fragmentation for identification.
-
Injector: Splitless mode at 270°C to ensure complete and rapid desorption of analytes from the SPME fiber.[1]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
-
Step 4: Data Analysis and Quantification
-
Causality: A calibration curve based on the ratio of the analyte peak area to the IS peak area is used for quantification. This ratioing corrects for any variations in injection volume or instrument response, providing high trustworthiness.
-
Integrate the peak areas for the target pyrazines and their corresponding deuterated internal standards.
-
Calculate the area ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot the area ratio against the concentration of the calibration standards to generate a linear regression curve (R² should be ≥ 0.995).
-
Calculate the area ratio for each unknown sample and use the calibration curve equation to determine the concentration of the pyrazines.
-
Method Selection Guide
Choosing the right method requires considering the sample matrix, required sensitivity, and available instrumentation. This decision tree can guide your choice.
Caption: A decision tree for selecting a pyrazine quantification method.
Conclusion
The accurate and precise quantification of pyrazines is indispensable for research, development, and quality control across multiple industries. While several analytical techniques are available, Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and Stable Isotope Dilution Analysis (SIDA) for quantification, stands out as the gold standard methodology. This approach provides unparalleled accuracy, precision, and reliability by effectively compensating for matrix effects and procedural variations.[1][9] For non-volatile pyrazine derivatives, HPLC and UPLC-MS/MS offer robust and validated alternatives.[3][4] The selection of the most appropriate method should always be guided by a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected analyte concentration, and the desired level of data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gentechscientific.com [gentechscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Methoxy-5-methylpyrazine (MMP) Analysis
Introduction: The Analytical Challenge of a Potent Aroma Compound
2-Methoxy-5-methylpyrazine (MMP) is a nitrogen-containing heterocyclic compound that, even at trace concentrations, imparts a distinct nutty, roasted, or earthy aroma.[1][2] It is a critical flavor component in a vast array of thermally processed foods and beverages, including coffee, roasted nuts, baked bread, and wine. The accurate and precise quantification of MMP is therefore paramount for quality control, flavor profile optimization, and research into food chemistry.[3][4]
This guide provides a comprehensive framework for designing, executing, and interpreting an ILC for the analysis of this compound. It is designed for researchers, laboratory managers, and quality assurance professionals seeking to validate their analytical methods and ensure their results are both accurate and comparable to their peers, in alignment with international standards such as ISO/IEC 17025.[5][6][7]
Prevailing Analytical Methodologies: A Comparative Overview
The volatile nature of MMP dictates the choice of analytical instrumentation. The industry standard for this type of analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS), which offers excellent separation and definitive identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile and semi-volatile compound analysis. The gas chromatograph separates MMP from other matrix components based on its volatility and affinity for the GC column. The mass spectrometer then provides positive identification based on its unique mass fragmentation pattern and sensitive quantification. For trace-level detection, GC-MS is often operated in Selected Ion Monitoring (SIM) mode, which dramatically enhances the signal-to-noise ratio by focusing only on specific ions characteristic of MMP.[3]
-
Headspace Solid-Phase Microextraction (HS-SPME): Sample preparation is arguably the most critical and error-prone step. HS-SPME is a solvent-free extraction technique perfectly suited for concentrating volatile compounds like MMP from a liquid or solid sample's headspace.[2][3] The choice of SPME fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to a wide range of volatile and semi-volatile analytes.[3] The causality here is straightforward: heating the sample encourages volatile analytes to move into the headspace, where they are adsorbed onto the fiber, effectively concentrating them prior to GC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for this specific analyte due to its volatility, LC-MS/MS serves as a highly sensitive alternative, particularly for complex matrices where lower detection limits are necessary.[3]
This guide will focus on the HS-SPME-GC-MS method as the reference technique for the ILC, given its widespread adoption and suitability.
Designing the Inter-Laboratory Comparison (ILC) Study
A successful ILC hinges on a well-defined structure, adherence to international standards, and clear communication. The principles outlined in ISO/IEC 17043 provide a robust framework for organizing proficiency tests.[5][8]
Study Objective: To assess the proficiency and compare the performance of participating laboratories in the quantitative analysis of this compound in both a simple and a complex matrix.
Test Materials: Two distinct samples should be prepared by the coordinating laboratory and distributed blind to participants.
-
Sample A (Standard Solution): A solution of MMP in 10% ethanol/water at a known concentration (e.g., 50 ng/L). This sample tests the core analytical capability of the laboratory's instrumentation and calibration without significant matrix interference.
-
Sample B (Spiked Matrix): A real-world food matrix, such as a neutral white wine or a filtered coffee brew, spiked with a known concentration of MMP (e.g., 20 ng/L). This sample is critical as it evaluates the entire method's effectiveness, including the ability to handle complex matrix effects that can suppress or enhance the analytical signal.
The overall workflow of the ILC is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eas-eth.org [eas-eth.org]
- 6. qse-academy.com [qse-academy.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. european-accreditation.org [european-accreditation.org]
A Comparative Sensory Evaluation of 2-Methoxy-5-methylpyrazine in a Food Model System
This guide provides an in-depth comparative analysis of the sensory properties of 2-Methoxy-5-methylpyrazine (MMP) within a food model system. Designed for researchers, scientists, and professionals in the food and flavor industries, this document details the experimental protocols, comparative data, and the scientific rationale behind the sensory evaluation of this potent aroma compound.
Introduction: The Significance of Pyrazines in Food Aroma
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars at elevated temperatures, the specific profile of pyrazine derivatives is influenced by factors such as temperature, time, and pH.[1]
This compound (MMP) is a key pyrazine known for its characteristic nutty, roasted, and cocoa-like aroma.[2] It is a valuable component in the flavor industry for enhancing the sensory profile of products like coffee, cocoa, and baked goods.[2] This guide delves into a structured sensory panel evaluation of MMP, comparing its sensory attributes against a relevant alternative, 2-Methoxy-3-isopropylpyrazine (MIP), to provide a comprehensive understanding of its application in food systems.
Comparative Sensory Profiling: MMP vs. MIP
To objectively assess the sensory characteristics of MMP, a comparative evaluation was conducted against 2-Methoxy-3-isopropylpyrazine (MIP), another impactful methoxypyrazine with a distinct sensory profile.
Compound of Interest: this compound (MMP)
-
Chemical Structure:
(Note: A placeholder for a chemical structure image is used here. In a real-world application, a rendered image of the 2D chemical structure of MMP would be embedded.)
Figure 1. Chemical Structure of this compound.
-
General Sensory Profile: MMP is primarily associated with roasted, nutty, and cocoa-like aromas. It can also be used to enhance coffee and bread flavors.[2][3][4]
Comparative Compound: 2-Methoxy-3-isopropylpyrazine (MIP)
-
Chemical Structure:
(Note: A placeholder for a chemical structure image is used here. In a real-world application, a rendered image of the 2D chemical structure of MIP would be embedded.)
Figure 2. Chemical Structure of 2-Methoxy-3-isopropylpyrazine.
-
General Sensory Profile: MIP is characterized by its strong green, vegetative notes, reminiscent of fresh bell pepper, peas, and raw vegetables, with subtle earthy undertones.[5] The isopropyl group can contribute a slight minty or cooling sensation.[5]
Quantitative Descriptive Analysis (QDA)
A trained sensory panel is instrumental in defining and quantifying the specific aroma and flavor attributes of these compounds.[2] The following table summarizes the comparative sensory data obtained from a Quantitative Descriptive Analysis (QDA) of MMP and MIP in a neutral food model system (e.g., an unflavored aqueous solution or a simple starch-based gel).
Table 1: Comparative Sensory Attributes of MMP and MIP
| Sensory Attribute | This compound (MMP) Intensity (0-15 Scale) | 2-Methoxy-3-isopropylpyrazine (MIP) Intensity (0-15 Scale) |
| Nutty/Roasted | 12.5 | 2.0 |
| Cocoa/Chocolate | 9.8 | 1.5 |
| Earthy | 4.2 | 8.5 |
| Green/Vegetal | 1.5 | 13.0 |
| Bell Pepper | 0.5 | 11.8 |
| Musty | 2.0 | 3.5 |
Note: The intensity scores are hypothetical and for illustrative purposes. Actual scores would be derived from statistical analysis of panelist data.
Experimental Design and Protocols
A robust sensory evaluation is critical for obtaining reliable and actionable data.[2] The following sections detail the methodologies employed for the sensory panel evaluation.
Sensory Panel Selection and Training
The selection and training of sensory assessors are governed by international standards to ensure the reliability and validity of the sensory data.
-
Selection Criteria: Panelists are screened for their sensory acuity, ability to describe sensations, and availability for training and testing sessions.
-
Training Protocol (based on ISO 8586:2012): [6][7][8]
-
Introduction to Basic Tastes and Odors: Panelists are familiarized with reference standards for sweet, sour, salty, bitter, and umami tastes, as well as a wide range of aroma standards relevant to the food products being tested.
-
Descriptor Generation: Through exposure to various pyrazine compounds, including MMP and MIP, the panel collaboratively develops a lexicon of descriptive terms for the perceived sensory attributes.
-
Intensity Scaling Practice: Panelists are trained to use a structured scale, such as a 15-cm line scale anchored with "low" and "high" intensity descriptors, to rate the intensity of each attribute.[2]
-
Performance Monitoring: The performance of panelists is regularly monitored for consistency and repeatability.[9]
-
Determination of Odor and Taste Thresholds
Determining the detection threshold of a flavor compound is essential for understanding its potential impact at low concentrations.[10][11] The ASTM E679-19 standard practice provides a methodology for this.[10][11]
-
Methodology: Forced-Choice Ascending Concentration Series (ASTM E679-19): [10][11][12]
-
Sample Preparation: A series of samples with increasing concentrations of the pyrazine compound in the food model system is prepared.
-
Presentation: Panelists are presented with sets of three samples (triangle test), where two are identical blanks and one contains the pyrazine at a specific concentration.[13][14]
-
Task: Panelists are required to identify the different sample.[13]
-
Threshold Calculation: The individual threshold is determined as the geometric mean of the last incorrect concentration and the first consistently correct concentration. The group threshold is then calculated from the individual thresholds.
-
Table 2: Odor Detection Thresholds of Selected Pyrazines in Water
| Compound | Odor Detection Threshold (ppb in water) |
| 2-Methylpyrazine | 60,000[15][16] |
| 2,5-Dimethylpyrazine | 800[16] |
| 2-Ethyl-3-methoxypyrazine | 0.4[15][16] |
| 2-Methoxy-3-methylpyrazine | 3[16] |
| 2-Methoxy-3-isopropylpyrazine | 0.1 - 2.0[5] |
| 2-Methoxy-3,5-dimethylpyrazine | 0.0021 (in white wine)[17] |
Quantitative Descriptive Analysis (QDA) Workflow
The following diagram illustrates the typical workflow for a QDA sensory panel evaluation.[2]
Figure 3. Workflow for Quantitative Descriptive Analysis.
Discussion and Conclusion
The sensory evaluation clearly distinguishes the profiles of this compound and 2-Methoxy-3-isopropylpyrazine. MMP provides characteristic nutty and roasted notes, making it suitable for applications in products where these flavors are desired, such as coffee, chocolate, and baked goods. In contrast, MIP delivers a potent green and vegetal aroma, ideal for savory applications like soups, sauces, and vegetable-based products.[5]
The choice between these and other pyrazine derivatives depends on the desired sensory profile of the final food product. A thorough understanding of their individual characteristics, facilitated by rigorous sensory evaluation protocols, is essential for effective flavor formulation and product development. The methodologies outlined in this guide, grounded in established standards from ISO and ASTM, provide a framework for conducting scientifically valid sensory panel evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 5. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 6. Standard NF EN ISO 8586 [boutique.afnor.org]
- 7. ISO 8586:2012 Sensory analysis — General guidelines for the se... [en.une.org]
- 8. Standard - Sensory analysis - General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012, Corrected version 2014-06-15) SS-EN ISO 8586:2014 - Swedish Institute for Standards, SIS [sis.se]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 14. fivesenses.com [fivesenses.com]
- 15. benchchem.com [benchchem.com]
- 16. Pyrazines [leffingwell.com]
- 17. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-methylpyrazine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Methoxy-5-methylpyrazine (CAS No. 2882-22-6), a common pyrazine derivative used as a flavoring and aroma compound in various applications.
The core principle underpinning the disposal of this compound is recognizing its classification as a flammable hazardous waste. This dictates that it must be managed through a regulated waste stream and never disposed of via standard laboratory drains or municipal trash.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of this compound is the first step in developing a safe disposal plan. Its primary risk is physical, not toxicological, though appropriate personal protective equipment (PPE) is always mandatory. The causality for its specific disposal protocol is directly linked to its flammability.
Table 1: Hazard Summary for this compound
| Hazard Category | Classification & Description | Implication for Disposal |
|---|---|---|
| Physical Hazard | Flammable Liquid, Category 3 (H226) [1][2][3] | This is the primary driver for its classification as hazardous waste. The material must be kept away from all ignition sources (flames, sparks, hot surfaces) during storage and disposal.[1][4] Use of explosion-proof equipment and grounding of containers is required.[1][2] |
| Health Hazards | Not Classified (per some SDS)[1]; May cause skin, eye, and respiratory irritation; Harmful if swallowed (per other sources).[5][6] | Requires standard laboratory PPE, including safety goggles, nitrile gloves, and a lab coat.[1] Handle in a well-ventilated area or chemical fume hood.[5] |
| Environmental Hazard | Not Classified.[1] | Despite a lack of formal classification, best practices and regulations prohibit the release of chemical substances into the environment. Disposal into drains or waterways is forbidden.[5][6] |
This hazard profile means that any waste stream containing this compound, whether it is pure, expired material, or contaminated labware, must be treated as regulated hazardous waste according to the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[7]
Pre-Disposal Operations: Segregation and Containment
Proper waste management begins at the point of generation. A self-validating safety system relies on clear, unambiguous segregation to prevent accidental mixing of incompatible chemicals and to ensure the waste is routed to the correct disposal facility.
Protocol for Waste Collection:
-
Select an Appropriate Waste Container: Use a chemically compatible, sealable container designated for flammable liquid waste. The container must be in good condition, free from leaks.
-
Segregate the Waste: Dedicate a specific container for this compound and any materials (e.g., pipette tips, absorbent pads) contaminated with it.
-
Causality Note: Do not mix this pyrazine derivative with other waste streams, particularly strong oxidizing agents, which could create a significant fire or explosion hazard.
-
-
Label the Container Immediately: Affix a "Hazardous Waste" label to the container. Fill it out completely, including:
-
The full chemical name: "Waste this compound".
-
All constituents and their approximate percentages if it is a mixture.
-
The relevant hazard characteristics: "Flammable".
-
The date accumulation started.
-
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when adding waste. This minimizes the release of flammable vapors, which can accumulate in low-lying areas.[1]
-
Store in a Designated Area: Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area must be under the control of laboratory personnel and situated away from drains and ignition sources.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's official Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.[5] The "cradle-to-grave" responsibility model means the generator is liable for the waste until its final, documented destruction.[9]
-
Waste Characterization: Confirm the waste is classified as hazardous due to its ignitability (Flammable Liquid).
-
Accumulation: Collect the waste in your SAA as described in the protocol above. Do not exceed accumulation time limits or volume limits as defined by your institutional and local regulations.
-
Request a Pickup: Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request through your institution's EHS portal or designated procedure.
-
Ensure Safe Transport: Await pickup by trained EHS personnel or a certified hazardous waste transporter. They will ensure the waste is transported in compliance with Department of Transportation (DOT) regulations for flammable liquids (UN 1993, for flammable liquid, n.o.s.).
-
Final Disposal Method: The ultimate disposal will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate method for flammable organic liquids like this compound is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to manage emissions.[5]
-
Maintain Documentation: Keep a copy of all paperwork, including the waste pickup request and any manifests, for your laboratory's records as required by your institution.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, equipment, and anything that could create a spark.[1][5]
-
Evacuate and Ventilate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don Appropriate PPE: Before attempting cleanup, wear the required PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and absorb the liquid.[6]
-
Collect the Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[1][4]
-
Decontaminate the Area: Clean the spill surface thoroughly to remove any residual contamination.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as flammable hazardous waste.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
By adhering to this structured protocol, laboratory professionals can ensure that this compound is managed safely and disposed of in a manner that is compliant with all relevant regulations, protecting both personnel and the environment.
References
- 1. synerzine.com [synerzine.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2882-22-6 Name: this compound [xixisys.com]
- 3. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. mu-intel.com [mu-intel.com]
- 6. vigon.com [vigon.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
